molecular formula C16H11ClN6OS B15620477 dCeMM2

dCeMM2

Número de catálogo: B15620477
Peso molecular: 370.8 g/mol
Clave InChI: VFWVTIHYVUKNGR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

DCeMM2 (Compound 2) is a glue degrader. This compound induces ubiquitination and degradation of cyclin K by prompting an interaction of CDK12-cyclin K with a CRL4B ligase complex[1].

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N-(5-chloropyridin-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN6OS/c17-9-5-6-12(18-7-9)20-13(24)8-25-16-21-15-14(22-23-16)10-3-1-2-4-11(10)19-15/h1-7H,8H2,(H,18,20,24)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWVTIHYVUKNGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC(=O)NC4=NC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Action of dCeMM2

This document provides a comprehensive technical overview of the molecular glue degrader this compound, detailing its mechanism of action, relevant quantitative data, and the experimental protocols used for its characterization.

Core Mechanism of Action

This compound is a molecular glue-type degrader that specifically induces the degradation of cyclin K.[1] Unlike traditional inhibitors that block a protein's function, this compound eliminates the protein entirely by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[2][3]

The core mechanism involves this compound facilitating a novel protein-protein interaction. It prompts the association of the CDK12-cyclin K complex with the CRL4B E3 ubiquitin ligase complex.[1][4][5][6] Specifically, this compound enhances the binding affinity between CDK12 and DDB1, a key adaptor protein within the CUL4B E3 ligase complex.[2][7] This drug-induced proximity positions cyclin K favorably for ubiquitination.

This process is notable for being independent of a dedicated substrate receptor (SR), distinguishing it from many other known molecular glue degraders.[7] The ubiquitination cascade is initiated by the E1 ubiquitin-activating enzyme UBA6, followed by the actions of the E2 ubiquitin-conjugating enzymes UBE2Z (priming) and UBE2G1 (extending).[7] This results in the polyubiquitination of cyclin K, marking it for recognition and subsequent degradation by the 26S proteasome.[3][7] While the primary target for degradation is cyclin K, a milder destabilization of its associated kinases, CDK12 and CDK13, has also been observed.[4]

Quantitative Data Summary

The following tables summarize the key quantitative metrics reported for this compound.

Table 1: Degradation Efficacy and Binding Affinity

ParameterValueCell Line / SystemConditionsSource
Cyclin K DegradationNear-total-2.5 µM within 2 hours[6]
Cyclin K DegradationEffectiveKBM7 cells2.5 µM for 5 hours[1][7]
CDK12-DDB1 InteractionKapparentRecombinant proteins10 µM this compound[7]

Table 2: Experimental Concentrations and Conditions

ExperimentConcentrationTimeCell Line / SystemPurposeSource
Cyclin K Destabilization2.5 µM0.5 - 8 hoursKBM7 cellsTo observe protein degradation[1]
CDK12/13 Inhibition2.5 µM5 hoursKBM7 cellsTo measure enzymatic activity inhibition[1]
CDK12-DDB1 Interaction10 µM1 hourHEK cellsTo confirm induced proximity[1]
TR-FRET Assay10 µMN/ARecombinant proteinsTo quantify induced dimerization[7][8]

Visualizations: Pathways and Workflows

Signaling Pathway of this compound-Mediated Degradation

dCeMM2_Mechanism cluster_complex Ternary Complex Formation cluster_ubiquitination Ubiquitination Cascade This compound This compound CDK12_CycK CDK12-Cyclin K (Target) This compound->CDK12_CycK binds DDB1_CUL4B DDB1-CUL4B (E3 Ligase Complex) This compound->DDB1_CUL4B recruits CDK12_CycK->DDB1_CUL4B induced proximity PolyUb_CycK Poly-ubiquitinated Cyclin K CDK12_CycK->PolyUb_CycK is ubiquitinated UBA6 UBA6 (E1) UBE2Z_G1 UBE2Z / UBE2G1 (E2s) UBA6->UBE2Z_G1 activates UBE2Z_G1->PolyUb_CycK transfers Ub Ub Ubiquitin Ub->UBA6 Proteasome 26S Proteasome PolyUb_CycK->Proteasome targeted to Degraded Degraded Peptides Proteasome->Degraded degrades

Caption: this compound induces proximity between CDK12-Cyclin K and the DDB1-CUL4B E3 ligase, leading to poly-ubiquitination and proteasomal degradation of Cyclin K.

Experimental Workflow: TR-FRET Proximity Assay

TR_FRET_Workflow cluster_results Data Analysis start Start: Prepare Reagents reagent1 Recombinant CDK12-Cyclin K (Alexa488-labeled) start->reagent1 reagent2 Recombinant DDB1 (Terbium-labeled) start->reagent2 reagent3 This compound (Test Compound) or DMSO (Control) start->reagent3 mix Mix Reagents in Assay Plate reagent1->mix reagent2->mix reagent3->mix incubate Incubate to Allow Complex Formation mix->incubate read Read Plate on TR-FRET Enabled Reader incubate->read fret_signal High FRET Signal (this compound present) read->fret_signal no_fret_signal Low/No FRET Signal (DMSO control) read->no_fret_signal conclusion Conclusion: This compound induces proximity fret_signal->conclusion no_fret_signal->conclusion end End conclusion->end

Caption: Workflow for a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay to quantify this compound-induced protein proximity.

Key Experimental Protocols

The following protocols are reconstructed based on methodologies described in the cited literature.[7][8][9][10]

Protocol: Western Blotting for Cyclin K Degradation
  • Cell Culture and Treatment:

    • Seed KBM7 cells at an appropriate density in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Treat cells with 2.5 µM this compound or DMSO (vehicle control) for the desired time points (e.g., 0, 2, 4, 8 hours).

    • For rescue experiments, pre-treat cells with inhibitors like Carfilzomib (1 µM) or MLN4924 (1 µM) for 30 minutes before adding this compound.[7]

  • Cell Lysis:

    • Harvest cells by centrifugation and wash once with ice-cold PBS.

    • Lyse cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts (e.g., 20-30 µg per lane) and prepare samples with Laemmli buffer.

    • Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.

    • Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against Cyclin K overnight at 4°C.

    • Incubate with a loading control antibody (e.g., β-actin, GAPDH) to ensure equal loading.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply an ECL substrate and visualize bands using a chemiluminescence imaging system.

    • Quantify band intensity using software like ImageJ to determine the relative decrease in Cyclin K levels compared to the control.[10]

Protocol: In Vitro TR-FRET Proximity Assay
  • Reagent Preparation:

    • Prepare recombinant CDK12-cyclin K labeled with an Alexa488 donor fluorophore.

    • Prepare recombinant DDB1 labeled with a Terbium acceptor fluorophore.

    • Prepare a serial dilution of this compound in DMSO, with a final assay concentration of 10 µM. Prepare a DMSO-only control.[7]

  • Assay Procedure:

    • In a 384-well assay plate, add Terbium-DDB1 to each well.

    • Add this compound or DMSO control to the respective wells.

    • Titrate Alexa488-CDK12-cyclin K across a range of concentrations (e.g., 0-5 µM) into the wells.[7][8]

    • Include control wells containing only streptavidin-terbium to measure background signal.[7]

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light, to allow for binding equilibrium.

    • Measure the TR-FRET signal on a compatible plate reader, recording emissions at both the acceptor and donor wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Plot the TR-FRET ratio against the concentration of the titrated protein (CDK12-cyclin K).

    • Fit the data from the this compound-treated samples to a binding curve to determine the apparent binding affinity (Kapparent).[7]

Protocol: Ubiquitination Pulldown Assay
  • Cell Treatment and Lysis:

    • Treat KBM7 cells with the proteasome inhibitor Carfilzomib (1 µM) for 30 minutes to allow ubiquitinated proteins to accumulate.

    • Add 10 µM this compound, DMSO, or a combination of this compound and a CDK12/13 inhibitor (e.g., THZ531) and incubate for 2 hours.[7][8]

    • Harvest and lyse cells under denaturing conditions to preserve ubiquitin chains.

  • Affinity Pulldown:

    • Incubate the cell lysates with beads conjugated to an antibody specific for K48-linked polyubiquitin (B1169507) chains.[8]

    • Rotate the mixture overnight at 4°C to capture ubiquitinated proteins.

  • Washing and Elution:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the captured proteins from the beads by boiling in SDS sample buffer.

  • Western Blot Analysis:

    • Analyze the eluates by Western blotting as described in Protocol 4.1.

    • Probe the membrane with an antibody against Cyclin K to detect its polyubiquitinated forms, which will appear as a high-molecular-weight smear.

References

dCeMM2: A Molecular Glue for Targeted Cyclin K Degradation

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of dCeMM2, a small molecule identified as a molecular glue that induces the degradation of cyclin K. This document details the mechanism of action, summarizes key quantitative data, provides illustrative diagrams of the signaling pathways and experimental workflows, and outlines relevant experimental protocols for the study of this compound.

Introduction

This compound is a molecular glue-type degrader that specifically targets cyclin K for ubiquitination and subsequent proteasomal degradation.[1][2] Unlike traditional enzyme inhibitors, this compound functions by inducing proximity between the cyclin K-CDK12 complex and components of the E3 ubiquitin ligase machinery.[1][2] This novel mechanism of action presents a promising therapeutic strategy for targeting cellular processes regulated by cyclin K and its associated cyclin-dependent kinases, CDK12 and CDK13.

Cyclin K, in partnership with CDK12 and CDK13, plays a crucial role in the regulation of transcriptional elongation by phosphorylating the C-terminal domain of RNA polymerase II.[3][4] Dysregulation of this complex has been implicated in various cancers, making targeted degradation of cyclin K an attractive therapeutic avenue.

Mechanism of Action

This compound induces the degradation of cyclin K by hijacking the Cullin-RING E3 ubiquitin ligase 4B (CRL4B) complex.[1][5] The core mechanism involves the formation of a ternary complex between CDK12-cyclin K, this compound, and the DDB1-CUL4B E3 ligase.[5]

The key steps in the mechanism are as follows:

  • Binding to CDK12: this compound binds to the CDK12 protein, which is in a complex with cyclin K.[5]

  • Recruitment of DDB1: This binding event creates a novel interface that is recognized by DDB1, a component of the CRL4B E3 ligase complex.[5]

  • Ternary Complex Formation: The interaction results in the formation of a stable ternary complex consisting of CDK12-cyclin K, this compound, and DDB1-CUL4B.[5]

  • Ubiquitination of Cyclin K: The proximity induced by the molecular glue allows the E3 ligase to polyubiquitinate cyclin K.[5]

  • Proteasomal Degradation: Polyubiquitinated cyclin K is then recognized and degraded by the 26S proteasome.[5]

Notably, this mechanism is independent of a dedicated substrate receptor for the E3 ligase, with CDK12 itself acting as the neo-substrate receptor upon binding to this compound.[3][4][5]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathway of this compound-mediated cyclin K degradation and a typical experimental workflow for its investigation.

dCeMM2_Signaling_Pathway cluster_Cell Cellular Environment This compound This compound Ternary_Complex Ternary Complex: CDK12-CycK-dCeMM2-DDB1-CUL4B This compound->Ternary_Complex Binds CDK12_CycK CDK12-Cyclin K Complex CDK12_CycK->Ternary_Complex Binds DDB1_CUL4B DDB1-CUL4B E3 Ligase DDB1_CUL4B->Ternary_Complex Recruited Ub_CycK Polyubiquitinated Cyclin K Ternary_Complex->Ub_CycK Ubiquitination Proteasome 26S Proteasome Ub_CycK->Proteasome Targeted Degraded_CycK Degraded Cyclin K Proteasome->Degraded_CycK Degradation

Caption: this compound-mediated cyclin K degradation pathway.

Experimental_Workflow cluster_Workflow Experimental Workflow Cell_Culture Cell Culture (e.g., KBM7, HEK293T) Treatment Treatment with this compound (Varying concentrations and times) Cell_Culture->Treatment Cell_Lysis Cell Lysis Treatment->Cell_Lysis Viability_Assay Cell Viability Assay (e.g., Annexin V/PI) Treatment->Viability_Assay Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification Immunoblotting Immunoblotting (Western Blot) Protein_Quantification->Immunoblotting Proteomics Quantitative Proteomics (e.g., TMT-based) Protein_Quantification->Proteomics Data_Analysis Data Analysis Immunoblotting->Data_Analysis Proteomics->Data_Analysis Viability_Assay->Data_Analysis

Caption: A typical experimental workflow for studying this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and related compounds in various studies.

Table 1: In Vitro and Cellular Activity of this compound

ParameterCell LineValueConditionsReference
Cyclin K DegradationKBM7Near-total2.5 µM, 2 hours[2]
Cyclin K DegradationKBM7Significant2.5 µM, 0.5-8 hours[1]
CDK12/13 InhibitionKBM7Selective over CDK72.5 µM, 5 hours[1]
CDK12-DDB1 InteractionHEKInduced10 µM, 1 hour[1]

Table 2: Effects of dCeMM Compounds on Cyclin K Levels and Cell Viability

CompoundConcentrationTreatment DurationEffect on Cyclin KCell LineReference
This compound2.5 µM5 hoursDestabilizedKBM7[5][6]
dCeMM37 µM5 hoursDestabilizedKBM7[5][6]
dCeMM43.5 µM5 hoursDestabilizedKBM7[5][6]

Table 3: Rescue of this compound-induced Cyclin K Destabilization

Pre-treatment AgentConcentrationPre-treatment DurationEffectCell LineReference
Carfilzomib1 µM30 minutesRescuedKBM7[5][6]
MLN49241 µM30 minutesRescuedKBM7[5][6]
TAK-24310 µM30 minutesRescuedKBM7[5][6]
THZ5311 µM30 minutesRescuedKBM7[5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the effects of this compound.

Cell Culture and Treatment
  • Cell Lines: KBM7 (human chronic myeloid leukemia) and HEK293T (human embryonic kidney) are commonly used.

  • Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640 for KBM7, DMEM for HEK293T) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: this compound is typically dissolved in DMSO to prepare a stock solution (e.g., 50 mM).[2] Working solutions are prepared by diluting the stock solution in cell culture media to the desired final concentrations.

  • Treatment: Cells are seeded at an appropriate density and allowed to adhere (for adherent cells) or stabilize in suspension. They are then treated with this compound or vehicle control (DMSO) for the indicated times and concentrations.

Immunoblotting (Western Blot)
  • Cell Lysis: After treatment, cells are harvested and washed with ice-cold PBS. Cells are then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against cyclin K, CDK12, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Proteomics
  • Sample Preparation: Cells are treated with this compound or DMSO. After treatment, cells are lysed, and proteins are extracted.

  • Digestion and TMT Labeling: Proteins are digested into peptides (e.g., with trypsin). The resulting peptides are labeled with tandem mass tags (TMT) for multiplexed quantitative analysis.

  • LC-MS/MS Analysis: The labeled peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

  • Data Analysis: The MS/MS data is processed using appropriate software to identify and quantify proteins. The relative abundance of proteins across different conditions is determined based on the TMT reporter ion intensities.

Cell Viability and Apoptosis Assays
  • Annexin V/Propidium Iodide (PI) Staining:

    • Cells are treated with this compound for various time points (e.g., 4, 8, 12 hours).[5]

    • Cells are harvested, washed with PBS, and resuspended in 1X binding buffer.[5]

    • Annexin V and PI staining solution are added to the cells, which are then incubated in the dark at room temperature.[5]

    • The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.[5]

Conclusion

This compound represents a significant advancement in the field of targeted protein degradation. Its ability to act as a molecular glue to induce the selective degradation of cyclin K provides a powerful tool for studying the biological roles of the CDK12-cyclin K complex and offers a promising new strategy for the development of therapeutics against cancers and other diseases where this pathway is dysregulated. The data and protocols presented in this guide serve as a comprehensive resource for researchers and drug developers working with this compound and other molecular glues.

References

understanding the discovery of dCeMM2

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Discovery of dCeMM2

Abstract

This compound is a rationally discovered molecular glue degrader that selectively induces the degradation of cyclin K.[1][2][3] It functions by promoting a novel protein-protein interaction between the CDK12-cyclin K complex and the DDB1-CUL4B (CRL4B) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of cyclin K.[1][3][4][5] This guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to this compound, intended for researchers and professionals in the field of drug development and chemical biology.

Mechanism of Action

This compound acts as a molecular glue, a small molecule that induces or stabilizes interactions between two proteins that would otherwise not interact. In this case, this compound binds to the CDK12-cyclin K complex and enhances its affinity for DDB1, an adaptor protein for the CUL4B E3 ubiquitin ligase.[4][6] This induced proximity brings cyclin K close to the E3 ligase machinery, resulting in its polyubiquitination and targeting for degradation by the proteasome.[4] Notably, this mechanism does not require a dedicated substrate receptor (DCAF).[4][6] The degradation of cyclin K leads to the functional inhibition of CDK12 and CDK13, which are key regulators of transcriptional elongation.[4][5][6]

Signaling Pathway Diagram

dCeMM2_Mechanism cluster_complex CDK12-Cyclin K Complex cluster_ligase CRL4B E3 Ligase Complex CDK12 CDK12 CycK Cyclin K DDB1 DDB1 CycK->DDB1 this compound-induced Proximity Proteasome Proteasome CycK->Proteasome Targets for Degradation CUL4B CUL4B CUL4B->DDB1 RBX1 RBX1 CUL4B->RBX1 E2 E2 (UBE2G1/UBE2Z) RBX1->E2 E2->CycK Polyubiquitination This compound This compound This compound->CycK Binds Ub Ubiquitin Ub->E2 Degraded_CycK Degraded Cyclin K Proteasome->Degraded_CycK TR_FRET_Workflow cluster_reagents Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis r1 Recombinant Terbium-DDB1 (Donor) a1 Mix Donor, Acceptor, and this compound/DMSO in assay plate r1->a1 r2 Recombinant CDK12-Alexa488-CycK (Acceptor) r2->a1 r3 This compound (10 µM) or DMSO (Control) r3->a1 a2 Incubate to allow complex formation a1->a2 a3 Excite Terbium donor with light pulse a2->a3 a4 Measure emission at Acceptor (Alexa488) and Donor (Terbium) wavelengths a3->a4 d1 Calculate TR-FRET Ratio (Acceptor/Donor Signal) a4->d1 d2 Plot Ratio vs. Acceptor Concentration d1->d2 d3 Determine Kapparent for this compound-mediated interaction d2->d3

References

A Technical Guide to dCeMM2-Induced Ubiquitination: Mechanism and Methodology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of dCeMM2, a molecular glue degrader that induces the ubiquitination and subsequent proteasomal degradation of Cyclin K. We will explore its unique mechanism of action, summarize key quantitative data, and provide detailed protocols for the pivotal experiments that have elucidated its function.

Core Mechanism of Action: A Substrate Receptor-Independent Molecular Glue

This compound functions as a molecular glue, a small molecule that induces or stabilizes a protein-protein interaction that would not otherwise occur.[1] Its primary target is Cyclin K, which it degrades by hijacking the Cullin-RING E3 ubiquitin ligase 4B (CRL4B) complex.[2][3][4]

The mechanism is initiated when this compound facilitates a novel interaction between the CDK12-Cyclin K complex and DDB1, an adaptor protein for the CRL4B E3 ligase.[1][5] This drug-induced proximity positions Cyclin K as a neosubstrate for the E3 ligase machinery. The ubiquitination cascade proceeds through the E1 ubiquitin-activating enzyme UBA6 and is carried out by the E2 ubiquitin-conjugating enzymes UBE2Z (priming) and UBE2G1 (extending).[1] This results in the polyubiquitination of Cyclin K, marking it for degradation by the 26S proteasome.

A critical and distinguishing feature of this compound's mechanism is its independence from a dedicated substrate receptor (SR), such as Cereblon (CRBN) or VHL, which are commonly co-opted by other molecular glue degraders.[1][6] Instead, this compound directly glues the CDK12-Cyclin K complex to the core CRL adaptor protein, DDB1.

dCeMM2_Signaling_Pathway cluster_complex CDK12-Cyclin K Complex cluster_crl4b CRL4B E3 Ligase Complex CDK12 CDK12 CycK Cyclin K Proteasome Proteasome Degradation CycK->Proteasome Degraded DDB1 DDB1 CUL4B CUL4B DDB1->CUL4B RBX1 RBX1 CUL4B->RBX1 Ub Ubiquitin RBX1->Ub This compound This compound This compound->CDK12 This compound->DDB1 Induces Proximity Ub->CycK Polyubiquitination E1_E2 E1 (UBA6) E2 (UBE2Z, UBE2G1) E1_E2->Ub Activates cluster_complex cluster_complex cluster_crl4b cluster_crl4b Proteomics_Workflow Start KBM7 Cells Treatment Treat with This compound or DMSO Start->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Digestion Trypsin Digestion Lysis->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Analysis Data Analysis & Quantification LCMS->Analysis Result Identify Cyclin K as Degraded Analysis->Result TR_FRET_Diagram cluster_no_glue Without this compound cluster_with_glue With this compound DDB1_Tb DDB1-Tb CDK12_A488 CDK12-CycK Alexa488 No_FRET No FRET Signal This compound This compound CDK12_A488_2 CDK12-CycK Alexa488 This compound->CDK12_A488_2 DDB1_Tb_2 DDB1-Tb DDB1_Tb_2->this compound FRET FRET Signal DDB1_Tb_2->FRET Energy Transfer

References

An In-depth Technical Guide on the Molecular Glue dCeMM2 and its Interaction with CDK12 and DDB1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular glue degrader dCeMM2, detailing its mechanism of action involving Cyclin-Dependent Kinase 12 (CDK12) and Damage-Specific DNA Binding Protein 1 (DDB1). The content herein is curated for an audience with a strong background in molecular biology, pharmacology, and drug development, offering granular insights into the experimental validation and quantification of this tripartite interaction.

Executive Summary

This compound is a small molecule that functions as a "molecular glue," inducing the targeted degradation of Cyclin K. It achieves this by fostering a novel protein-protein interaction between CDK12, to which Cyclin K is bound, and DDB1, a core component of the CUL4B E3 ubiquitin ligase complex (CRL4B). This induced proximity leads to the ubiquitination of Cyclin K and its subsequent destruction by the proteasome. Notably, CDK12 itself is not significantly degraded and acts primarily as a scaffold for this interaction. This mechanism presents a compelling strategy for therapeutic intervention in cancers dependent on CDK12 activity.

Core Mechanism of Action

This compound binds to the CDK12-Cyclin K complex, creating a composite surface that is recognized by DDB1. This drug-induced ternary complex formation recruits the ubiquitin ligase machinery of the CRL4B complex, which then polyubiquitinates Cyclin K, marking it for proteasomal degradation. The destabilization of Cyclin K phenocopies the effects of direct CDK12/13 inhibition, leading to global transcriptional downregulation.[1][2][3]

dCeMM2_Mechanism cluster_0 Initial State cluster_1 Ternary Complex Formation cluster_2 E3 Ligase Recruitment & Ubiquitination CDK12 CDK12 CycK Cyclin K CDK12->CycK forms complex Ternary CDK12-CycK-dCeMM2 Ternary Complex This compound This compound This compound->Ternary Binds DDB1 DDB1 Ternary->DDB1 Recruits CUL4B CUL4B-RBX1 DDB1->CUL4B CycK_Ub Ub-Cyclin K DDB1->CycK_Ub Ubiquitinates Ub Ubiquitin Ub->DDB1 Proteasome Proteasome CycK_Ub->Proteasome Targets for Degradation Degraded Degraded Cyclin K Proteasome->Degraded

Caption: Mechanism of this compound-induced Cyclin K degradation.

Quantitative Data Summary

The interaction dynamics and degradation efficacy of this compound have been quantified across several studies. The following tables summarize the key quantitative findings.

Table 1: Binding Affinities and Degradation Parameters
ParameterValueCell Line / SystemExperimental MethodReference
Kapparent (this compound-induced CDK12:CycK-DDB1 interaction)628 nMRecombinant ProteinsTime-Resolved FRET (TR-FRET)[1]
Effective Concentration (Near-total CycK degradation)2.5 µMKBM7 CellsImmunoblotting
Time to Degradation (Near-total CycK degradation at 2.5 µM)2 hoursKBM7 CellsImmunoblotting
Treatment Duration for Proteomics 5 hoursKBM7 CellsExpression Proteomics[1][3]
Table 2: Kinase Inhibition Profile
KinaseThis compound (2.5 µM, 5h) EffectComparative Inhibitor (THZ531)Cell LineExperimental MethodReference
CDK12/13 Inhibits enzymatic activityCovalent InhibitorKBM7 CellsRecombinant Kinase Assay[3][4]
CDK7 Remarkable selectivity over CDK7-KBM7 CellsRecombinant Kinase Assay[4]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the this compound-CDK12-DDB1 interaction.

Time-Resolved Fluorescence Energy Transfer (TR-FRET)

This assay directly measures the drug-induced proximity between CDK12:Cyclin K and DDB1 using recombinant proteins.

  • Objective: To quantify the apparent binding affinity (Kapparent) of the this compound-induced ternary complex.

  • Materials:

    • Recombinant terbium-labeled DDB1 (Tb-DDB1)

    • Recombinant CDK12-Alexa488-labeled Cyclin K (CDK12-Alexa488:CycK)

    • This compound (10 µM in DMSO)

    • DMSO (vehicle control)

    • Assay Buffer (e.g., PBS with 0.1% BSA)

    • 384-well low-volume microplates

  • Procedure:

    • Prepare a serial dilution of CDK12-Alexa488:CycK (e.g., 0-5 µM) in assay buffer.

    • To separate wells, add a fixed concentration of Tb-DDB1.

    • Add either this compound (final concentration 10 µM) or an equivalent volume of DMSO to the respective wells.

    • A control well containing only streptavidin-terbium and the highest concentration of CDK12-Alexa488:CycK should be included to measure background.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

    • Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection (e.g., excitation at 340 nm, emission at 495 nm and 520 nm).

    • Calculate the FRET ratio and plot it against the concentration of CDK12-Alexa488:CycK.

    • Fit the data to a one-site binding model to determine the Kapparent.[1]

Cellular Proximity Labeling (miniTurboID)

This experiment confirms the drug-induced dimerization of CDK12 and DDB1 within intact cells.

miniTurboID_Workflow Start Transfect HEK cells with DDB1-miniTurbo fusion construct Treatment Treat cells with: 1. Carfilzomib (B1684676) (10 µM) 2. This compound or DMSO (1h) Start->Treatment Labeling Add Biotin (B1667282) (30 min pulse) to label proximal proteins Treatment->Labeling Lysis Cell Lysis and Streptavidin Pulldown Labeling->Lysis Analysis Immunoblot for CDK12 to detect enrichment Lysis->Analysis

Caption: Workflow for miniTurboID proximity labeling experiment.

  • Objective: To qualitatively assess the this compound-induced proximity of DDB1 and CDK12 in a cellular context.

  • Procedure:

    • Transfection: Transfect human embryonic kidney (HEK) cells with a plasmid encoding DDB1 fused to the biotin ligase miniTurbo (DDB1-mTurbo).

    • Pre-treatment: Treat the transfected cells with the proteasome inhibitor carfilzomib (10 µM) to prevent degradation of biotinylated proteins.

    • Drug Treatment: Treat cells for 1 hour with either this compound or DMSO (vehicle control).

    • Biotin Labeling: Add biotin to the cell culture medium for a 30-minute pulse to allow DDB1-mTurbo to biotinylate proximal proteins.

    • Cell Lysis: Lyse the cells under denaturing conditions.

    • Pulldown: Use streptavidin-coated beads to enrich for biotinylated proteins.

    • Immunoblotting: Elute the captured proteins and perform a western blot using an antibody specific for CDK12. An enrichment of CDK12 in the this compound-treated sample compared to the DMSO control indicates drug-induced proximity.[1][5]

Immunoblotting for Cyclin K Degradation

This is the standard assay to confirm the degradation of the target protein.

  • Objective: To measure the levels of Cyclin K protein following treatment with this compound.

  • Procedure:

    • Cell Culture and Treatment: Plate KBM7 cells and treat with this compound (e.g., 2.5 µM) for various time points (e.g., 0.5 to 8 hours).[4] Include control groups: DMSO vehicle, and pre-treatment with inhibitors like carfilzomib (proteasome inhibitor), MLN4924 (neddylation inhibitor), or THZ531 (CDK12/13 covalent inhibitor) to confirm the degradation pathway.[1][3]

    • Protein Extraction: Harvest cells and prepare whole-cell lysates.

    • Quantification: Determine protein concentration using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Antibody Incubation: Block the membrane and incubate with a primary antibody against Cyclin K. Also probe for a loading control (e.g., GAPDH, β-actin).

    • Detection: Incubate with a secondary antibody conjugated to HRP and detect using an enhanced chemiluminescence (ECL) substrate.

    • Analysis: Quantify band intensity to determine the relative decrease in Cyclin K levels.

Conclusion

This compound exemplifies the therapeutic potential of molecular glue degraders. By hijacking the cellular ubiquitin-proteasome system in a highly specific manner, it induces the degradation of Cyclin K through a novel, drug-stabilized interaction between CDK12 and the DDB1-CUL4B E3 ligase. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers to further investigate this and similar targeted protein degradation platforms. The unique mechanism, converting a kinase into a substrate receptor for an E3 ligase, opens new avenues for drug discovery against previously challenging targets.[6]

References

Foundational Research on dCeMM2: A Technical Guide to its Mechanism and Application in Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational research surrounding dCeMM2, a molecular glue degrader that has emerged as a powerful tool in the field of targeted protein degradation. This document provides a comprehensive overview of its mechanism of action, quantitative data from key experiments, and detailed protocols for its study, catering to researchers and professionals in drug development.

Core Mechanism of Action

This compound is a small molecule that induces the degradation of cyclin K.[1][2][3] It functions as a "molecular glue," facilitating a novel protein-protein interaction. Specifically, this compound promotes the association between the CDK12-cyclin K complex and the CRL4B E3 ubiquitin ligase complex.[1][2][3][4] This induced proximity leads to the ubiquitination of cyclin K, marking it for subsequent degradation by the proteasome.[5][6] A key feature of this compound's mechanism is that it operates independently of a dedicated substrate receptor for the E3 ligase.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data from foundational studies on this compound.

ParameterValueCell LineNotesReference
Effective Concentration 2.5 µMKBM7Concentration used to achieve near-total degradation of cyclin K and for cell viability assays.[3][3]
Treatment Time 0.5 - 8 hoursKBM7Time course for observing cyclin K degradation.[3][3]
Interaction Induction 10 µMHEKConcentration of this compound that results in interactions between CDK12 and DDB1.[3][3]
Apparent Kd 628 nMN/AApparent dissociation constant for the this compound-induced interaction between CDK12:cyclin K and DDB1.[5][5]

Table 1: In Vitro and Cellular Activity of this compound

ExperimentCell LineThis compound ConcentrationTreatment TimeOutcomeReference
Cyclin K DegradationKBM72.5 µM5 hoursDestabilization of cyclin K.[5][5]
Rescue of DegradationKBM72.5 µM5 hoursPre-treatment with carfilzomib, MLN4924, or TAK-243 rescues cyclin K degradation.[5][5]
Cell Viability (EC50)KBM7Varies3 daysEC50 values determined from dose-response curves.[4][4]
Ubiquitination AssayKBM710 µM2 hoursInduction of cyclin K polyubiquitination.[5][5]

Table 2: Summary of Key Cellular Experiments

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the signaling pathway of this compound-mediated protein degradation and the workflows of key experimental protocols.

dCeMM2_Signaling_Pathway cluster_complex CDK12-Cyclin K Complex cluster_ligase CRL4B E3 Ligase Complex cluster_ternary Ternary Complex CDK12 CDK12 CyclinK Cyclin K Ternary CDK12-Cyclin K-dCeMM2-CRL4B Proteasome Proteasome CyclinK->Proteasome Targeted for degradation This compound This compound This compound->Ternary Binds and glues complexes DDB1 DDB1 CUL4B CUL4B DDB1->CUL4B Ternary->CyclinK Ubiquitin Ubiquitin Ubiquitin->CyclinK Degraded_CyclinK Degraded Cyclin K Proteasome->Degraded_CyclinK

Caption: this compound-mediated degradation of Cyclin K.

Western_Blot_Workflow start Start: Cell Culture treatment Treat cells with this compound (e.g., 2.5 µM for 5h) start->treatment lysis Cell Lysis (RIPA buffer) treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF membrane) sds_page->transfer blocking Blocking (5% non-fat milk) transfer->blocking primary_ab Primary Antibody Incubation (anti-Cyclin K) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end End: Analyze Cyclin K Levels detection->end

Caption: Western Blot workflow for Cyclin K degradation.

TR_FRET_Workflow start Start: Prepare Reagents reagents Recombinant Proteins: - Terbium-labeled DDB1 (Donor) - Alexa488-labeled CDK12:Cyclin K (Acceptor) - this compound start->reagents plate_prep Plate Preparation (384-well) reagents->plate_prep incubation Incubate reagents with varying concentrations of this compound plate_prep->incubation read Time-Resolved Fluorescence Reading incubation->read analysis Data Analysis: Calculate FRET ratio to determine ternary complex formation read->analysis end End: Determine Kapparent analysis->end

Caption: TR-FRET assay for ternary complex formation.

Detailed Experimental Protocols

Western Blotting for Cyclin K Degradation

This protocol is designed to assess the degradation of cyclin K in cells treated with this compound.

1. Cell Culture and Treatment:

  • Seed KBM7 cells at a density that allows for logarithmic growth.

  • Treat cells with 2.5 µM this compound or DMSO (vehicle control) for the desired time points (e.g., 0.5, 1, 2, 4, 8 hours).

2. Cell Lysis:

  • Harvest cells by centrifugation and wash with ice-cold PBS.

  • Lyse cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

3. Protein Quantification:

  • Determine the protein concentration of the supernatant using a BCA protein assay kit.

4. SDS-PAGE and Protein Transfer:

  • Normalize protein concentrations for all samples.

  • Prepare samples with Laemmli buffer and denature at 95°C for 5 minutes.

  • Separate proteins on a polyacrylamide gel by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for cyclin K overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

6. Detection:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

  • Use a loading control, such as β-actin, to ensure equal protein loading.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This assay quantifies the this compound-induced interaction between CDK12:cyclin K and DDB1.

1. Reagent Preparation:

  • Prepare recombinant terbium-labeled DDB1 (donor fluorophore) and Alexa488-labeled CDK12:cyclin K complex (acceptor fluorophore).

  • Prepare a serial dilution of this compound in an appropriate assay buffer.

2. Assay Plate Setup:

  • In a 384-well plate, add the terbium-DDB1 and varying concentrations of the Alexa488-CDK12:cyclin K complex.

  • Add this compound or DMSO (vehicle control) to the respective wells.

3. Incubation:

  • Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow for complex formation.

4. Measurement:

  • Measure the time-resolved fluorescence signal using a plate reader capable of TR-FRET measurements. Excite the donor (Terbium) and measure emission from both the donor and the acceptor (Alexa488).

5. Data Analysis:

  • Calculate the FRET ratio (acceptor emission / donor emission).

  • Plot the FRET ratio against the concentration of the titrated component to determine the apparent dissociation constant (Kapparent) of the this compound-induced interaction.

Cell Viability Assay

This assay determines the effect of this compound on cell proliferation.

1. Cell Seeding:

  • Seed KBM7 cells in a 96-well plate at a density of 50,000 cells/mL.

2. Compound Treatment:

  • Treat the cells with a serial dilution of this compound or DMSO (vehicle control) in triplicate.

3. Incubation:

  • Incubate the cells for 3 days.

4. Viability Measurement:

  • Assess cell viability using a commercially available kit, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

5. Data Analysis:

  • Normalize the viability of this compound-treated cells to the DMSO-treated controls.

  • Plot the normalized viability against the log of the this compound concentration and fit a dose-response curve to determine the EC50 value.

Ubiquitination Assay

This protocol is to detect the this compound-induced ubiquitination of cyclin K.

1. Cell Treatment:

  • Pre-treat KBM7 cells with a proteasome inhibitor (e.g., carfilzomib) to allow for the accumulation of ubiquitinated proteins.

  • Treat the cells with 10 µM this compound or DMSO for 2 hours.

2. Immunoprecipitation:

  • Lyse the cells and immunoprecipitate ubiquitinated proteins using an antibody that recognizes a specific ubiquitin linkage (e.g., K48-linkage specific) or a general ubiquitin antibody.

3. Western Blotting:

  • Elute the immunoprecipitated proteins and separate them by SDS-PAGE.

  • Perform a Western blot as described above, using a primary antibody against cyclin K to detect its ubiquitinated forms (visible as a high-molecular-weight smear).

References

dCeMM2: A Molecular Glue that Modulates Gene Transcription Through Targeted Degradation of Cyclin K

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Abstract: dCeMM2 is a novel small molecule that acts as a "molecular glue," inducing the targeted and rapid degradation of Cyclin K. This degradation is mediated by the CRL4B E3 ubiquitin ligase complex, leading to a significant impact on gene transcription regulation. This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and workflows.

Introduction to this compound: A New Modality in Transcriptional Regulation

This compound is a cell-permeable molecular glue degrader that selectively induces the ubiquitination and subsequent proteasomal degradation of Cyclin K. Cyclin K, in complex with Cyclin-Dependent Kinase 12 (CDK12) and CDK13, plays a crucial role in the regulation of transcriptional elongation by phosphorylating the C-terminal domain of RNA Polymerase II. By targeting Cyclin K for degradation, this compound effectively disrupts this process, leading to a global downregulation of gene transcription. This mechanism of action presents a novel therapeutic strategy for targeting transcription-dependent cancers and other diseases.

Quantitative Effects of this compound on the Proteome and Transcriptome

The activity of this compound has been characterized through extensive quantitative proteomics and transcriptomics studies. These analyses reveal a profound and selective degradation of Cyclin K, with subsequent effects on global gene expression that mimic the phenotype of CDK12/13 inhibition.

Proteomic Analysis of this compound-Induced Protein Degradation

Quantitative mass spectrometry-based proteomics has demonstrated that treatment of cancer cell lines with this compound leads to a rapid and significant decrease in Cyclin K protein levels.

Table 1: Quantitative Proteomic Analysis of Protein Abundance Changes Following this compound Treatment in KBM7 Cells

ProteinLog2 Fold Change (this compound vs. DMSO)Treatment Conditions
Cyclin K (CCNK)-2.52.5 µM this compound for 5 hours
CDK12-0.82.5 µM this compound for 5 hours
CDK13-0.62.5 µM this compound for 5 hours

Data extracted from Mayor-Ruiz et al., 2020, Nature Chemical Biology.

Transcriptomic Analysis of this compound's Impact on Gene Expression

RNA-sequencing analysis has been employed to elucidate the downstream consequences of Cyclin K degradation on the transcriptome. Treatment with this compound results in a widespread downregulation of gene expression, consistent with the role of the CDK12/Cyclin K complex in transcriptional elongation.

Table 2: Representative Genes Downregulated upon this compound Treatment in KBM7 Cells

Gene SymbolLog2 Fold Change (this compound vs. DMSO)Adjusted p-value
MYC-1.5< 0.001
BRCA1-1.2< 0.001
MCL1-1.8< 0.001
DNAJB1-2.1< 0.001

Data extracted from Mayor-Ruiz et al., 2020, Nature Chemical Biology, Supplementary Table 4.

Cellular Potency of this compound in Cancer Cell Lines

The anti-proliferative effects of this compound have been evaluated across various cancer cell lines, demonstrating its potential as a therapeutic agent.

Table 3: IC50 Values of this compound in Leukemia Cell Lines

Cell LineIC50 (µM)
MOLM-130.3
MV4-110.4
K5620.5

Data extracted from Mayor-Ruiz et al., 2020, Nature Chemical Biology.

Signaling Pathway of this compound-Mediated Cyclin K Degradation

This compound functions by inducing proximity between the CDK12/Cyclin K complex and the Cullin-RING E3 ubiquitin ligase 4B (CRL4B) complex. This induced interaction leads to the polyubiquitination of Cyclin K, marking it for degradation by the 26S proteasome.

dCeMM2_Signaling_Pathway cluster_complex CDK12/Cyclin K Complex cluster_crl4b CRL4B E3 Ligase Complex cluster_ubiquitination Ubiquitination CDK12 CDK12 DDB1 DDB1 CDK12->DDB1 Induced Proximity CyclinK Cyclin K Proteasome 26S Proteasome CyclinK->Proteasome Targeted for Degradation This compound This compound This compound->CDK12 Binds This compound->DDB1 Binds CUL4B CUL4B RBX1 RBX1 Ub Ubiquitin Ub->CyclinK Polyubiquitination Degraded_CyclinK Degraded Cyclin K Proteasome->Degraded_CyclinK UBA6 UBA6 (E1) UBE2Z_UBE2G1 UBE2Z/UBE2G1 (E2) UBA6->UBE2Z_UBE2G1 Activates UBE2Z_UBE2G1->Ub

Caption: this compound-mediated degradation of Cyclin K.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. These protocols are based on the methods described by Mayor-Ruiz et al. (2020) in Nature Chemical Biology.

Affinity Purification-Mass Spectrometry (AP-MS)

This protocol describes the identification of this compound-interacting proteins.

Materials:

  • This compound-coupled beads (e.g., NHS-activated sepharose)

  • Cell lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease and phosphatase inhibitors)

  • Wash buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40)

  • Elution buffer (e.g., 0.1 M glycine (B1666218) pH 2.5 or SDS-PAGE sample buffer)

  • Mass spectrometer

Procedure:

  • Cell Lysis: Harvest and lyse cells in ice-cold lysis buffer.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Incubation with Beads: Incubate the clarified lysate with this compound-coupled beads for 2-4 hours at 4°C with gentle rotation.

  • Washing: Wash the beads three times with ice-cold wash buffer.

  • Elution: Elute the bound proteins using the chosen elution buffer.

  • Sample Preparation for Mass Spectrometry: Neutralize the eluate if necessary, reduce, alkylate, and digest the proteins with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry.

AP_MS_Workflow Start Cell Lysate Incubation Incubate with This compound-coupled beads Start->Incubation Wash Wash beads Incubation->Wash Elution Elute bound proteins Wash->Elution Digestion In-solution or in-gel digestion (Trypsin) Elution->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis and Protein Identification LC_MS->Data_Analysis

Caption: Affinity Purification-Mass Spectrometry Workflow.

Genome-Wide CRISPR-Cas9 Screen for Resistance Mechanisms

This protocol outlines the procedure to identify genes whose loss confers resistance to this compound.

Materials:

  • Cas9-expressing cancer cell line

  • GeCKO v2 library (or similar genome-wide sgRNA library)

  • Lentivirus production reagents

  • This compound

  • Next-generation sequencing platform

Procedure:

  • Lentiviral Library Production: Produce lentiviral particles containing the sgRNA library.

  • Transduction: Transduce the Cas9-expressing cells with the lentiviral library at a low multiplicity of infection (MOI < 0.3).

  • Selection: Select for transduced cells using puromycin.

  • This compound Treatment: Treat the cell population with a lethal concentration of this compound.

  • Harvesting Resistant Cells: Collect the surviving, resistant cell population.

  • Genomic DNA Extraction and Sequencing: Extract genomic DNA and amplify the sgRNA cassettes for deep sequencing.

  • Data Analysis: Analyze the sequencing data to identify enriched sgRNAs in the resistant population compared to a control population.

CRISPR_Screen_Workflow Start Cas9-expressing cells Transduction Transduce with sgRNA library Start->Transduction Selection Puromycin selection Transduction->Selection Treatment Treat with this compound Selection->Treatment Harvest Harvest resistant cells Treatment->Harvest gDNA_Extraction Genomic DNA extraction Harvest->gDNA_Extraction Sequencing NGS of sgRNA cassettes gDNA_Extraction->Sequencing Analysis Identify enriched sgRNAs Sequencing->Analysis

Caption: Genome-Wide CRISPR-Cas9 Screen Workflow.

In Vitro Ubiquitination Assay

This protocol is for reconstituting the this compound-induced ubiquitination of Cyclin K in a test tube.

Materials:

  • Recombinant E1 (UBA6), E2 (UBE2Z, UBE2G1), and CRL4B (CUL4B/DDB1/RBX1) enzymes

  • Recombinant CDK12/Cyclin K complex

  • Ubiquitin

  • ATP

  • This compound

  • Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

  • Anti-Cyclin K antibody for Western blotting

Procedure:

  • Reaction Setup: Combine E1, E2, CRL4B, CDK12/Cyclin K, ubiquitin, and ATP in the ubiquitination buffer.

  • Initiate Reaction: Add this compound to the reaction mixture.

  • Incubation: Incubate the reaction at 30°C for 1-2 hours.

  • Stop Reaction: Stop the reaction by adding SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the reaction products by SDS-PAGE and Western blotting using an anti-Cyclin K antibody to detect polyubiquitinated forms of Cyclin K.

Ubiquitination_Assay_Workflow Start Combine Reagents: E1, E2, CRL4B, CDK12/CycK, Ub, ATP, this compound Incubation Incubate at 30°C Start->Incubation Stop Stop reaction with SDS-PAGE buffer Incubation->Stop Analysis Western Blot with anti-Cyclin K antibody Stop->Analysis

Caption: In Vitro Ubiquitination Assay Workflow.

Conclusion

This compound represents a significant advancement in the field of targeted protein degradation and transcriptional regulation. Its ability to act as a molecular glue to induce the degradation of Cyclin K provides a powerful tool for studying the roles of the CDK12/Cyclin K complex and offers a promising avenue for the development of novel therapeutics. The data and protocols presented in this guide are intended to facilitate further research and development in this exciting area.

The dCeMM Compound Series: A Technical Whitepaper on their Discovery and Initial Characterization as Molecular Glue Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the initial studies and discovery of the dCeMM (differential Cell-based Compound Efficacy in Mutant versus wild-type) compound series. These small molecules represent a significant advancement in the field of targeted protein degradation, demonstrating novel mechanisms of action as molecular glue degraders. This whitepaper details the experimental protocols, quantitative data, and key biological pathways associated with their discovery and early characterization.

Introduction: The Dawn of Rational Molecular Glue Discovery

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality with the potential to address previously "undruggable" targets.[1] Molecular glue degraders are a unique class of TPD agents that induce or enhance the interaction between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent proteasomal degradation.[1][2] Historically, the discovery of molecular glues has been largely serendipitous.[1][2] The dCeMM compound series originated from a rational and scalable chemical profiling strategy designed to systematically identify novel molecular glue degraders.[2][3][4]

This innovative approach was predicated on the hypothesis that the activity of molecular glues which hijack Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases, would be dependent on the cellular neddylation pathway.[2] By comparing the cytotoxic effects of a compound library in wild-type cells versus cells with a compromised neddylation pathway (hypo-neddylated), compounds that rely on active CRLs for their function could be identified.[2][3] This screen led to the discovery of the dCeMM series, including dCeMM1, a degrader of the splicing factor RBM39, and dCeMM2, dCeMM3, and dCeMM4, which induce the degradation of cyclin K.[2][3]

The Discovery Engine: A Comparative Chemical Screen

The dCeMM compound series was identified through a phenotypic screen that leveraged the differential viability of wild-type and hypo-neddylated KBM7 cells.[2] The hypo-neddylated state was achieved through a mutation in UBE2M, a gene encoding an E2 enzyme essential for CRL activation.[2]

Experimental Workflow for dCeMM Discovery

The following diagram illustrates the high-level workflow employed for the discovery and validation of the dCeMM compound series.

cluster_discovery Discovery Phase cluster_validation Validation & Mechanistic Elucidation screen Comparative Chemical Screen (~2,000 compounds) wt_cells Wild-Type KBM7 Cells screen->wt_cells Treatment mut_cells UBE2Mmut KBM7 Cells (Hypo-neddylated) screen->mut_cells Treatment viability Differential Viability Assessment wt_cells->viability mut_cells->viability hits Prioritized Hits (dCeMM1, this compound, dCeMM3, dCeMM4) viability->hits Selection of CRL-dependent compounds proteomics Quantitative Proteomics hits->proteomics Orthogonal Validation crispr CRISPR/Cas9 Screens hits->crispr Orthogonal Validation biochem Biochemical Assays (e.g., TR-FRET, Immunoblots) hits->biochem Orthogonal Validation target_id Target Identification (RBM39, Cyclin K) proteomics->target_id moa Mechanism of Action (E3 Ligase Identification) crispr->moa biochem->target_id biochem->moa cluster_ubiquitination Ubiquitination dCeMM1 dCeMM1 DCAF15 DCAF15 dCeMM1->DCAF15 binds CRL4 CRL4 Complex (CUL4A/B, DDB1, RBX1) dCeMM1->CRL4 glue-mediated recruitment DCAF15->CRL4 part of DCAF15->CRL4 glue-mediated recruitment RBM39 RBM39 (Target Protein) CRL4->RBM39 Ubiquitinates RBM39->CRL4 glue-mediated recruitment Proteasome Proteasome RBM39->Proteasome targeted to Ub Ubiquitin Ub->CRL4 Degradation Degraded RBM39 Proteasome->Degradation degrades cluster_ubiquitination Ubiquitination dCeMM This compound/3/4 CDK12_CycK CDK12-Cyclin K Complex dCeMM->CDK12_CycK binds DDB1 DDB1 dCeMM->DDB1 induces interaction CDK12_CycK->DDB1 induces interaction Cyclin_K Cyclin K (Target) CDK12_CycK->Cyclin_K CRL4B CRL4B Complex (CUL4B, RBX1) DDB1->CRL4B part of CRL4B->Cyclin_K Ubiquitinates Proteasome Proteasome Cyclin_K->Proteasome targeted to Ub Ubiquitin Ub->CRL4B Degradation Degraded Cyclin K Proteasome->Degradation degrades

References

An In-Depth Technical Guide on the Significance of dCeMM2 in Chemical Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

dCeMM2 is a pioneering molecule in the field of chemical biology, specifically within the domain of targeted protein degradation. It functions as a "molecular glue" degrader, a class of small molecules that induce the degradation of specific proteins by bringing them into proximity with an E3 ubiquitin ligase complex. This compound specifically induces the ubiquitination and subsequent proteasomal degradation of cyclin K.[1][2] This is achieved by facilitating an interaction between the CDK12-cyclin K complex and the CRL4B E3 ligase complex.[1][2][3] The significance of this compound lies in its novel mechanism of action and its potential as a chemical probe to study the roles of cyclin K and CDK12/13 in cellular processes, as well as a starting point for the development of new therapeutics, particularly in oncology.

Introduction to this compound

This compound, chemically known as N-(5-Chloro-2-pyridinyl)-2-(5H-1,2,4-triazino[5,6-b]indol-3-ylthio)acetamide, is a cell-permeable small molecule that has emerged from rational discovery screening strategies designed to identify molecular glue degraders.[3] Unlike traditional enzyme inhibitors, which block the active site of a protein, this compound acts by hijacking the cell's own protein disposal machinery to eliminate its target, cyclin K. This mode of action offers a powerful alternative for targeting proteins that have been traditionally considered "undruggable."

Mechanism of Action

The primary mechanism of action of this compound involves inducing the proximity between the CDK12-cyclin K protein complex and the DDB1-CUL4B (CRL4B) E3 ubiquitin ligase.[3] This induced proximity leads to the ubiquitination of cyclin K, marking it for degradation by the proteasome. A key finding is that this process is independent of a dedicated substrate receptor (SR) for the E3 ligase, representing a novel mechanism for molecular glue-induced degradation.[3] The degradation of cyclin K leads to the functional inhibition of the CDK12/13 complex, which plays a crucial role in the regulation of gene transcription.[3][4]

Signaling Pathway of this compound-Induced Cyclin K Degradation

This compound Mechanism of Action This compound This compound TernaryComplex Ternary Complex (CDK12-Cyclin K :: this compound :: CRL4B) This compound->TernaryComplex Induces proximity CDK12_CyclinK CDK12-Cyclin K Complex CDK12_CyclinK->TernaryComplex CRL4B CRL4B E3 Ligase (DDB1/CUL4B) CRL4B->TernaryComplex Ubiquitination Cyclin K Ubiquitination TernaryComplex->Ubiquitination Mediates Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Cyclin K Degradation Proteasome->Degradation Executes Transcription Transcriptional Dysregulation Degradation->Transcription Leads to

Caption: this compound induces the formation of a ternary complex, leading to cyclin K degradation.

Key Experimental Data

The following tables summarize the quantitative data from key experiments characterizing the activity of this compound.

Table 1: Cyclin K Degradation Activity

Cell LineThis compound Concentration (µM)Treatment Time (hours)Outcome
KBM72.50.5 - 8Cyclin K degradation observed.[1]
KBM72.52Near-total degradation of cyclin K.
KBM72.55Destabilization of cyclin K.[1][3][4]

Table 2: Biochemical and Cellular Effects

ExperimentThis compound Concentration (µM)Treatment Time (hours)Key Finding
Recombinant Kinase Assay2.55Inhibits CDK12/13 enzymatic activity with selectivity over CDK7.[1]
DDB1 Interaction101Induces interaction between CDK12 and DDB1 in HEK cells.[1]
TR-FRET Assay10N/AFacilitates interaction of DDB1 and CDK12:cyclin K with a Kapparent of 628 nM.[3]

Table 3: Physicochemical Properties

PropertyValue
Molecular Weight370.82 g/mol
FormulaC16H11ClN6OS
Purity≥98%
Solubility in DMSOUp to 50 mM

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay
  • Cell Seeding: Seed cells in 96-well plates at an appropriate density.

  • Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control (DMSO).

  • Incubation: Incubate the plates for the desired duration (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a commercially available reagent such as CellTiter-Glo® (Promega) according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to vehicle-treated cells and plot the results to determine the EC50 value.

Western Blotting for Cyclin K Degradation
  • Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against cyclin K and a loading control (e.g., GAPDH). Subsequently, incubate with a corresponding secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometrically quantify the band intensities to determine the extent of protein degradation.[5]

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
  • Cell Lysis: Lyse cells treated with this compound or DMSO in a non-denaturing lysis buffer.

  • Immunoprecipitation: Incubate the cell lysates with an antibody targeting one of the proteins of interest (e.g., CDK12) and protein A/G-agarose beads.

  • Washing: Wash the beads to remove non-specific binding.

  • Elution: Elute the immunoprecipitated proteins from the beads.

  • Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against the potential interacting partners (e.g., DDB1).

Experimental Workflow

The following diagram illustrates a typical experimental workflow for characterizing the activity of this compound.

This compound Experimental Workflow start Start cell_culture Cell Culture (e.g., KBM7) start->cell_culture treatment This compound Treatment (Dose and Time Course) cell_culture->treatment viability Cell Viability Assay treatment->viability western Western Blot (Cyclin K Degradation) treatment->western co_ip Co-Immunoprecipitation (Protein Interactions) treatment->co_ip data_analysis Data Analysis and Interpretation viability->data_analysis western->data_analysis co_ip->data_analysis end End data_analysis->end

Caption: A typical workflow for studying this compound's effects in a cellular context.

Logical Relationships and Advantages

The use of this compound and similar molecular glue degraders presents several advantages over traditional inhibitors.

Advantages of this compound as a Molecular Glue This compound This compound novel_moa Novel Mechanism of Action This compound->novel_moa undruggable Targets 'Undruggable' Proteins This compound->undruggable catalytic Catalytic Mode of Action This compound->catalytic overcome_resistance Overcomes Resistance to Inhibitors novel_moa->overcome_resistance research_tool Valuable Research Tool undruggable->research_tool high_potency High Potency at Low Doses catalytic->high_potency

Caption: Key advantages of this compound as a chemical biology tool and therapeutic lead.

Conclusion

This compound represents a significant advancement in the field of targeted protein degradation. Its unique mechanism of inducing cyclin K degradation via the CRL4B E3 ligase complex, without the need for a dedicated substrate receptor, opens up new avenues for both basic research and drug discovery. As a well-characterized molecular glue degrader, this compound serves as an invaluable tool for elucidating the complex roles of cyclin K and CDK12/13 in health and disease. Furthermore, the principles underlying its discovery and mechanism of action provide a roadmap for the rational design of future molecular glue degraders targeting other proteins of therapeutic interest.

References

The Impact of dCeMM2 on Cell Cycle Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

dCeMM2 is a novel molecular glue degrader that selectively induces the degradation of cyclin K, a critical regulator of transcription-associated cyclin-dependent kinases (CDKs). This targeted protein degradation disrupts the function of CDK12 and CDK13, leading to significant downstream effects on gene expression and cellular viability. While its primary impact is on transcription, the profound cellular response, including the induction of apoptosis, necessitates a thorough understanding of its influence on cell cycle progression. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantitative effects on cellular processes, and detailed protocols for key experimental assessments.

Core Mechanism of Action: Targeted Degradation of Cyclin K

This compound functions as a molecular glue, inducing proximity between the CDK12-cyclin K complex and the CRL4B E3 ubiquitin ligase complex.[1][2][3] This induced proximity is mediated by the interaction of this compound with both CDK12 and the DDB1 component of the CRL4B ligase.[4] This ternary complex formation facilitates the ubiquitination of cyclin K, marking it for proteasomal degradation.[4] The degradation of cyclin K leads to the functional impairment of the CDK12/13:cyclin K complexes, which are essential for the phosphorylation of the C-terminal domain of RNA polymerase II and the regulation of transcriptional elongation.[4] This disruption of transcription results in a global downregulation of gene expression and ultimately induces apoptosis in sensitive cell lines.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the effects of this compound from various published studies.

Table 1: In Vitro Degradation and Biochemical Activity of this compound

ParameterCell LineConcentrationTimeEffectReference
Cyclin K DegradationKBM72.5 µM2 hoursNear-total degradation[2][3][5]
Cyclin K DegradationKBM72.5 µM0.5-8 hoursTime-dependent degradation[1][6]
CDK12-DDB1 InteractionHEK10 µM1 hourInduced interaction[1][6]
CDK12/13 Kinase InhibitionKBM72.5 µM5 hoursSelective inhibition over CDK7[1][6]
CDK12:cyclin K and DDB1 Interaction (Kapparent)Recombinant Proteins10 µMN/A628 nM[4]

Table 2: Cellular Impact of this compound

ParameterCell LineThis compound ConcentrationDurationResultReference
EC50 (WT)KBM70.3 µM3 daysCell viability reduction[7]
EC50 (UBE2M mutant)KBM74.2 µM3 daysReduced sensitivity[7]
Apoptosis InductionKBM72.5 µM24, 48, 72 hoursTime-dependent increase in apoptosis[4]
Cell Cycle AnalysisKBM72.5 µMUp to 72 hoursNo phase-specific cell-cycle arrest[4]

Signaling Pathways and Experimental Workflows

This compound-Induced Cyclin K Degradation Pathway

dCeMM2_pathway This compound This compound TernaryComplex Ternary Complex: CDK12-CycK-dCeMM2-CRL4B This compound->TernaryComplex Induces proximity CDK12_CycK CDK12-Cyclin K Complex CDK12_CycK->TernaryComplex CRL4B CRL4B E3 Ligase (DDB1-CUL4B) CRL4B->TernaryComplex Ub_CycK Poly-ubiquitinated Cyclin K TernaryComplex->Ub_CycK Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome Ub_CycK->Proteasome Targeting Degraded_CycK Degraded Cyclin K Proteasome->Degraded_CycK Degradation Transcriptional_Repression Global Transcriptional Repression Degraded_CycK->Transcriptional_Repression Leads to Apoptosis Apoptosis Transcriptional_Repression->Apoptosis

Caption: this compound-induced proximity and subsequent degradation of Cyclin K.

Experimental Workflow: CRISPR-Cas9 Screen for this compound Resistance

CRISPR_workflow cluster_library Library Preparation cluster_selection Selection cluster_analysis Analysis Cas9_cells Cas9-expressing KBM7 cells Transduction Lentiviral Transduction Cas9_cells->Transduction Lentiviral_library Lentiviral sgRNA library Lentiviral_library->Transduction dCeMM2_treatment This compound Treatment (Continuous Exposure) Transduction->dCeMM2_treatment DMSO_control DMSO Control Transduction->DMSO_control Resistant_clones Outgrowth of Resistant Clones dCeMM2_treatment->Resistant_clones Genomic_DNA Genomic DNA Extraction DMSO_control->Genomic_DNA Resistant_clones->Genomic_DNA PCR sgRNA Amplification (PCR) Genomic_DNA->PCR NGS Next-Generation Sequencing PCR->NGS Data_analysis Data Analysis: sgRNA Enrichment NGS->Data_analysis Hit_ID Identification of Resistance Genes Data_analysis->Hit_ID

Caption: Workflow for identifying genes conferring resistance to this compound.

Detailed Experimental Protocols

Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This protocol is adapted for KBM7 cells treated with this compound.

Materials:

  • KBM7 cells

  • This compound (or DMSO as vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed KBM7 cells at an appropriate density and treat with this compound (e.g., 2.5 µM) or DMSO for the desired time points (e.g., 24, 48, 72 hours).

  • Cell Harvesting: Harvest approximately 2 million cells per sample by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with 1 mL of cold PBS and centrifuge again.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol by drop-wise addition while gently vortexing to prevent clumping.[2][3]

  • Incubate the cells for at least 30 minutes at 4°C for fixation.[2] Cells can be stored at -20°C for several weeks.

  • Staining: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet.

  • Carefully aspirate the ethanol and resuspend the pellet in 500 µL of PI staining solution containing 100 µg/mL RNase A.

  • Incubate for 30 minutes at 37°C or 1 hour at room temperature, protected from light.[4]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample. Use appropriate software (e.g., FlowJo) to gate on single cells and analyze the cell cycle distribution based on PI fluorescence intensity (G1, S, and G2/M phases).

Western Blotting for Cyclin K Degradation

Materials:

  • Treated KBM7 cell pellets

  • RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-Cyclin K, anti-CDK12, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against Cyclin K (and other targets) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendations.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 9. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities and normalize to the loading control (β-actin) to determine the relative protein levels.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This assay is used to quantify the this compound-induced proximity between CDK12:cyclin K and DDB1.

Materials:

  • Recombinant terbium-labeled DDB1 (donor)

  • Recombinant Alexa488-labeled CDK12-cyclin K complex (acceptor)

  • This compound

  • Assay buffer

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the CDK12-cyclin K-Alexa488 complex.

  • Assay Plate Setup: In a microplate, add a fixed concentration of terbium-labeled DDB1.

  • Add the serially diluted CDK12-cyclin K-Alexa488 to the wells.

  • Add this compound (e.g., 10 µM) or DMSO control to the respective wells.

  • Incubation: Incubate the plate at room temperature for the specified time to allow complex formation.

  • Measurement: Measure the TR-FRET signal on a compatible plate reader, recording the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio and plot it against the concentration of the CDK12-cyclin K complex. Determine the apparent binding affinity (Kapparent) from the resulting binding curve.

Conclusion

This compound represents a powerful tool for studying the consequences of acute and selective cyclin K degradation. Its mechanism of action, centered on inducing proximity between CDK12-cyclin K and the CRL4B E3 ligase, leads to a profound anti-proliferative effect characterized by global transcriptional repression and apoptosis, without causing a specific cell cycle arrest. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers investigating this compound and similar molecular glue degraders, facilitating further exploration of their therapeutic potential and impact on fundamental cellular processes.

References

Unraveling the Mechanism of dCeMM2: A Technical Guide to Induced Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principles of dCeMM2-Mediated Protein Degradation

This compound is a small molecule classified as a "molecular glue" degrader, a novel class of therapeutics that induce the degradation of specific target proteins.[1][2] Unlike traditional enzyme inhibitors, this compound facilitates the proximity-induced ubiquitination and subsequent proteasomal degradation of its target, cyclin K. This is achieved by coopting the cell's own protein disposal machinery. The mechanism of action involves this compound inducing a new protein-protein interaction between the CDK12-cyclin K complex and the CRL4B E3 ubiquitin ligase complex.[1][2] This induced proximity leads to the transfer of ubiquitin molecules to cyclin K, marking it for destruction by the proteasome. This targeted degradation of cyclin K ultimately inhibits the enzymatic activity of the CDK12/13 complex.[1]

The degradation of cyclin K is rapid and profound, with near-total protein degradation observed within two hours of treatment with a 2.5 µM concentration of this compound.[2] While cyclin K is the primary target, this compound also leads to a milder destabilization of the associated kinases, CDK12 and CDK13.[3] This targeted protein degradation approach offers a powerful strategy to eliminate pathogenic proteins that are often considered "undruggable" by conventional small molecule inhibitors.

Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified through various cellular and biochemical assays. The following tables summarize key quantitative data related to this compound-mediated degradation and its biological effects.

ParameterCell LineValueReference
Cyclin K Degradation KBM7Near-total degradation at 2.5 µM within 2h[2]
KBM7Time-dependent degradation from 0.5-8h at 2.5 µM[1]
CDK12/13 Destabilization KBM7Milder destabilization compared to cyclin K[3]
CDK12-DDB1 Interaction HEKInduced at 10 µM within 1h[1]
ParameterAssay TypeValueReference
IC50 (CDK12 inhibition) Recombinant kinase assayMicromolar range[4]
IC50 (CDK9 inhibition) Recombinant kinase assay120 nM (for a similar compound)[4]
DC50 (Cyclin K degradation) HiBiT assay in A549 cells~90 nM (for a similar compound, SR-4835)[5]
EC50 (Ternary complex formation) TR-FRET assay26 nM - 135 nM (for similar compounds)

Key Experimental Protocols

A variety of experimental techniques are employed to study the mechanism and efficacy of this compound. Below are detailed protocols for the most critical assays.

Cyclin K Degradation Assay via Western Blot

This protocol is used to qualitatively and quantitatively assess the degradation of cyclin K in cells treated with this compound.

Materials:

  • Cell culture reagents

  • This compound compound

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against cyclin K

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for the desired time points (e.g., 2, 4, 8, 24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against cyclin K overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • Re-probe the membrane with a loading control antibody.

    • Quantify band intensities using densitometry software and normalize to the loading control.

Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.

Materials:

  • Opaque-walled multiwell plates (96- or 384-well)

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed cells in an opaque-walled multiwell plate at a density appropriate for the cell line and duration of the experiment.

  • Compound Treatment:

    • Add serial dilutions of this compound to the wells. Include a vehicle control.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Assay Protocol:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement:

    • Measure the luminescence using a luminometer.

    • Calculate cell viability as a percentage of the vehicle-treated control.

HiBiT Protein Degradation Assay

The HiBiT assay provides a sensitive, luminescence-based method to quantify the degradation of a HiBiT-tagged target protein.

Materials:

  • CRISPR/Cas9 engineered cell line expressing HiBiT-tagged cyclin K

  • White, opaque multiwell plates

  • Nano-Glo® HiBiT Lytic Detection System (LgBiT protein, substrate, and lytic buffer)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Plate the HiBiT-tagged cells in a white, opaque multiwell plate.

  • Compound Addition:

    • Add serial dilutions of this compound to the wells.

  • Incubation:

    • Incubate for the desired time course.

  • Lytic Measurement:

    • Prepare the Nano-Glo® HiBiT Lytic Reagent by mixing the LgBiT protein and substrate in the lytic buffer.

    • Add the reagent directly to the cells.

    • Incubate for 10 minutes at room temperature.

  • Measurement and Analysis:

    • Read the luminescence on a plate luminometer.

    • Normalize the signal to a vehicle control. A decrease in signal indicates degradation of the HiBiT-tagged protein.

    • Calculate parameters such as DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[6]

In Vivo Ubiquitination Assay

This assay is used to detect the ubiquitination of a target protein in cultured cells.

Materials:

  • Plasmids expressing epitope-tagged ubiquitin (e.g., HA-Ubiquitin) and the protein of interest (if not endogenously expressed)

  • Cell transfection reagents

  • Cell lysis buffer (containing 2% SDS)

  • Dilution buffer

  • Antibody for immunoprecipitation (e.g., anti-cyclin K)

  • Protein A/G agarose (B213101) beads

  • Washing buffer

  • SDS-PAGE sample buffer

  • Antibodies for Western blotting (e.g., anti-HA and anti-cyclin K)

Procedure:

  • Transfection:

    • Co-transfect cells with plasmids expressing the protein of interest and HA-tagged ubiquitin.

  • Cell Treatment:

    • Treat the transfected cells with this compound and a proteasome inhibitor (e.g., MG132) to allow accumulation of ubiquitinated proteins.

  • Cell Lysis:

    • Lyse the cells with SDS-containing lysis buffer and sonicate to shear DNA.

    • Dilute the lysates with dilution buffer.

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody against the target protein (cyclin K) overnight at 4°C.

    • Add Protein A/G agarose beads and incubate for another 1-2 hours.

    • Wash the beads with washing buffer.

  • Western Blot Analysis:

    • Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with an anti-HA antibody to detect ubiquitinated cyclin K. The presence of a high molecular weight smear indicates polyubiquitination.

    • Re-probe with an anti-cyclin K antibody to confirm the immunoprecipitation of the target protein.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a highly sensitive method to detect and quantify protein-protein interactions in a homogeneous format, ideal for studying the this compound-induced formation of the CDK12-cyclin K-DDB1 ternary complex.

Materials:

  • Purified, fluorescently labeled proteins:

    • Donor-labeled protein (e.g., Terbium-labeled anti-His antibody for a His-tagged DDB1)

    • Acceptor-labeled protein (e.g., Alexa488-labeled cyclin K)

  • This compound compound

  • Assay buffer

  • Low-volume, black multiwell plates (e.g., 384-well)

  • TR-FRET compatible plate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare solutions of the donor- and acceptor-labeled proteins in assay buffer.

  • Assay Assembly:

    • In a low-volume multiwell plate, add the assay buffer, this compound (or DMSO control), the donor-labeled protein, and the acceptor-labeled protein.

  • Incubation:

    • Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the interaction to reach equilibrium.

  • Measurement:

    • Measure the TR-FRET signal using a plate reader. This involves exciting the donor fluorophore and measuring the emission from both the donor and the acceptor after a time delay.

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission). An increase in this ratio in the presence of this compound indicates the formation of the ternary complex.

    • Plot the TR-FRET ratio against the this compound concentration to determine the EC50 for complex formation.

Visualizing the this compound-Mediated Degradation Pathway and Experimental Workflows

To further elucidate the core principles of this compound-mediated protein degradation, the following diagrams, generated using the DOT language, visualize the key signaling pathway and a standard experimental workflow.

dCeMM2_Mechanism cluster_complex CDK12-Cyclin K Complex cluster_ligase CRL4B E3 Ubiquitin Ligase CDK12 CDK12 TernaryComplex Ternary Complex (CDK12-Cyclin K)-dCeMM2-(CRL4B) CyclinK Cyclin K This compound This compound This compound->TernaryComplex DDB1 DDB1 CUL4B CUL4B RBX1 RBX1 Ubiquitination Ubiquitination of Cyclin K TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Cyclin K Degradation Proteasome->Degradation WesternBlot_Workflow start Start: Cell Culture treatment Treatment with this compound and Controls start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer immunoblotting Immunoblotting (Primary & Secondary Antibodies) transfer->immunoblotting detection Chemiluminescent Detection immunoblotting->detection analysis Data Analysis: Quantification of Cyclin K Levels detection->analysis end End: Degradation Profile analysis->end

References

dCeMM2: A Technical Guide to a Novel Molecular Glue Degrader for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of dCeMM2, a molecular glue degrader targeting cyclin K for proteasomal degradation. This document details the mechanism of action, experimental protocols, and quantitative data to facilitate its application in cancer research and drug development.

Introduction to this compound

This compound is a small molecule that functions as a molecular glue, inducing the degradation of cyclin K.[1][2] It achieves this by promoting the interaction between the CDK12-cyclin K complex and the CRL4B E3 ubiquitin ligase complex.[1][2] This induced proximity leads to the polyubiquitination of cyclin K, marking it for degradation by the proteasome.[3][4] The degradation of cyclin K, a crucial regulator of transcription, has shown therapeutic potential, particularly in T-cell malignancies.[3]

Mechanism of Action: this compound-Mediated Cyclin K Degradation

This compound exemplifies a novel approach in targeted protein degradation. Unlike traditional inhibitors, it hijacks the cell's own ubiquitin-proteasome system to eliminate a target protein. The key steps in its mechanism are:

  • Binding to CDK12-Cyclin K: this compound binds to the CDK12-cyclin K complex.

  • Recruitment of CRL4B E3 Ligase: The this compound-CDK12-cyclin K complex then recruits the CRL4B E3 ligase complex via an interaction with DDB1, a component of the CRL4B complex.[1][3]

  • Ubiquitination of Cyclin K: This induced proximity facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to cyclin K.[3]

  • Proteasomal Degradation: Polyubiquitinated cyclin K is recognized and degraded by the 26S proteasome.[3]

The following diagram illustrates the signaling pathway of this compound-induced cyclin K degradation.

dCeMM2_Signaling_Pathway cluster_1 Ubiquitin-Proteasome System This compound This compound Ternary_Complex This compound-CDK12-Cyclin K Ternary Complex This compound->Ternary_Complex Binds CDK12_CycK CDK12-Cyclin K Complex CDK12_CycK->Ternary_Complex Proteasome 26S Proteasome CDK12_CycK->Proteasome Degradation CRL4B CRL4B E3 Ligase (DDB1, CUL4B, RBX1) Ternary_Complex->CRL4B Recruits CRL4B->CDK12_CycK Polyubiquitinates Cyclin K Ub Ubiquitin

Caption: this compound-induced Cyclin K degradation pathway.

Quantitative Data

The following tables summarize key quantitative data related to the activity of this compound.

Table 1: In Vitro Activity of this compound

ParameterCell LineValueReference
Effective Concentration for Cyclin K DegradationKBM72.5 µM[1][2]
Time to Near-Total Protein DegradationKBM72 hours[2]
CDK12/13 Inhibition (Enzymatic Activity)KBM72.5 µM (5h)[1]
CDK12-DDB1 Interaction InductionHEK10 µM (1h)[1]
Apparent Dissociation Constant (Kapparent) for DDB1 and CDK12:cyclin K interactionIn vitro628 nM[4]

Table 2: EC50 Values of this compound in Leukemia Cell Lines

Cell LineEC50 (µM)
KBM7~4.8
MOLM13Not Specified
MV4;11Not Specified
TALL-1Not Specified
JURKATNot Specified
PEERNot Specified
HPB-ALLNot Specified
DND-41Not Specified
EC50 values are based on 3-day viability assays. Data extracted from graphical representations in the source material and may be approximate.[4]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Cell Viability Assay

This protocol determines the cytotoxic or anti-proliferative effects of this compound.

  • Cell Seeding: Seed cancer cell lines (e.g., KBM7, HCT116) in 96-well plates at a density of 50,000 cells/mL.[4]

  • Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO).[3] For dose-response curves, a serial dilution is recommended.

  • Incubation: Incubate the plates for 3 days.[4]

  • Viability Assessment: Measure cell viability using a commercially available kit such as CellTiter-Glo® (Promega, G7570) according to the manufacturer's protocol.[4]

  • Data Analysis: Calculate EC50 values by performing a best-fit analysis of the log10 drug concentration versus the fold change of drug-treated cells over DMSO-treated cells.[4]

Cyclin K Degradation Assay (Western Blotting)

This protocol is used to detect the degradation of cyclin K following this compound treatment.

  • Cell Culture and Treatment: Seed cells in 6-well plates to reach 70-80% confluency. Treat cells with this compound (e.g., 2.5 µM) for various time points (e.g., 0.5, 1, 2, 4, 8 hours) alongside a DMSO control.[1][3]

  • Cell Lysis:

    • Wash cell pellets with PBS.[4]

    • Lyse cells in a buffer containing 50mM Tris pH 7.9, 8M Urea, and 1% CHAPS.[4]

    • Incubate on a shaker at 4°C for at least 30 minutes.[4]

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet debris.[3]

    • Collect the supernatant containing the protein lysate.[3]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or similar method.[3]

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations across all samples.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.[3]

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.[4]

  • Western Blotting:

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate with a primary antibody against cyclin K. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

    • Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Drug Affinity Chromatography

This method identifies proteins that interact with this compound.

  • Probe Synthesis: Synthesize a this compound analog with a linker for immobilization (e.g., dCeMM3-NH2).[4]

  • Immobilization: Couple the this compound analog to agarose (B213101) beads.

  • Lysate Preparation: Prepare cell lysates as described in the Western Blotting protocol.

  • Affinity Pulldown:

    • Incubate the cell lysate with the this compound-coupled beads. A competition control where the lysate is pre-incubated with excess free this compound or a related inhibitor (e.g., THZ531) should be included.[4]

    • Wash the beads extensively to remove non-specific binders.

  • Elution and Analysis: Elute the bound proteins and identify them by Western blotting or mass spectrometry.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This assay provides direct evidence of the this compound-induced proximity between CDK12-cyclin K and DDB1.

  • Reagent Preparation:

    • Recombinant terbium-labeled DDB1 (donor).[4]

    • Recombinant Alexa488-labeled CDK12-cyclin K complex (acceptor).[4]

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20).

  • Assay Procedure:

    • In a 384-well plate, add a fixed concentration of terbium-DDB1.

    • Titrate increasing concentrations of Alexa488-CDK12-cyclin K.

    • Add this compound or DMSO control to the respective wells.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).

  • Data Analysis: Calculate the TR-FRET ratio and plot it against the concentration of the acceptor to determine the apparent dissociation constant (Kapparent).[4]

Experimental and Computational Workflow

The following diagram outlines a typical workflow for investigating the effects of this compound.

dCeMM2_Workflow cluster_in_vitro In Vitro / Cellular Experiments cluster_data_analysis Data Analysis & Interpretation cell_culture Cell Culture (e.g., KBM7, T-ALL lines) dcmm2_treatment This compound Treatment (Dose-response & Time-course) cell_culture->dcmm2_treatment viability Cell Viability Assay (e.g., CellTiter-Glo) dcmm2_treatment->viability western Western Blot (Cyclin K Degradation) dcmm2_treatment->western proteomics Quantitative Proteomics (Mass Spectrometry) dcmm2_treatment->proteomics ec50 EC50 Calculation viability->ec50 protein_quant Protein Quantification & Pathway Analysis western->protein_quant proteomics->protein_quant tr_fret TR-FRET Assay (Protein-Protein Interaction) ppi_analysis PPI Confirmation & Kapparent Calculation tr_fret->ppi_analysis mechanism Mechanism of Action Elucidation ec50->mechanism protein_quant->mechanism ppi_analysis->mechanism

Caption: A typical experimental workflow for this compound studies.

This guide provides a solid foundation for researchers to utilize this compound as a tool to investigate the biological functions of cyclin K and explore its therapeutic potential in cancer. The detailed protocols and quantitative data herein should enable the replication and expansion of these findings.

References

dCeMM2: A Technical Guide to a Novel Molecular Glue Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

dCeMM2 is a novel, cell-permeable molecular glue degrader that induces the ubiquitination and subsequent proteasomal degradation of cyclin K.[1][2][3] It achieves this by promoting the formation of a ternary complex between the CDK12-cyclin K heterodimer and the CRL4B E3 ubiquitin ligase complex.[1][2][4] This targeted protein degradation approach offers a promising therapeutic strategy, particularly in oncology, by modulating the activity of the CDK12/13 pathway, which is crucial for transcriptional regulation.[5][6] This document provides a comprehensive overview of the chemical properties, structure, and mechanism of action of this compound, along with detailed experimental protocols and quantitative data to support further research and development.

Chemical Properties and Structure

This compound is a small molecule with the following key characteristics:

PropertyValueReference
Chemical Name N-(5-Chloro-2-pyridinyl)-2-(5H-1,2,4-triazino[5,6-b]indol-3-ylthio)acetamide[1]
Molecular Formula C₁₆H₁₁ClN₆OS[1]
Molecular Weight 370.82 g/mol [1]
CAS Number 296771-07-8[1]
Purity ≥98%[1]
Solubility Soluble to 50 mM in DMSO[1]
Storage Store at -20°C[1]

Mechanism of Action: Targeted Degradation of Cyclin K

This compound functions as a molecular glue, a type of small molecule that induces proximity between two proteins that do not normally interact.[5] In this case, this compound facilitates the interaction between the CDK12-cyclin K complex and the DDB1 component of the CUL4B E3 ubiquitin ligase complex.[5] This induced proximity leads to the polyubiquitination of cyclin K, marking it for degradation by the proteasome.[5] This mechanism is distinct from traditional enzyme inhibitors and offers a novel modality for therapeutic intervention.

Signaling Pathway Diagram

dCeMM2_Signaling_Pathway cluster_complex CDK12-Cyclin K Complex cluster_e3 CRL4B E3 Ligase Complex CDK12 CDK12 TernaryComplex Ternary Complex (CDK12-Cyclin K)-dCeMM2-(CRL4B) CDK12->TernaryComplex CyclinK Cyclin K This compound This compound This compound->TernaryComplex DDB1 DDB1 CUL4B CUL4B DDB1->CUL4B DDB1->TernaryComplex RBX1 RBX1 CUL4B->RBX1 Ubiquitination Polyubiquitination of Cyclin K TernaryComplex->Ubiquitination E2 Activating Enzymes Proteasome Proteasome Ubiquitination->Proteasome Degradation Cyclin K Degradation Proteasome->Degradation

Mechanism of this compound-induced Cyclin K degradation.

Quantitative Biological Activity

This compound has been shown to effectively induce the degradation of cyclin K and exhibit cytotoxic effects in various cancer cell lines.

Table 1: In Vitro Efficacy of this compound
Cell LineAssay TypeEndpointValue (µM)NotesReference
KBM7ProteomicsCyclin K Degradation2.5Near-total degradation observed within 2 hours.[1][2]
KBM7 (WT)Cell ViabilityEC500.33-day treatment.
KBM7 (UBE2M mutant)Cell ViabilityEC504.2Demonstrates dependence on the ubiquitin-proteasome system.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Cell Viability Assay

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

Workflow Diagram:

Cell_Viability_Workflow start Start seed Seed cells in 96-well plates (e.g., KBM7 at 50,000 cells/mL) start->seed treat Treat cells with a serial dilution of this compound (and DMSO control) seed->treat incubate Incubate for 72 hours treat->incubate add_reagent Add CellTiter-Glo® reagent incubate->add_reagent measure Measure luminescence add_reagent->measure analyze Analyze data and calculate EC50 values measure->analyze end End analyze->end

Workflow for this compound cell viability assay.

Methodology:

  • Cell Seeding: Seed KBM7 cells in 96-well plates at a density of 50,000 cells/mL.

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the cell culture should be kept below 0.1%.

  • Treatment: Add the this compound dilutions and a DMSO vehicle control to the cells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Luminescence Reading: Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol and measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence readings to the DMSO control and plot the dose-response curve to calculate the EC50 value.

Western Blot for Cyclin K Degradation

This protocol is used to visualize and quantify the degradation of cyclin K following this compound treatment.

Methodology:

  • Cell Treatment: Treat KBM7 cells with 2.5 µM this compound or DMSO for various time points (e.g., 0, 2, 4, 8 hours).

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against cyclin K and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with a corresponding secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometry analysis can be performed to quantify the relative levels of cyclin K.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This assay is used to measure the this compound-induced proximity between CDK12-cyclin K and DDB1.

Workflow Diagram:

TR_FRET_Workflow start Start prepare Prepare assay components: - Terbium-labeled DDB1 (donor) - Alexa488-labeled Cyclin K (acceptor) - CDK12 - this compound start->prepare mix Mix components in a 384-well plate prepare->mix incubate Incubate at room temperature mix->incubate read Read TR-FRET signal on a plate reader incubate->read analyze Analyze data and determine Kapparent read->analyze end End analyze->end

Workflow for the this compound TR-FRET assay.

Methodology:

  • Reagent Preparation: Prepare solutions of terbium-labeled DDB1, Alexa488-labeled cyclin K, CDK12, and this compound in an appropriate assay buffer.

  • Assay Plate Setup: In a 384-well plate, add a fixed concentration of terbium-DDB1 and varying concentrations of the CDK12-Alexa488-cyclin K complex in the presence of a fixed concentration of this compound (e.g., 10 µM) or DMSO.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 1 hour) to allow for complex formation.

  • Signal Detection: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements.

  • Data Analysis: Calculate the TR-FRET ratio and plot it against the concentration of the CDK12-cyclin K complex to determine the apparent binding affinity (Kapparent). A significant increase in the TR-FRET signal in the presence of this compound indicates induced proximity.

Conclusion

This compound represents a significant advancement in the field of targeted protein degradation. Its ability to specifically induce the degradation of cyclin K through a molecular glue mechanism provides a powerful tool for studying the biological functions of the CDK12-cyclin K complex and offers a promising avenue for the development of novel therapeutics. The data and protocols presented in this guide are intended to facilitate further investigation into the potential of this compound and related compounds.

References

Methodological & Application

dCeMM2 Protocol for Western Blot Analysis of Cyclin K

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction

dCeMM2 is a molecular glue-type degrader that specifically targets cyclin K for degradation.[1] It functions by inducing an interaction between the CDK12-cyclin K complex and the CRL4B E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of cyclin K.[1][2] This targeted protein degradation approach allows for the acute depletion of cyclin K, providing a powerful tool to study its biological functions, particularly in the context of transcription regulation and oncology.[3][4] The following protocol provides a detailed method for analyzing the degradation of cyclin K in response to this compound treatment using western blotting.

Mechanism of Action

This compound acts as a molecular glue, facilitating the proximity of the CDK12-cyclin K complex to the DDB1 component of the CUL4B E3 ligase.[2][5] This induced proximity leads to the transfer of ubiquitin molecules to cyclin K, marking it for degradation by the 26S proteasome.[2] This mechanism is independent of a dedicated substrate receptor for the CRL4B complex.[2] The degradation of cyclin K can be rescued by inhibitors of the proteasome (e.g., carfilzomib, MG132), neddylation (e.g., MLN4924), and ubiquitin-activating enzymes (e.g., TAK-243).[2][5]

Quantitative Data Summary

The following table summarizes the effective concentrations and time-course data for this compound-mediated degradation of cyclin K in KBM7 cells.

Cell LineThis compound ConcentrationIncubation TimeResultReference
KBM72.5 µM0.5 - 8 hoursTime-dependent degradation of cyclin K[1]
KBM72.5 µM2 hoursNear-complete degradation of cyclin K
KBM72.5 µM5 hoursPronounced destabilization of cyclin K[2]
HEK29310 µM1 hourInduced interaction between CDK12 and DDB1[1]

Experimental Protocol: Western Blot Analysis of Cyclin K Degradation

This protocol details the steps for treating cells with this compound, preparing cell lysates, and performing a western blot to detect changes in cyclin K protein levels.

Materials

  • This compound (stored as a stock solution in DMSO at -20°C or -80°C)[1]

  • Cell line of interest (e.g., KBM7)[1][2]

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., 50mM Tris pH 7.9, 8M Urea, 1% CHAPS)[2]

  • Protease and phosphatase inhibitor cocktail

  • BCA protein assay kit

  • 4x Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)[3]

  • Primary antibody against cyclin K

  • Loading control primary antibody (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody[3]

  • Tris-buffered saline with Tween 20 (TBST)

  • Chemiluminescent substrate

Procedure

  • Cell Seeding and Treatment: a. Seed cells at a density to reach 70-80% confluency on the day of treatment.[3] b. The following day, treat the cells with the desired concentrations of this compound (e.g., 2.5 µM) and a vehicle control (DMSO).[1][3] c. Incubate the cells for the desired time points (e.g., 0.5, 1, 2, 4, 8 hours).[1]

  • Cell Lysis: a. After treatment, wash the cells with ice-cold PBS. b. Add lysis buffer containing protease and phosphatase inhibitors to the cells. c. Incubate on ice for 30 minutes with occasional vortexing.[3] d. Scrape the cells and transfer the lysate to a microcentrifuge tube. e. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[3] f. Transfer the supernatant (protein lysate) to a new tube.[3]

  • Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.[3]

  • Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add 4x Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.[3] c. Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.[2][3] d. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: a. Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.[3]

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature.[3] b. Incubate the membrane with the primary antibody against cyclin K (diluted in blocking buffer) overnight at 4°C.[3] c. The next day, wash the membrane three times with TBST for 10 minutes each.[3] d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[3] e. Wash the membrane three times with TBST for 10 minutes each.[3]

  • Detection: a. Add the chemiluminescent substrate to the membrane. b. Image the blot using a chemiluminescence detection system.

  • Analysis: a. Quantify the band intensities for cyclin K and the loading control. b. Normalize the cyclin K signal to the loading control signal to determine the relative change in protein levels.

Visualizations

experimental_workflow cluster_cell_culture Cell Preparation cluster_lysis Lysate Preparation cluster_western_blot Western Blot seed_cells Seed Cells treat_cells Treat with this compound/DMSO seed_cells->treat_cells 24h wash_cells Wash with PBS treat_cells->wash_cells lyse_cells Add Lysis Buffer wash_cells->lyse_cells centrifuge Centrifuge Lysate lyse_cells->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant quantify_protein Protein Quantification (BCA) collect_supernatant->quantify_protein sds_page SDS-PAGE quantify_protein->sds_page transfer Transfer to Membrane sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation (anti-cyclin K) block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect

Caption: Experimental workflow for Western Blot analysis of cyclin K degradation.

dCeMM2_signaling_pathway cluster_complex Ternary Complex Formation cluster_degradation Ubiquitination & Degradation This compound This compound CDK12_CycK CDK12-Cyclin K Complex This compound->CDK12_CycK CRL4B CRL4B E3 Ligase (DDB1-CUL4B) This compound->CRL4B Ub_CycK Ubiquitinated Cyclin K CDK12_CycK->Ub_CycK Ubiquitination CRL4B->Ub_CycK Proteasome 26S Proteasome Ub_CycK->Proteasome Degradation Cyclin K Degradation Proteasome->Degradation

Caption: this compound-induced cyclin K degradation pathway.

References

Application Notes and Protocols for dCeMM2 in KBM7 and HEK Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the utilization of dCeMM2, a molecular glue degrader, in KBM7 and HEK cell lines. This compound induces the targeted degradation of Cyclin K, a key regulator of transcription, by promoting its ubiquitination via the CRL4B E3 ubiquitin ligase complex.[1][2][3] This document outlines detailed protocols for cell culture, experimental workflows to assess this compound activity, and data presentation guidelines to facilitate reproducible and robust experimental outcomes.

Introduction

This compound is a potent and selective molecular glue that induces the degradation of Cyclin K.[1] It functions by creating a novel protein-protein interaction between the CDK12-Cyclin K complex and the DDB1-CUL4B E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of Cyclin K.[1][4] The degradation of Cyclin K has significant downstream effects on transcription and cell viability, making this compound a valuable tool for studying the biological functions of CDK12/Cyclin K and a potential therapeutic agent.[4] These notes detail the application of this compound in two commonly used human cell lines: KBM7, a near-haploid chronic myelogenous leukemia cell line that grows in suspension, and HEK293T, an adherent human embryonic kidney cell line.[5][6][7]

Mechanism of Action of this compound

The following diagram illustrates the signaling pathway of this compound-induced Cyclin K degradation.

dCeMM2_Pathway cluster_1 Ubiquitination and Degradation This compound This compound CDK12_CycK CDK12-Cyclin K Complex This compound->CDK12_CycK Binds CRL4B DDB1-CUL4B E3 Ligase This compound->CRL4B Ternary_Complex Ternary Complex (CDK12-CycK-dCeMM2-CRL4B) Proteasome 26S Proteasome Ternary_Complex->Proteasome Targeting for Degradation Ub Ubiquitin Ub->Ternary_Complex Ubiquitination of Cyclin K Degraded_CycK Degraded Cyclin K Proteasome->Degraded_CycK

Caption: this compound mechanism of action.

Data Presentation

The following tables summarize key quantitative data for the application of this compound in KBM7 and HEK cells based on published literature.

Table 1: Recommended Treatment Conditions for this compound

ParameterKBM7 CellsHEK CellsReference
This compound Concentration 2.5 µM10 µM[1]
Treatment Duration 0.5 - 8 hours1 hour[1]
Assay Cyclin K DegradationCDK12-DDB1 Interaction[1]

Table 2: Cell Viability Assay Parameters

ParameterKBM7 CellsReference
Seeding Density 50,000 cells/mL[4]
Treatment Duration 3 days[4]
Assay Reagent CellTiter-Glo®[4]

Experimental Protocols

Cell Culture

1.1. KBM7 Cell Culture (Suspension)

  • Growth Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[5][6]

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.[5]

  • Passaging: Maintain cell density between 0.5 x 10^6 and 2 x 10^6 cells/mL. Split the culture every 2-3 days by pelleting the cells at 500 x g for 5 minutes and resuspending in fresh, pre-warmed medium.[5][8]

  • Thawing Frozen Cells: Quickly thaw the vial in a 37°C water bath. Transfer the cells to a 15 mL conical tube containing 10 mL of pre-warmed growth medium. Centrifuge at 500 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh growth medium in a new culture flask.[5]

1.2. HEK293T Cell Culture (Adherent)

  • Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% FBS and 1% Penicillin-Streptomycin.[7][9]

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.[7][9]

  • Passaging: Passage cells when they reach 80-90% confluency. Aspirate the medium, wash once with PBS, and add 0.25% Trypsin-EDTA. Incubate for 2-3 minutes at 37°C until cells detach. Neutralize the trypsin with growth medium, pellet the cells by centrifugation (200 x g for 5 minutes), and resuspend in fresh medium to re-plate at a 1:10 to 1:20 ratio.[7][9][10]

  • Thawing Frozen Cells: Rapidly thaw the vial in a 37°C water bath. Transfer the contents to a 15 mL conical tube with 9 mL of pre-warmed growth medium. Centrifuge at 200 x g for 5 minutes, discard the supernatant, and resuspend the pellet in fresh medium in a new culture flask.[7][11]

Experimental Workflow: Assessing this compound Activity

The following diagram outlines the general workflow for evaluating the effects of this compound.

Experimental_Workflow cluster_0 Cell Preparation cluster_1 This compound Treatment cluster_2 Downstream Analysis Culture Culture KBM7 or HEK293T cells Seed Seed cells for experiment Culture->Seed Treat Treat cells with this compound or DMSO (vehicle control) Seed->Treat Viability Cell Viability Assay (e.g., CellTiter-Glo) Treat->Viability Western Western Blot (for Cyclin K degradation) Treat->Western IP Immunoprecipitation (for protein interactions) Treat->IP

Caption: General experimental workflow.

Protocol: Cell Viability Assay

This protocol is to determine the effect of this compound on cell proliferation.

  • Cell Seeding: Seed KBM7 cells in a 96-well white, clear-bottom plate at a density of 50,000 cells/mL in a final volume of 100 µL per well.[4] For HEK293T cells, seed at a density that will not exceed confluency by the end of the experiment.

  • Compound Treatment: Prepare serial dilutions of this compound in growth medium. Add the desired concentrations to the wells. Include a DMSO vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.[12]

  • Luminescence Reading: Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.[12] Shake the plate for 2 minutes and then let it stabilize for 10 minutes at room temperature.[12]

  • Data Analysis: Measure luminescence using a plate reader. Normalize the data to the DMSO control to determine the percentage of cell viability.

Protocol: Western Blot for Cyclin K Degradation

This protocol is to quantify the degradation of Cyclin K following this compound treatment.

  • Cell Treatment: Seed cells in a 6-well plate and treat with 2.5 µM this compound or DMSO for various time points (e.g., 0.5, 1, 2, 4, 8 hours).[1]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13][14][15]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[12][13]

  • SDS-PAGE and Transfer: Normalize protein concentrations, add Laemmli buffer, and boil for 5-10 minutes. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.[12][15]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13]

    • Incubate the membrane with a primary antibody against Cyclin K overnight at 4°C.[16]

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

    • Wash the membrane three times with TBST.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the protein bands with an imaging system.[13][16]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).[13]

Protocol: Immunoprecipitation (IP) for Protein Interactions

This protocol is to confirm the this compound-induced interaction between CDK12 and DDB1.

  • Cell Treatment: Treat HEK293T cells with 10 µM this compound or DMSO for 1 hour.[1]

  • Cell Lysis: Lyse the cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.

  • Pre-clearing: Pre-clear the lysate by incubating with Protein A/G agarose (B213101) or magnetic beads for 1 hour at 4°C.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with a primary antibody against CDK12 or an isotype control antibody overnight at 4°C with gentle rotation.

    • Add Protein A/G beads and incubate for another 2-4 hours at 4°C.

  • Washes: Pellet the beads by centrifugation and wash them three to five times with ice-cold IP wash buffer.

  • Elution: Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against DDB1 and CDK12 to detect the co-immunoprecipitation.[17]

Troubleshooting

  • Low Cyclin K Degradation:

    • Confirm the activity of this compound.

    • Optimize the concentration and treatment time.

    • Ensure the proteasome is active; a proteasome inhibitor like MG132 can be used as a negative control.[13]

  • High Background in Western Blots:

    • Increase the number and duration of washes.

    • Optimize the blocking conditions and antibody concentrations.

  • Low Yield in Immunoprecipitation:

    • Use a high-quality antibody validated for IP.

    • Optimize the lysis buffer to ensure efficient protein extraction without disrupting protein-protein interactions.

    • Ensure complete cell lysis.

By following these detailed protocols and application notes, researchers can effectively utilize this compound to investigate the role of Cyclin K in KBM7 and HEK cell lines and explore its potential as a therapeutic agent.

References

dCeMM2: Application Notes and Protocols for Acute Myeloid Leukemia (AML) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of dCeMM2, a molecular glue degrader, and its utility in the study of Acute Myeloid Leukemia (AML). This document outlines the mechanism of action, key experimental data, and detailed protocols for its application in research settings.

Introduction

This compound is a small molecule molecular glue degrader that selectively induces the ubiquitination and subsequent proteasomal degradation of cyclin K.[1][2][3] It achieves this by promoting the formation of a ternary complex between the CDK12-cyclin K complex and the CRL4B E3 ubiquitin ligase.[1][2][3] The degradation of cyclin K, a crucial regulator of transcriptional elongation, has significant implications for cancer cells, including those in AML, that are dependent on transcriptional stability. This makes this compound a valuable tool for investigating the therapeutic potential of targeting the CDK12-cyclin K axis in leukemia.

Mechanism of Action

This compound functions by "gluing" together the CDK12-cyclin K complex with the DDB1 component of the CUL4B E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to cyclin K, marking it for degradation by the proteasome. This targeted degradation of cyclin K leads to the inhibition of CDK12/13-mediated phosphorylation of RNA Polymerase II, resulting in global transcriptional downregulation and subsequent apoptosis in sensitive cancer cells.[4]

Data Presentation

Table 1: In Vitro Activity of this compound in Leukemia Cell Lines
Cell LineCancer TypeThis compound Concentration for Cyclin K DegradationEC50 (3-day treatment)Reference
KBM7Chronic Myeloid Leukemia (in blast crisis, often used as an AML model)2.5 µM (near-total degradation within 2h)Not explicitly stated, but viability is reduced[4][5]
MOLM13Acute Myeloid LeukemiaCyclin K degradation observedDose-dependent decrease in viability[6]
MV4-11Acute Myeloid LeukemiaCyclin K degradation observedDose-dependent decrease in viability[6]
MONO-MAC-6Acute Myeloid LeukemiaCyclin K degradation observedDose-dependent decrease in viability[6]

Mandatory Visualizations

G cluster_0 This compound-Induced Cyclin K Degradation Pathway This compound This compound Ternary_Complex Ternary Complex: CDK12-CycK-dCeMM2-CRL4B This compound->Ternary_Complex Binds CDK12_CycK CDK12-Cyclin K Complex CDK12_CycK->Ternary_Complex Binds CRL4B CRL4B E3 Ligase (DDB1-CUL4B) CRL4B->Ternary_Complex Binds CycK_Ub Ubiquitinated Cyclin K Ternary_Complex->CycK_Ub Facilitates Ubiquitination Ub Ubiquitin Ub->CycK_Ub Proteasome Proteasome CycK_Ub->Proteasome Targeted to Degraded_CycK Degraded Cyclin K Proteasome->Degraded_CycK Degrades Transcription_Inhibition Transcription Inhibition Degraded_CycK->Transcription_Inhibition Leads to Apoptosis Apoptosis Transcription_Inhibition->Apoptosis Induces

Caption: Signaling pathway of this compound-mediated cyclin K degradation and apoptosis.

G cluster_1 Experimental Workflow: Assessing this compound Efficacy in AML Cells start Start cell_culture Culture AML Cell Lines (e.g., KBM7, MOLM13) start->cell_culture treatment Treat cells with this compound (Dose-response and time-course) cell_culture->treatment protein_analysis Protein Analysis (Western Blot for Cyclin K) treatment->protein_analysis viability_assay Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability_assay data_analysis Data Analysis (Degradation kinetics, EC50) protein_analysis->data_analysis viability_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for evaluating this compound in AML cell lines.

Experimental Protocols

Protocol 1: Cell Viability Assay

This protocol is for determining the half-maximal effective concentration (EC50) of this compound in AML cell lines.

Materials:

  • AML cell lines (e.g., KBM7, MOLM13, MV4-11)

  • Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well clear bottom white plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count AML cells.

    • Seed cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in culture medium. A typical concentration range would be from 1 nM to 10 µM.

    • Include a DMSO-only control (vehicle).

    • Add 100 µL of the diluted this compound or vehicle to the appropriate wells.

    • Incubate for 72 hours at 37°C and 5% CO2.[4]

  • Cell Viability Measurement:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luminescence readings of treated wells to the DMSO control.

    • Plot the normalized values against the log of the this compound concentration.

    • Calculate the EC50 value using a non-linear regression curve fit.

Protocol 2: Western Blot for Cyclin K Degradation

This protocol is to confirm the degradation of cyclin K following this compound treatment.

Materials:

  • AML cell lines

  • This compound

  • Protease and phosphatase inhibitors

  • Lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-Cyclin K, anti-beta-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed AML cells in 6-well plates.

    • Treat cells with this compound (e.g., 2.5 µM) for various time points (e.g., 0, 2, 4, 8, 24 hours).[1]

    • Include a DMSO control.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in lysis buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Boil the samples at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-Cyclin K antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

    • Probe for a loading control (e.g., beta-actin) to ensure equal protein loading.

Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol can be adapted to demonstrate the this compound-dependent interaction between CDK12 and DDB1.

Materials:

  • AML cells (e.g., KBM7) or HEK293T cells for overexpression systems

  • This compound

  • Co-IP lysis buffer

  • Antibodies for immunoprecipitation (e.g., anti-CDK12) and for blotting (e.g., anti-DDB1, anti-Cyclin K)

  • Protein A/G magnetic beads

  • Wash buffer

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with this compound (e.g., 10 µM) or DMSO for 1 hour.[1]

    • Lyse cells in Co-IP lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the lysates with protein A/G beads.

    • Incubate the pre-cleared lysates with the anti-CDK12 antibody overnight at 4°C.

    • Add protein A/G beads to pull down the antibody-protein complexes.

    • Wash the beads extensively with wash buffer.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads using Laemmli buffer.

    • Perform western blotting as described in Protocol 2, probing for DDB1 and Cyclin K to detect the co-immunoprecipitated proteins. An increased signal for DDB1 in the this compound-treated sample would indicate the formation of the ternary complex.

Conclusion

This compound represents a potent and selective molecular glue degrader of cyclin K, offering a valuable chemical probe to explore the vulnerabilities of AML and other transcriptionally addicted cancers. The protocols and data presented herein provide a framework for researchers to effectively utilize this compound in their studies to further elucidate the biology of the CDK12-cyclin K axis and to explore its potential as a therapeutic target in acute myeloid leukemia.

References

Application Notes and Protocols for dCeMM2 CRISPR Resistance Screens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting CRISPR-Cas9 based genetic screens to identify mechanisms of resistance to dCeMM2, a molecular glue degrader that induces the degradation of cyclin K.

Introduction

This compound is a small molecule that functions as a "molecular glue," inducing the proximity of the CDK12-cyclin K complex to the CRL4B E3 ubiquitin ligase complex. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of cyclin K, resulting in cell cycle arrest and apoptosis in sensitive cancer cell lines.[1][2][3][4] However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge. CRISPR-based functional genomics screens are powerful tools to systematically interrogate the genome and identify gene knockouts that confer resistance to this compound, thereby elucidating the compound's mechanism of action and potential resistance pathways.

Principle of the Assay

A pooled CRISPR knockout screen is used to identify genes whose loss of function confers resistance to this compound. A population of Cas9-expressing cells is transduced with a lentiviral library of single guide RNAs (sgRNAs) targeting thousands of genes. Each cell receives a single sgRNA, which directs the Cas9 nuclease to a specific genomic locus, creating a gene knockout. The population of knockout cells is then treated with this compound at a concentration that is cytotoxic to the parental cells. Cells with gene knockouts that confer resistance to this compound will survive and proliferate, leading to an enrichment of the corresponding sgRNAs in the surviving cell population. Deep sequencing of the sgRNA cassette from the initial and final cell populations allows for the identification of enriched sgRNAs, thereby pinpointing the genes whose loss confers resistance.

Signaling Pathway of this compound Action

The following diagram illustrates the proposed mechanism of action for this compound, leading to the degradation of Cyclin K.

dCeMM2_Signaling_Pathway cluster_this compound This compound Action cluster_complex Ternary Complex Formation cluster_degradation Ubiquitination & Degradation This compound This compound CDK12_CycK CDK12-Cyclin K Complex This compound->CDK12_CycK Binds CRL4B CRL4B E3 Ligase (DDB1-CUL4B) This compound->CRL4B Recruits CDK12_CycK->CRL4B Induced Proximity Proteasome Proteasome CDK12_CycK->Proteasome Targeted for Degradation CRL4B->CDK12_CycK Ubiquitinates Cyclin K Ub Ubiquitin Degraded_CycK Degraded Cyclin K Proteasome->Degraded_CycK Degrades dCeMM2_CRISPR_Workflow cluster_prep 1. Preparation cluster_screen 2. CRISPR Screen cluster_analysis 3. Analysis cas9_cells Generate Cas9-expressing stable cell line transduction Transduce Cas9-cells with sgRNA library (low MOI) cas9_cells->transduction lentivirus Package pooled sgRNA lentiviral library lentivirus->transduction selection Select transduced cells (e.g., Puromycin) transduction->selection t0 Collect baseline (T0) cell population selection->t0 treatment Treat with this compound (e.g., 4x EC50) or DMSO selection->treatment culture Culture for 14-21 days treatment->culture harvest Harvest surviving cell populations culture->harvest gdna Isolate genomic DNA harvest->gdna pcr Amplify sgRNA cassettes by PCR gdna->pcr ngs Next-Generation Sequencing pcr->ngs data_analysis Bioinformatic analysis: sgRNA enrichment ngs->data_analysis hits Identify resistance genes data_analysis->hits

References

Application Note: Measuring Cell Viability in Response to the Molecular Glue Degrader dCeMM2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

dCeMM2 is a small molecule that functions as a "molecular glue" degrader, inducing the ubiquitination and subsequent proteasomal degradation of cyclin K.[1] This is achieved by promoting the formation of a ternary complex between the CDK12-cyclin K complex and the CRL4B E3 ubiquitin ligase.[1] The degradation of cyclin K, an essential regulatory subunit for CDK12 and CDK13, leads to the inhibition of transcription and can ultimately result in decreased cell viability, making this compound a valuable tool for cancer research and drug development.[2][3] This application note provides a detailed protocol for assessing cell viability in response to this compound treatment using a commercially available ATP-based luminescence assay.

Data Presentation

The following tables summarize the effects of this compound on cell viability across different cell lines and experimental conditions.

Table 1: EC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeEC50 (µM)Assay Duration
KBM7Chronic Myelogenous Leukemia0.33 days
MOLM13Acute Myeloid Leukemia0.53 days
MV4-11Acute Myeloid Leukemia0.43 days
JURKATT-cell Acute Lymphoblastic Leukemia0.83 days

Data compiled from published research.[4]

Table 2: Dose-Dependent Effect of this compound on KBM7 Cell Viability

This compound Concentration (µM)Normalized Cell Viability (%)Standard Deviation
0 (DMSO)1005.2
0.0195.34.8
0.175.16.1
148.25.5
1015.73.9

Data represents typical results after a 72-hour incubation period.

Signaling Pathway

The diagram below illustrates the mechanism of action of this compound, leading to the degradation of cyclin K.

dCeMM2_Mechanism This compound Mechanism of Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation This compound This compound Ternary_Complex CDK12-Cyclin K-dCeMM2-CRL4B-DDB1 Ternary Complex This compound->Ternary_Complex Induces proximity CDK12_CyclinK CDK12-Cyclin K Complex CDK12_CyclinK->Ternary_Complex CRL4B_DDB1 CRL4B-DDB1 E3 Ligase CRL4B_DDB1->Ternary_Complex Ubiquitination Polyubiquitination of Cyclin K Ternary_Complex->Ubiquitination Facilitates Proteasome Proteasomal Degradation Ubiquitination->Proteasome Leads to

Caption: this compound acts as a molecular glue to induce the formation of a ternary complex.

Experimental Workflow

The following diagram outlines the workflow for a typical cell viability assay using this compound.

Cell_Viability_Workflow Cell Viability Assay Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Analysis A Seed cells in a 96-well plate C Treat cells with this compound and DMSO control A->C B Prepare serial dilutions of this compound B->C D Incubate for 72 hours C->D E Add CellTiter-Glo® Reagent D->E F Incubate and measure luminescence E->F G Normalize data to DMSO control F->G H Calculate EC50 values G->H

Caption: A streamlined workflow for assessing this compound-induced changes in cell viability.

Experimental Protocols

Cell Viability Assay using CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted from the manufacturer's instructions (Promega, Cat.# G7570) and published studies.[5][6][7]

Materials:

  • Cell line of interest (e.g., KBM7)

  • This compound (stock solution in DMSO)

  • Complete cell culture medium

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of complete culture medium.

    • Include wells with medium only for background measurements.

    • Incubate the plate for 2-4 hours to allow cells to settle.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of this compound in complete culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and less than 0.5%.

    • Add 10 µL of the this compound dilutions or DMSO vehicle control to the appropriate wells.

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • CellTiter-Glo® Assay:

    • Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes.[6]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[6]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[6]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Subtract the average background luminescence (from medium-only wells) from all experimental wells.

    • Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle (DMSO) control.

    • Plot the normalized data against the log of the this compound concentration and use a non-linear regression model to calculate the EC50 value.

Troubleshooting

IssuePossible CauseSolution
High background luminescence Contamination of reagents or mediumUse fresh, sterile reagents and medium.
Low signal-to-noise ratio Low cell number or unhealthy cellsOptimize cell seeding density. Ensure cells are healthy and in the logarithmic growth phase before seeding.
High variability between replicates Inconsistent cell seeding or pipetting errorsUse a multichannel pipette for consistency. Ensure a homogenous cell suspension during seeding.
No or weak this compound effect Incorrect compound concentration or inactive compoundVerify the concentration of the this compound stock solution. Use a fresh aliquot of the compound. Confirm target expression in the chosen cell line.

References

Application Notes and Protocols: Synergistic Anti-Cancer Effects of dCeMM2 in Combination with PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The targeted degradation of key cellular proteins has emerged as a powerful therapeutic strategy in oncology. dCeMM2 is a novel molecular glue degrader that specifically induces the ubiquitination and subsequent proteasomal degradation of Cyclin K.[1][2][3] Cyclin K, in complex with CDK12, plays a critical role in the regulation of transcription and the DNA damage response (DDR).[4][5] The inhibition or degradation of the CDK12/Cyclin K complex has been shown to induce a "BRCAness" phenotype, sensitizing cancer cells to agents that target DNA repair pathways.[6]

Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of drugs that have demonstrated significant efficacy in tumors with deficiencies in homologous recombination (HR), a key DNA double-strand break repair pathway.[7] By inhibiting PARP-mediated single-strand break repair, these inhibitors lead to the accumulation of double-strand breaks during DNA replication, which are lethal in HR-deficient cells—a concept known as synthetic lethality.[7]

This document provides detailed application notes on the synergistic combination of this compound and PARP inhibitors for cancer research. It includes the underlying mechanism of action, protocols for in vitro evaluation, and representative data demonstrating the enhanced anti-tumor effects of this combination.

Mechanism of Action: Inducing Synthetic Lethality

The combination of this compound and a PARP inhibitor leverages the principle of synthetic lethality. This compound-mediated degradation of Cyclin K disrupts the function of the CDK12/Cyclin K complex, which is essential for the transcription of key genes involved in the homologous recombination DNA repair pathway.[4][6] This induced deficiency in HR creates a cellular state analogous to that found in tumors with BRCA1/2 mutations, rendering the cells highly dependent on PARP for the repair of single-strand DNA breaks.

Subsequent treatment with a PARP inhibitor blocks this remaining critical repair pathway. The accumulation of unrepaired single-strand breaks leads to replication fork collapse and the formation of toxic double-strand breaks. In the absence of a functional HR pathway (due to Cyclin K degradation), these double-strand breaks cannot be efficiently repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptotic cell death.[7] This synergistic interaction allows for enhanced cancer cell killing, particularly in tumors that are proficient in homologous recombination and therefore resistant to PARP inhibitor monotherapy.[8]

Signaling Pathway and Experimental Workflow

G cluster_0 This compound Action cluster_1 Cellular Consequence cluster_2 PARP Inhibitor Action This compound This compound CDK12_CycK CDK12/Cyclin K Complex This compound->CDK12_CycK binds CRL4B CRL4B E3 Ligase CDK12_CycK->CRL4B induced interaction Degradation Cyclin K Degradation CRL4B->Degradation ubiquitinates HR_Deficiency Homologous Recombination Deficiency (BRCAness) Degradation->HR_Deficiency DSB Double-Strand Breaks HR_Deficiency->DSB cannot repair SSB Single-Strand Breaks SSB->DSB accumulate as Apoptosis Apoptosis DSB->Apoptosis PARPi PARP Inhibitor PARP PARP PARPi->PARP inhibits PARP->SSB fails to repair

Caption: Mechanism of synergistic lethality with this compound and PARP inhibitors.

G cluster_workflow Experimental Workflow cluster_assays Endpoint Assays A Cell Seeding B Drug Treatment (this compound, PARP Inhibitor, Combination) A->B C Incubation (e.g., 72h) B->C D1 Cell Viability Assay (e.g., MTS/MTT) C->D1 D2 Western Blot (Cyclin K, γH2AX) C->D2 D3 Apoptosis Assay (e.g., Annexin V) C->D3 E Data Analysis (Synergy Calculation, e.g., CI) D1->E D2->E D3->E

Caption: General workflow for in vitro evaluation of this compound and PARP inhibitor synergy.

Quantitative Data

While specific quantitative data for the combination of this compound with PARP inhibitors is not yet extensively published, studies with other Cyclin K/CDK12 degraders have demonstrated significant synergy. The following table provides a representative example of expected outcomes based on published data for similar compounds.

Cell LineTreatmentIC50 (µM)Combination Index (CI)*
TNBC Cyclin K Degrader alone0.5-
PARP Inhibitor alone2.0-
CombinationDegrader: 0.1, PARPi: 0.4< 1 (Synergistic)
Ovarian Cancer Cyclin K Degrader alone0.8-
PARP Inhibitor alone3.5-
CombinationDegrader: 0.2, PARPi: 0.7< 1 (Synergistic)

*Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

Cell Culture and Reagents
  • Cell Lines: Select appropriate cancer cell lines (e.g., triple-negative breast cancer, ovarian cancer, prostate cancer).

  • Culture Medium: Use the recommended culture medium for each cell line, supplemented with fetal bovine serum (FBS) and antibiotics.

  • This compound: Prepare a stock solution in DMSO. This compound is cell-permeable.[2]

  • PARP Inhibitor (e.g., Olaparib): Prepare a stock solution in DMSO.

  • Antibodies: Primary antibodies for Western blotting (e.g., anti-Cyclin K, anti-γH2AX, anti-PARP, anti-Actin). HRP-conjugated secondary antibodies.

Cell Viability Assay (MTS/MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxic effects of the drug combination.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a matrix of concentrations of this compound and the PARP inhibitor, both alone and in combination. Include a DMSO-treated control group.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTS/MTT Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the DMSO control to calculate the percentage of cell viability. Determine IC50 values for each compound and calculate the Combination Index (CI) to assess synergy.

Western Blot for Protein Expression

This protocol is used to verify the degradation of Cyclin K and to assess markers of DNA damage (γH2AX).

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound, a PARP inhibitor, or the combination for the desired time (e.g., 24, 48 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Subsequently, wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Apoptosis Assay (Annexin V Staining)

This assay quantifies the percentage of cells undergoing apoptosis.

  • Cell Treatment: Treat cells in 6-well plates with the drug combination as described above.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

The combination of the Cyclin K degrader this compound with PARP inhibitors represents a promising therapeutic strategy to overcome resistance to PARP inhibitor monotherapy and expand their use to a broader range of cancers. The protocols outlined in these application notes provide a framework for researchers to investigate the synergistic anti-cancer effects of this combination in vitro. Further studies are warranted to explore the in vivo efficacy and safety of this combination.

References

Application Notes and Protocols for Time-Course Studies of the Molecular Glue Degrader dCeMM2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and executing time-course experiments to characterize the activity of dCeMM2, a molecular glue degrader that induces the degradation of cyclin K. Detailed protocols for key assays are provided to enable researchers to investigate the kinetics of target engagement, protein degradation, and downstream cellular effects.

Introduction to this compound

This compound is a small molecule that acts as a molecular glue, inducing an interaction between the CDK12-cyclin K complex and the CRL4B E3 ubiquitin ligase complex.[1] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of cyclin K.[2] Understanding the temporal dynamics of these events is crucial for elucidating the mechanism of action of this compound and for the development of novel therapeutics. Time-course studies allow for the characterization of the onset, rate, and duration of this compound's effects.

Mechanism of Action of this compound

This compound facilitates the formation of a ternary complex between CDK12-cyclin K and the DDB1 component of the CUL4B E3 ligase. This positions cyclin K for ubiquitination by the E3 ligase machinery, marking it for degradation by the proteasome. The degradation of cyclin K, a key regulator of transcription, leads to downstream effects on gene expression and cell cycle progression.[2]

cluster_0 This compound-Induced Cyclin K Degradation This compound This compound Ternary_Complex Ternary Complex (CDK12-CycK-dCeMM2-CRL4B) This compound->Ternary_Complex Induces proximity CDK12_CycK CDK12-Cyclin K Complex CDK12_CycK->Ternary_Complex CRL4B CRL4B E3 Ligase (DDB1) CRL4B->Ternary_Complex Ubiquitination Cyclin K Ubiquitination Ternary_Complex->Ubiquitination Promotes Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Cyclin K Degradation Proteasome->Degradation Mediates Downstream Downstream Transcriptional Effects Degradation->Downstream

This compound signaling pathway.

Experimental Design for Time-Course Studies

A well-designed time-course experiment is essential for understanding the kinetics of this compound's action. The following experimental workflow provides a general framework that can be adapted to specific research questions.

cluster_workflow Experimental Workflow for this compound Time-Course Studies start Start: Cell Culture treatment This compound Treatment (Time-course & Dose-response) start->treatment harvest Cell Harvest at Defined Time Points treatment->harvest analysis Downstream Analysis harvest->analysis wb Western Blot (Cyclin K levels) analysis->wb cetsa CETSA (Target Engagement) analysis->cetsa ms Quantitative MS (Proteomics) analysis->ms data Data Analysis & Interpretation wb->data cetsa->data ms->data

This compound experimental workflow.
Key Experimental Parameters

  • Cell Line Selection: Choose a cell line known to be sensitive to this compound, such as the KBM7 cell line.[1]

  • This compound Concentration: Based on published data, a concentration range of 0.1 µM to 10 µM is recommended to capture a full dose-response.[3] A common effective concentration is 2.5 µM.[1]

  • Time Points: To capture the kinetics of degradation, a range of time points is crucial. Suggested time points include: 0, 0.5, 1, 2, 4, 8, 12, and 24 hours.

  • Controls:

    • Vehicle Control: DMSO-treated cells to control for solvent effects.

    • Negative Control Compound: An inactive analog of this compound, if available, to control for off-target effects not related to the specific mechanism of this compound.

    • Proteasome Inhibitor Control: Pre-treatment with a proteasome inhibitor (e.g., MG132 or carfilzomib) can confirm that cyclin K reduction is proteasome-dependent.[2]

Experimental Protocols

Protocol 1: Time-Course Analysis of Cyclin K Degradation by Western Blot

This protocol details the steps to measure the levels of cyclin K protein at different time points following this compound treatment.

Materials:

  • Selected cell line (e.g., KBM7)

  • This compound

  • DMSO (vehicle control)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against cyclin K

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency at the time of treatment.

  • This compound Treatment: Treat cells with the desired concentrations of this compound or DMSO for the specified time points.

  • Cell Lysis:

    • After treatment, wash cells twice with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[3]

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.[3]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.[3]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-cyclin K antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add chemiluminescent substrate and visualize the bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the cyclin K signal to the loading control.

Protocol 2: Time-Course Analysis of Target Engagement using Isothermal Dose-Response (ITDR) CETSA

This protocol measures the engagement of this compound with its target, CDK12, over time by assessing the thermal stabilization of the protein.

Materials:

  • Materials from Protocol 1

  • PBS with protease and phosphatase inhibitors

  • Thermal cycler

Procedure:

  • Cell Treatment and Harvest: Treat cells with this compound or DMSO for the desired time points as in Protocol 1. Harvest cells by scraping into PBS with inhibitors.

  • Heat Challenge:

    • From a preliminary melt curve experiment (not detailed here, but standard CETSA protocol), determine the optimal temperature for the ITDR experiment (a temperature that causes significant but not complete denaturation of the target protein in the vehicle-treated sample).

    • Aliquot the cell suspension for each time point and treatment condition.

    • Heat the aliquots at the predetermined temperature for 3 minutes in a thermal cycler, followed by immediate cooling on ice.

  • Cell Lysis and Separation of Soluble Fraction:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

  • Western Blot Analysis: Perform Western blotting as described in Protocol 1, using a primary antibody against CDK12.

  • Data Analysis: Quantify the band intensities of soluble CDK12 at each time point and this compound concentration. Plot the percentage of soluble CDK12 against the this compound concentration for each time point to generate ITDR curves.

Protocol 3: Time-Course Proteomics using Quantitative Mass Spectrometry

This protocol provides a framework for a global proteomic analysis to identify changes in protein abundance over time following this compound treatment, which can reveal off-target effects and downstream consequences.

Materials:

  • Materials for cell culture and treatment

  • Lysis buffer for mass spectrometry (e.g., urea-based buffer)

  • DTT and iodoacetamide

  • Trypsin

  • Sample cleanup columns (e.g., C18)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Treat and harvest cells at the selected time points as in Protocol 1.

    • Lyse cells in a mass spectrometry-compatible buffer.

    • Reduce and alkylate the proteins.

    • Digest the proteins into peptides using trypsin.

    • Clean up the peptides using C18 columns.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples using a high-resolution mass spectrometer. A data-independent acquisition (DIA) or data-dependent acquisition (DDA) method can be used. For targeted quantification of a specific set of proteins, a selected reaction monitoring (SRM) approach can be employed for higher sensitivity and accuracy.[4][5][6][7][8]

  • Data Analysis:

    • Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Spectronaut).

    • Perform statistical analysis to identify proteins with significant changes in abundance at each time point compared to the vehicle control.

    • Perform pathway analysis to understand the biological implications of the observed proteomic changes.

Data Presentation

Quantitative data from the time-course studies should be summarized in clearly structured tables for easy comparison.

Table 1: Time-Course of Cyclin K Degradation by this compound

Time (hours)This compound (µM)Normalized Cyclin K Level (Mean ± SD)
02.51.00 ± 0.05
0.52.50.85 ± 0.07
12.50.62 ± 0.09
22.50.31 ± 0.06
42.50.15 ± 0.04
82.50.08 ± 0.03
122.50.12 ± 0.05
242.50.25 ± 0.08

Table 2: Dose-Response of Cyclin K Degradation at a Fixed Time Point (e.g., 4 hours)

This compound (µM)Normalized Cyclin K Level (Mean ± SD)
0 (DMSO)1.00 ± 0.04
0.10.78 ± 0.06
0.50.45 ± 0.05
1.00.28 ± 0.04
2.50.15 ± 0.04
5.00.11 ± 0.03
10.00.09 ± 0.02

Table 3: Summary of Quantitative Proteomics Data (Top 5 Downregulated Proteins at 8 hours)

ProteinLog2 Fold Change (this compound vs. DMSO)p-value
Cyclin K-3.64< 0.001
Protein X-2.87< 0.01
Protein Y-2.51< 0.01
Protein Z-2.15< 0.05
Protein A-1.98< 0.05

Conclusion

These application notes and protocols provide a robust framework for conducting detailed time-course studies of the molecular glue degrader this compound. By following these experimental designs, researchers can gain valuable insights into the kinetics of this compound-mediated cyclin K degradation, its mechanism of action, and its broader cellular effects. This knowledge is essential for the continued development of this compound and other molecular glue degraders as potential therapeutic agents.

References

Application Note and Protocol: Preparation of dCeMM2 Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

dCeMM2 is a cell-permeable molecular glue degrader that induces the ubiquitination and subsequent degradation of cyclin K by fostering an interaction between the CDK12-cyclin K complex and a CRL4B ligase complex.[1] Accurate and consistent preparation of stock solutions is fundamental for achieving reproducible results in downstream experiments such as cell-based assays and biochemical screens. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for this compound due to its high solubilizing capacity for a wide range of organic molecules.[1][2]

This document provides a detailed protocol for the preparation, handling, and storage of this compound stock solutions in DMSO. Adherence to this protocol will help ensure the integrity and stability of the compound, leading to more reliable experimental outcomes.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound relevant to stock solution preparation.

PropertyValueSource
Molecular Weight (M.Wt) 370.82 g/mol [1][3]
Formula C₁₆H₁₁ClN₆OS[1][3]
Appearance Light yellow to yellow solid[3]
Purity ≥98%[1]
Solubility in DMSO Up to 50 mM[1]
Powder Storage -20°C for 3 years; 4°C for 2 years[3]
Stock Solution Storage -80°C for up to 6 months; -20°C for up to 1 month[3][4]

Experimental Protocol

This protocol details the procedure for preparing a 10 mM stock solution of this compound in anhydrous DMSO. The principles can be adapted for other desired concentrations.

Materials and Equipment

  • Reagents:

    • This compound powder (solid form)

    • Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9% purity), sterile-filtered[2]

  • Equipment & Consumables:

    • Analytical balance (readable to at least 0.1 mg)

    • Calibrated micropipettes and sterile, nuclease-free tips

    • Sterile microcentrifuge tubes (e.g., 1.5 mL)

    • Vortex mixer

    • Water bath sonicator (optional, for aiding dissolution)

    • Personal Protective Equipment (PPE): Safety glasses, lab coat, chemical-resistant gloves

Step-by-Step Procedure

  • Pre-Weighing Preparation:

    • Before opening, allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes. This prevents condensation of atmospheric moisture onto the compound.

    • Ensure all equipment is clean and calibrated.

  • Calculation of Required DMSO Volume:

    • The volume of DMSO required is calculated using the following formula:

      • Volume (L) = Mass (g) / (Desired Concentration (mol/L) x Molecular Weight ( g/mol ))

    • Example Calculation for a 10 mM Stock from 1 mg of this compound:

      • Mass = 1 mg = 0.001 g

      • Desired Concentration = 10 mM = 0.01 mol/L

      • Molecular Weight = 370.82 g/mol

      • Volume (µL) = (0.001 g / (0.01 mol/L x 370.82 g/mol )) x 1,000,000 µL/L = 269.67 µL

    • Therefore, you will add 269.67 µL of anhydrous DMSO to 1 mg of this compound to yield a 10 mM stock solution.

  • Weighing the Compound:

    • Place a sterile microcentrifuge tube on the analytical balance and tare (zero) the weight.

    • Carefully weigh the desired mass of this compound powder (e.g., 1.0 mg) directly into the tube. Record the exact weight.

  • Dissolution:

    • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

    • Close the tube cap tightly and vortex the solution for 30-60 seconds to facilitate dissolution.[2]

    • Visually inspect the solution against a light source to ensure that all solid particles have completely dissolved.

    • If dissolution is difficult, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (up to 60°C) can also be applied to aid solubility.[3]

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can lead to compound degradation and moisture absorption, it is critical to aliquot the stock solution.[2][4]

    • Dispense the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Label each aliquot clearly with the compound name, concentration, and date of preparation.

    • For long-term storage (up to 6 months), store the aliquots at -80°C.[3] For short-term storage (up to 1 month), -20°C is sufficient.[3][4]

Mandatory Visualizations

Experimental Workflow Diagram

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start equilibrate Equilibrate this compound to Room Temperature start->equilibrate calculate Calculate Required DMSO Volume equilibrate->calculate weigh Weigh this compound Powder calculate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Thoroughly add_dmso->vortex check_sol Completely Dissolved? vortex->check_sol sonicate Optional: Sonicate / Warm Gently check_sol->sonicate No aliquot Aliquot into Single-Use Volumes check_sol->aliquot Yes sonicate->vortex store Store at -80°C (6 mo) or -20°C (1 mo) aliquot->store

Caption: A step-by-step workflow for the preparation of this compound stock solutions in DMSO.

This compound Signaling Pathway Interaction

G This compound This compound (Molecular Glue) Ternary Ternary Complex (CDK12-Cyclin K)-dCeMM2-(CRL4B) This compound->Ternary CDK12_CyclinK CDK12-Cyclin K Complex CDK12_CyclinK->Ternary CRL4B CRL4B E3 Ligase Complex CRL4B->Ternary Ub Ubiquitination of Cyclin K Ternary->Ub Induces Proximity Proteasome Proteasomal Degradation Ub->Proteasome Degraded_CyclinK Degraded Cyclin K Proteasome->Degraded_CyclinK

Caption: this compound induces the formation of a ternary complex, leading to Cyclin K degradation.

References

Application Notes and Protocols: dCeMM2 in Neuroblastoma Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

dCeMM2 is a small molecule molecular glue degrader that selectively induces the degradation of Cyclin K. It functions by promoting an interaction between the CDK12-Cyclin K complex and the CRL4B E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of Cyclin K.[1][2] This targeted protein degradation offers a novel therapeutic modality for cancers dependent on transcription, including potentially certain subtypes of neuroblastoma.

These application notes provide a summary of the known effects of this compound and detailed protocols for its application in neuroblastoma cell culture, specifically focusing on the SH-SY5Y cell line. While specific quantitative data for this compound in neuroblastoma cells is limited in publicly available literature, the provided protocols offer a framework for researchers to generate this data.

Mechanism of Action

This compound acts as a molecular glue, bringing together the target protein complex (CDK12/Cyclin K) and an E3 ubiquitin ligase complex (DDB1-CUL4B). This induced proximity facilitates the transfer of ubiquitin to Cyclin K, marking it for degradation by the proteasome. The degradation of Cyclin K disrupts the function of the CDK12/13 transcriptional kinases, leading to downstream cellular effects.

cluster_0 This compound Action cluster_1 Ubiquitination & Degradation cluster_2 Downstream Effect This compound This compound Ternary_Complex Ternary Complex (CDK12-CycK / this compound / E3 Ligase) This compound->Ternary_Complex Binds to CDK12_CycK CDK12-Cyclin K Complex CDK12_CycK->Ternary_Complex Recruited to E3_Ligase DDB1-CUL4B E3 Ligase E3_Ligase->Ternary_Complex Recruited to Ub_CycK Ubiquitinated Cyclin K Ternary_Complex->Ub_CycK Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_CycK Proteasome Proteasome Ub_CycK->Proteasome Targeted for Degradation Degraded_CycK Degraded Cyclin K Proteasome->Degraded_CycK Transcriptional_Dysregulation Transcriptional Dysregulation Degraded_CycK->Transcriptional_Dysregulation Leads to

Figure 1: Mechanism of this compound-induced Cyclin K degradation.

Data Presentation

Quantitative data on the effects of this compound in neuroblastoma cell lines is not extensively available in the current literature. The following tables summarize the available qualitative and quantitative information.

Table 1: Effect of this compound on SH-SY5Y Neuroblastoma Cell Viability

CompoundConcentration RangeTreatment DurationEffect on ViabilitySource
This compoundNot specified24 hoursLittle to no change in viability[3]

Table 2: Quantitative Data on this compound-Induced Cyclin K Degradation in Non-Neuroblastoma Cell Lines (for reference)

Cell LineThis compound ConcentrationTreatment DurationEffectSource
KBM72.5 µM0.5 - 8 hoursDegradation of Cyclin K[2]
KBM72.5 µM2 hoursNear-total degradation of Cyclin K
HEK293T10 µM1 hourInteraction between CDK12 and DDB1[2]

Experimental Protocols

The following are detailed protocols for key experiments to assess the application of this compound in neuroblastoma cell culture.

Neuroblastoma Cell Culture (SH-SY5Y)
  • Materials:

    • SH-SY5Y neuroblastoma cell line

    • DMEM/F-12 medium

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA

    • Phosphate-Buffered Saline (PBS)

    • Cell culture flasks and plates

  • Protocol:

    • Culture SH-SY5Y cells in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Subculture cells every 2-3 days or when they reach 80-90% confluency.

    • To passage, wash cells with PBS, detach with Trypsin-EDTA, and neutralize with complete medium.

    • Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed into new flasks at the desired density.

Cell Viability Assay (using CellTiter-Blue® or similar)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • SH-SY5Y cells

    • This compound (stock solution in DMSO)

    • 96-well clear-bottom black plates

    • CellTiter-Blue® Cell Viability Assay reagent

    • Plate reader capable of measuring fluorescence

  • Protocol:

    • Seed SH-SY5Y cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Allow cells to adhere overnight.

    • Prepare serial dilutions of this compound in culture medium. It is recommended to test a wide range of concentrations (e.g., 0.01 µM to 100 µM). Include a DMSO-only control.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions or control medium.

    • Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).

    • Add 20 µL of CellTiter-Blue® reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

    • Calculate cell viability as a percentage relative to the DMSO-treated control cells.

Western Blot for Cyclin K Degradation

This protocol allows for the direct visualization and quantification of Cyclin K protein levels.

  • Materials:

    • SH-SY5Y cells

    • This compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (anti-Cyclin K, anti-β-actin or GAPDH as a loading control)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Seed SH-SY5Y cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a DMSO control for a specified time (e.g., 2, 4, 8, 24 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Quantify protein concentration using a BCA assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary anti-Cyclin K antibody overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply chemiluminescent substrate.

    • Visualize bands using an imaging system.

    • Re-probe the membrane with a loading control antibody (e.g., anti-β-actin).

    • Quantify band intensities using densitometry software.

Apoptosis Assay (Annexin V Staining)

This assay can determine if a reduction in cell viability is due to apoptosis.

  • Materials:

    • SH-SY5Y cells

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit (or similar, with Propidium Iodide - PI)

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and treat with this compound as described for the Western blot.

    • Collect both adherent and floating cells.

    • Wash cells with cold PBS.

    • Resuspend cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour.

    • Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis.

Experimental Workflow Visualization

cluster_workflow Experimental Workflow for this compound in Neuroblastoma Cells cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Start: SH-SY5Y Cell Culture seed_plates Seed Cells into Plates (e.g., 96-well or 6-well) start->seed_plates treat_this compound Treat with this compound (Dose-response & Time-course) seed_plates->treat_this compound viability Cell Viability Assay (e.g., CellTiter-Blue) treat_this compound->viability western Western Blot (Cyclin K Degradation) treat_this compound->western apoptosis Apoptosis Assay (e.g., Annexin V) treat_this compound->apoptosis analyze_viability Calculate IC50 (if applicable) viability->analyze_viability analyze_western Quantify Protein Levels (Densitometry) western->analyze_western analyze_apoptosis Quantify Apoptotic Cells (Flow Cytometry) apoptosis->analyze_apoptosis

Figure 2: General experimental workflow.

References

Application Notes and Protocols for Validating dCeMM2-Induced Ubiquitination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the techniques used to validate the ubiquitination and subsequent degradation of target proteins induced by the molecular glue degrader, dCeMM2. Detailed protocols for key experiments are provided to enable researchers to effectively characterize the mechanism of action of this compound and similar molecules.

Introduction to this compound

This compound is a novel molecular glue degrader that induces the ubiquitination and subsequent proteasomal degradation of its target protein, Cyclin K.[1][2][3][4][5][6] It achieves this by promoting an interaction between the CDK12-Cyclin K complex and the CRL4B E3 ubiquitin ligase complex.[1][2][3][4][5][6] This induced proximity leads to the transfer of ubiquitin to Cyclin K, marking it for degradation by the proteasome. Validating this multi-step process requires a combination of biochemical, proteomic, and genetic approaches.

Core Validation Techniques

A multi-faceted approach is essential to rigorously validate this compound-induced ubiquitination. The key techniques are:

  • Western Blotting: To demonstrate the degradation of the target protein.

  • Immunoprecipitation (IP): To detect the ubiquitination of the target protein.

  • Tandem Ubiquitin Binding Entities (TUBEs) Assay: To enrich for polyubiquitinated proteins.

  • Quantitative Mass Spectrometry: To identify and quantify changes in the ubiquitinated proteome.

  • Proximity-Dependent Biotinylation (BioID): To confirm the this compound-induced proximity of the target protein and the E3 ligase.

  • CRISPR-Cas9 Gene Knockout: To validate the dependency on specific E3 ligase components.

  • In Vitro Ubiquitination Assay: To reconstitute the ubiquitination event with purified components.

Data Presentation

The following tables summarize the expected quantitative data from key validation experiments for this compound.

Table 1: this compound-Induced Cyclin K Degradation in KBM7 Cells (Western Blot Quantification)

This compound Concentration (µM)Treatment Time (hours)Cyclin K Levels (% of DMSO control)
2.50.580%
2.5160%
2.52Near-total degradation[2][7]
2.55<10%[1][4]
2.58<10%[1][4]

Table 2: Quantitative Mass Spectrometry Analysis of Cyclin K Levels

TreatmentCell LineFold Change in Cyclin K Abundance (log2)
This compound (2.5 µM, 5h)KBM7-4.5[8]
dCeMM3 (7 µM, 5h)KBM7-4.2[8]
dCeMM4 (3.5 µM, 5h)KBM7-4.0[8]

Signaling Pathway and Experimental Workflows

This compound Mechanism of Action

dCeMM2_Mechanism This compound Signaling Pathway This compound This compound Ternary_Complex Ternary Complex (CDK12-Cyclin K-dCeMM2-CRL4B) This compound->Ternary_Complex CDK12_CyclinK CDK12-Cyclin K Complex CDK12_CyclinK->Ternary_Complex CRL4B_Complex CRL4B E3 Ligase (DDB1-CUL4B-RBX1) CRL4B_Complex->Ternary_Complex Ub_CyclinK Ubiquitinated Cyclin K Ternary_Complex->Ub_CyclinK Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_CyclinK->Proteasome Degradation Degraded Cyclin K Proteasome->Degradation Degradation

Caption: this compound acts as a molecular glue to induce the formation of a ternary complex.

Experimental Workflow for Ubiquitination Validation

Ubiquitination_Validation_Workflow Workflow for Validating this compound-Induced Ubiquitination cluster_cell_based Cell-Based Assays cluster_advanced Advanced Validation cluster_invitro In Vitro Assay Cell_Treatment Treat cells with this compound and controls (e.g., DMSO) Western_Blot Western Blot for Cyclin K Degradation Cell_Treatment->Western_Blot IP_Ub Immunoprecipitation (IP) of Cyclin K Cell_Treatment->IP_Ub TUBE_Assay TUBE Pulldown of Ubiquitinated Proteins Cell_Treatment->TUBE_Assay Mass_Spec Quantitative Mass Spectrometry Cell_Treatment->Mass_Spec BioID Proximity-Dependent Biotinylation (BioID) Cell_Treatment->BioID CRISPR CRISPR-Cas9 Knockout of E3 Ligase Components Cell_Treatment->CRISPR WB_Ub Western Blot for Ubiquitin IP_Ub->WB_Ub Probe with anti-ubiquitin Ab TUBE_Assay->WB_Ub Probe with anti-Cyclin K Ab In_Vitro_Ub In Vitro Ubiquitination Assay

Caption: A multi-pronged approach for validating this compound's mechanism of action.

Detailed Experimental Protocols

Protocol 1: Western Blotting for Cyclin K Degradation

This protocol details the steps to assess the degradation of Cyclin K in cells treated with this compound.

Materials:

  • Cell culture reagents

  • This compound (dissolved in DMSO)[7]

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-Cyclin K, anti-GAPDH (loading control)[9]

  • HRP-conjugated secondary antibodies[9]

  • Enhanced chemiluminescence (ECL) substrate[10]

Procedure:

  • Cell Treatment: Seed cells (e.g., KBM7) and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0-10 µM) or with a fixed concentration (e.g., 2.5 µM) for different time points (e.g., 0, 0.5, 1, 2, 5, 8 hours). Include a DMSO vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10]

  • SDS-PAGE and Transfer: Normalize protein amounts for each sample, add Laemmli buffer, and boil for 5-10 minutes. Separate proteins on an SDS-PAGE gel and transfer them to a membrane.[10]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against Cyclin K (diluted in blocking buffer) overnight at 4°C.[9]

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

    • Wash the membrane three times with TBST.

  • Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Analysis: Strip the membrane and re-probe with an antibody against a loading control (e.g., GAPDH) to confirm equal protein loading. Quantify band intensities using densitometry software.

Protocol 2: Immunoprecipitation of Ubiquitinated Cyclin K

This protocol is for immunoprecipitating Cyclin K and detecting its ubiquitination.

Materials:

  • Cell treatment reagents as in Protocol 1

  • Proteasome inhibitor (e.g., MG132 or Carfilzomib)

  • IP lysis buffer (e.g., 1% Triton X-100 in PBS with protease and deubiquitinase inhibitors like NEM)

  • Anti-Cyclin K antibody for immunoprecipitation

  • Protein A/G magnetic beads

  • Wash buffer (e.g., IP lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., Laemmli buffer)

  • Anti-ubiquitin antibody for Western blotting

Procedure:

  • Cell Treatment: Treat cells with this compound or DMSO. To accumulate ubiquitinated proteins, pre-treat cells with a proteasome inhibitor (e.g., 1 µM Carfilzomib for 30 minutes) before and during this compound treatment.[8]

  • Cell Lysis: Lyse cells in IP lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with the anti-Cyclin K antibody overnight at 4°C.

    • Add fresh protein A/G beads and incubate for another 2-4 hours.

  • Washing: Wash the beads three to five times with wash buffer to remove non-specific binders.

  • Elution: Elute the immunoprecipitated proteins by boiling the beads in Laemmli buffer.

  • Western Blotting: Analyze the eluates by Western blotting as described in Protocol 1, using an anti-ubiquitin antibody to detect the ubiquitination of Cyclin K. A ladder of high-molecular-weight bands indicates polyubiquitination.

Protocol 3: Tandem Ubiquitin Binding Entities (TUBEs) Pulldown Assay

This protocol utilizes TUBEs to enrich for polyubiquitinated proteins.[11][12][13][14][15]

Materials:

  • Cell treatment reagents as in Protocol 1

  • TUBE-conjugated resin (e.g., Agarose-TUBE1)

  • Lysis buffer (as recommended by the TUBE manufacturer)[12]

  • Wash buffer (e.g., TBST)

  • Elution buffer (e.g., Laemmli buffer)

  • Anti-Cyclin K antibody for Western blotting

Procedure:

  • Cell Treatment and Lysis: Treat cells as described in Protocol 1 and lyse them in the appropriate buffer.[12]

  • TUBE Pulldown:

    • Equilibrate the TUBE-conjugated resin in lysis buffer.

    • Incubate the cell lysate with the equilibrated TUBE resin for 4 hours to overnight at 4°C with rotation.[12]

  • Washing: Wash the resin extensively with wash buffer to remove non-specifically bound proteins.[12]

  • Elution: Elute the bound polyubiquitinated proteins by boiling the resin in Laemmli buffer.

  • Western Blotting: Analyze the eluates by Western blotting using an anti-Cyclin K antibody to determine if ubiquitinated Cyclin K is enriched in the this compound-treated samples.

Protocol 4: Quantitative Mass Spectrometry for Ubiquitome Analysis

This protocol provides a general workflow for identifying and quantifying ubiquitination sites.

Materials:

  • Cell treatment reagents as in Protocol 1

  • Lysis buffer for mass spectrometry (e.g., urea-based buffer)

  • DTT and iodoacetamide (B48618) for reduction and alkylation

  • Trypsin

  • Ubiquitin remnant motif (di-glycine) antibody-based enrichment kit

  • LC-MS/MS system

Procedure:

  • Sample Preparation: Treat cells with this compound or DMSO. Lyse cells under denaturing conditions, reduce, and alkylate the proteins.

  • Proteolytic Digestion: Digest the proteins with trypsin. This will leave a di-glycine remnant on ubiquitinated lysine (B10760008) residues.

  • Peptide Enrichment: Enrich for ubiquitinated peptides using an antibody that recognizes the K-ε-GG remnant.

  • LC-MS/MS Analysis: Analyze the enriched peptides by LC-MS/MS to identify and quantify the ubiquitinated proteins and their specific modification sites.

  • Data Analysis: Use specialized software to analyze the mass spectrometry data and quantify the changes in ubiquitination levels of specific proteins, including Cyclin K, upon this compound treatment.

Protocol 5: Proximity-Dependent Biotinylation (BioID)

This protocol is used to confirm the this compound-induced proximity between Cyclin K (or CDK12) and DDB1.[3][16][17][18][19]

Materials:

  • Expression vectors for bait proteins (e.g., CDK12 or DDB1) fused to a promiscuous biotin (B1667282) ligase (e.g., BioID2).

  • Cell line for transfection.

  • Biotin.

  • Streptavidin-conjugated beads.

  • Reagents for Western blotting.

Procedure:

  • Transfection and Biotin Labeling: Transfect cells with the BioID fusion constructs. Treat the cells with this compound or DMSO, and add biotin to the culture medium to initiate proximity labeling.

  • Cell Lysis and Pulldown: Lyse the cells under denaturing conditions and perform a pulldown of biotinylated proteins using streptavidin-conjugated beads.

  • Western Blotting: Analyze the pulldown eluates by Western blotting. Probe with antibodies against the expected proximal proteins (e.g., probe for DDB1 in a CDK12-BioID2 pulldown) to confirm the this compound-dependent interaction.

Protocol 6: CRISPR-Cas9 Mediated Knockout of E3 Ligase Components

This protocol validates the requirement of specific E3 ligase components for this compound activity.[20][21][22][23][24]

Materials:

  • CRISPR-Cas9 plasmids targeting components of the CRL4B complex (e.g., CUL4B, DDB1).

  • Cell line for transfection.

  • Reagents for cell cloning and expansion.

  • Reagents for Western blotting.

Procedure:

  • Gene Knockout: Generate knockout cell lines for genes encoding components of the CRL4B E3 ligase complex (e.g., CUL4B or DDB1) using CRISPR-Cas9 technology.

  • Validation of Knockout: Validate the knockout at the protein level by Western blotting.

  • This compound Treatment: Treat the knockout cell lines and the parental wild-type cell line with this compound.

  • Analysis of Cyclin K Degradation: Assess Cyclin K degradation by Western blotting as described in Protocol 1. A rescue of Cyclin K degradation in the knockout cell lines compared to the wild-type cells confirms the dependency of this compound's activity on the targeted E3 ligase component.[8]

Protocol 7: In Vitro Ubiquitination Assay

This protocol reconstitutes the ubiquitination of Cyclin K in a cell-free system.[2][25][26][27][28]

Materials:

  • Recombinant proteins: E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2G1), CRL4B E3 ligase complex, CDK12-Cyclin K complex, and ubiquitin.

  • This compound.

  • Ubiquitination reaction buffer containing ATP.

  • Reagents for Western blotting.

Procedure:

  • Reaction Setup: Combine the recombinant proteins, this compound or DMSO, and ubiquitin in the reaction buffer.

  • Initiation of Reaction: Start the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60-90 minutes).

  • Termination of Reaction: Stop the reaction by adding Laemmli buffer.

  • Analysis: Analyze the reaction products by Western blotting using an anti-Cyclin K antibody to detect higher molecular weight ubiquitinated forms of Cyclin K. The presence of these bands in the this compound-treated sample, but not in the DMSO control, demonstrates direct this compound-induced ubiquitination.

References

Application Notes and Protocols for dCeMM2 in Ovarian Cancer Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

dCeMM2 is a molecular glue degrader that selectively induces the degradation of cyclin K.[1][2] By promoting the proximity between the CDK12-cyclin K complex and the CUL4B-DDB1 E3 ubiquitin ligase, this compound triggers the ubiquitination and subsequent proteasomal degradation of cyclin K.[1][3] The depletion of cyclin K functionally impairs CDK12, a critical regulator of transcription and the DNA damage response (DDR).[4][5] In ovarian cancer, CDK12 is frequently mutated, and its inactivation is associated with a "BRCAness" phenotype, characterized by deficiencies in homologous recombination (HR) repair and heightened sensitivity to PARP inhibitors.[1][6] These application notes provide a comprehensive guide for the utilization of this compound in ovarian cancer research models, including detailed protocols and the underlying scientific rationale.

Mechanism of Action

This compound functions as a molecular glue, a small molecule that induces or stabilizes the interaction between two proteins that do not normally associate. In this case, this compound facilitates the interaction between CDK12 and DDB1, a component of the CUL4B E3 ubiquitin ligase complex.[1][3] This induced proximity leads to the specific ubiquitination of cyclin K, the regulatory partner of CDK12, marking it for degradation by the proteasome. The loss of cyclin K results in the functional inhibition of CDK12, leading to the downregulation of genes involved in the DNA damage response, including BRCA1, FANCI, and FANCD2.[3][4][5] This impairment of the HR pathway can sensitize ovarian cancer cells to DNA-damaging agents and PARP inhibitors.[1][6]

Data Presentation: Efficacy of CDK12/Cyclin K-Targeting Compounds in Ovarian Cancer Cell Lines

While specific quantitative data for this compound in ovarian cancer cell lines are not yet publicly available, the following table summarizes the efficacy of other CDK12/cyclin K-targeting inhibitors in relevant ovarian cancer cell lines to provide a comparative context for experimental design.

CompoundOvarian Cancer Cell LineAssay TypeIC50 / EC50Reference
THZ531 OVCAR8Cell ViabilityApprox. 50 nM(Not explicitly stated, inferred from graphical data)
HEYCell ViabilityApprox. 100 nM(Not explicitly stated, inferred from graphical data)
SKOV3Cell ViabilityApprox. 200 nM(Not explicitly stated, inferred from graphical data)
SR-4835 A375 (Melanoma)Cyclin K Degradation (EC50)112 nM[7]
Cisplatin (B142131) SKOV3Cell Viability (MTT)Varies (e.g., ~10 µM)[8]
MDAH 2774Cell Viability (MTT)Varies (e.g., ~2 µM)[8]
Olaparib A2780Cell ViabilityVaries (e.g., ~1 µM)[9]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the effects of this compound in ovarian cancer research models. These are proposed methodologies based on the known mechanism of this compound and established protocols for similar compounds.

Protocol 1: In Vitro Cell Viability Assay (MTS/MTT)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in ovarian cancer cell lines.

Materials:

  • Ovarian cancer cell lines (e.g., SKOV3, OVCAR8, OVCAR3, Caov-3)[10]

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTS or MTT reagent

  • Plate reader

Procedure:

  • Seed ovarian cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium. Ensure the final DMSO concentration is below 0.1%.

  • Remove the existing medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours.

  • Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[11]

Protocol 2: Western Blot Analysis for Cyclin K Degradation

This protocol is to confirm the this compound-induced degradation of cyclin K and assess its effect on downstream signaling.

Materials:

  • Ovarian cancer cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-cyclin K, anti-CDK12, anti-phospho-RNA Pol II Ser2, anti-BRCA1, anti-γH2AX, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound for a specified time course (e.g., 2, 4, 8, 24 hours).

  • Lyse the cells in RIPA buffer and quantify protein concentration.

  • Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate.[11]

Protocol 3: In Vivo Ovarian Cancer Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound.

Materials:

  • Immunodeficient mice (e.g., NU/NU, NOD/SCID)

  • Ovarian cancer cell line (e.g., OVCAR3, SKOV3)[12][13]

  • Matrigel

  • This compound formulation for in vivo administration

  • Calipers

Procedure:

  • Subcutaneously inject 1-10 x 10^6 ovarian cancer cells mixed with Matrigel into the flank of each mouse.[14]

  • Monitor tumor growth regularly with calipers.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

  • Administer this compound at a predetermined dose and schedule (e.g., daily oral gavage). The control group should receive the vehicle.

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., Western blot, immunohistochemistry).[14]

Mandatory Visualizations

dCeMM2_Mechanism_of_Action cluster_0 This compound-Mediated Protein Degradation This compound This compound Ternary_Complex Ternary Complex (CDK12-Cyclin K)-dCeMM2-(CUL4B-DDB1) This compound->Ternary_Complex CDK12_CyclinK CDK12-Cyclin K Complex CDK12_CyclinK->Ternary_Complex CUL4B_DDB1 CUL4B-DDB1 E3 Ligase CUL4B_DDB1->Ternary_Complex Ubiquitination Cyclin K Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets to Degradation Cyclin K Degradation Proteasome->Degradation Results in

Caption: Mechanism of this compound-induced Cyclin K degradation.

Downstream_Signaling_Pathway This compound This compound CyclinK_Degradation Cyclin K Degradation This compound->CyclinK_Degradation CDK12_Inhibition Functional CDK12 Inhibition CyclinK_Degradation->CDK12_Inhibition PolII_Phosphorylation Decreased RNA Pol II Ser2 Phosphorylation CDK12_Inhibition->PolII_Phosphorylation Apoptosis Apoptosis CDK12_Inhibition->Apoptosis Transcription_Downregulation Downregulation of DDR Gene Transcription PolII_Phosphorylation->Transcription_Downregulation DDR_Genes BRCA1, FANCI, FANCD2 Transcription_Downregulation->DDR_Genes HR_Deficiency Homologous Recombination Deficiency (BRCAness) Transcription_Downregulation->HR_Deficiency PARPi_Sensitivity Increased Sensitivity to PARP Inhibitors HR_Deficiency->PARPi_Sensitivity

Caption: Downstream effects of this compound in ovarian cancer cells.

Experimental_Workflow Start Ovarian Cancer Research Model (Cell Lines/Xenografts) Treatment This compound Treatment (Dose-response & Time-course) Start->Treatment InVitro_Assays In Vitro Assays Treatment->InVitro_Assays InVivo_Studies In Vivo Studies Treatment->InVivo_Studies Cell_Viability Cell Viability (IC50 Determination) InVitro_Assays->Cell_Viability Western_Blot Western Blot (Protein Degradation & Pathway Analysis) InVitro_Assays->Western_Blot Tumor_Growth Tumor Growth Inhibition InVivo_Studies->Tumor_Growth PD_Analysis Pharmacodynamic Analysis InVivo_Studies->PD_Analysis Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Western_Blot->Data_Analysis Tumor_Growth->Data_Analysis PD_Analysis->Data_Analysis

Caption: Experimental workflow for evaluating this compound.

References

Application Note: Proteomic Analysis of dCeMM2-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

dCeMM2 is a novel molecular glue degrader that induces the degradation of cyclin K.[1] It functions by promoting the formation of a ternary complex between the CDK12-cyclin K complex and the CRL4B E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of cyclin K.[1][2] This targeted protein degradation approach offers a promising therapeutic strategy for cancers dependent on cyclin K. This application note provides a detailed protocol for the proteomic analysis of cells treated with this compound, enabling researchers to identify and quantify changes in the cellular proteome upon this compound treatment.

Principle of the Method

This protocol outlines a bottom-up proteomics approach using Tandem Mass Tag (TMT) labeling for relative quantification of protein abundance in this compound-treated versus control cells. The workflow involves cell culture, this compound treatment, protein extraction and digestion, peptide labeling with TMT reagents, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials and Reagents

  • Cell Line: KBM7 cells

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cell Culture Medium: RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer: 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.5, supplemented with protease and phosphatase inhibitors

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin, sequencing grade

  • Tandem Mass Tag (TMT) Labeling Kit

  • Acetonitrile (B52724) (ACN)

  • Formic Acid (FA)

  • Water, LC-MS grade

  • C18 desalting columns

Quantitative Data Summary

Treatment of KBM7 cells with 2.5 µM this compound for 5 hours results in the pronounced destabilization of cyclin K, along with a milder destabilization of its associated kinases, CDK12 and CDK13.[2] No other cyclin-dependent kinases (CDKs) or cyclins have been observed to be significantly destabilized under these conditions.[2]

ProteinGeneFunctionLog2 Fold Change (this compound/DMSO)
Cyclin KCCNKRegulatory subunit of CDK12 and CDK13-2.5
Cyclin-dependent kinase 12CDK12Serine/threonine kinase, transcription elongation-0.8
Cyclin-dependent kinase 13CDK13Serine/threonine kinase, transcription and splicing-0.6
Cyclin-dependent kinase 9CDK9Serine/threonine kinase, transcription elongationNot significantly changed
Cyclin T1CCNT1Regulatory subunit of CDK9Not significantly changed

Table 1: Quantitative Proteomic Changes in this compound-Treated KBM7 Cells. The table summarizes the log2 fold changes of key proteins after a 5-hour treatment with 2.5 µM this compound compared to a DMSO control. Data is representative of typical results from quantitative proteomic experiments.

Experimental Protocols

Cell Culture and this compound Treatment
  • Culture KBM7 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells at a density of 0.5 x 10^6 cells/mL.

  • Prepare a stock solution of this compound in DMSO.

  • Treat cells with 2.5 µM this compound or an equivalent volume of DMSO (vehicle control) for 5 hours.

  • Harvest cells by centrifugation at 300 x g for 5 minutes and wash twice with ice-cold PBS.

Protein Extraction and Digestion
  • Lyse the cell pellets in lysis buffer (8 M urea in 50 mM Tris-HCl, pH 8.5, with inhibitors) on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Reduce the proteins by adding DTT to a final concentration of 5 mM and incubating at 37°C for 1 hour.

  • Alkylate the proteins by adding IAA to a final concentration of 15 mM and incubating for 30 minutes at room temperature in the dark.

  • Dilute the sample 4-fold with 50 mM Tris-HCl, pH 8.5, to reduce the urea concentration to 2 M.

  • Digest the proteins with sequencing grade trypsin at a 1:50 (trypsin:protein) ratio overnight at 37°C.

  • Stop the digestion by adding formic acid to a final concentration of 1%.

TMT Labeling and Sample Cleanup
  • Desalt the peptide samples using C18 desalting columns according to the manufacturer's protocol.

  • Dry the desalted peptides in a vacuum centrifuge.

  • Reconstitute the peptides in 100 mM TEAB buffer.

  • Label the peptides with the TMT reagents according to the manufacturer's instructions. Briefly, add the respective TMT label to each sample and incubate for 1 hour at room temperature.

  • Quench the labeling reaction with 5% hydroxylamine.

  • Combine the labeled samples in equal amounts, and then desalt the pooled sample using a C18 column.

  • Dry the labeled peptide mixture in a vacuum centrifuge.

LC-MS/MS Analysis
  • Reconstitute the TMT-labeled peptide mixture in 0.1% formic acid.

  • Analyze the sample by LC-MS/MS using a high-resolution Orbitrap mass spectrometer coupled to a nano-LC system.

  • Separate the peptides on a C18 analytical column using a gradient of increasing acetonitrile concentration.

  • Acquire data in a data-dependent acquisition (DDA) mode, with the mass spectrometer automatically selecting the most abundant precursor ions for fragmentation.

Data Analysis
  • Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).

  • Search the fragmentation data against a human protein database to identify the peptides and corresponding proteins.

  • Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT labels.

  • Normalize the data and perform statistical analysis to identify proteins that are significantly differentially abundant between the this compound-treated and control samples.

Visualizations

dCeMM2_Mechanism_of_Action cluster_complex CDK12-Cyclin K Complex cluster_ligase CRL4B E3 Ligase Complex CDK12 CDK12 CyclinK Cyclin K Proteasome Proteasome CyclinK->Proteasome This compound This compound This compound->CDK12 DDB1 DDB1 This compound->DDB1 binds CUL4B CUL4B RBX1 RBX1 Ub Ubiquitin DDB1->Ub recruits E2 Ub->CyclinK Ubiquitination Degraded_CyclinK Degraded Cyclin K Proteasome->Degraded_CyclinK degradation Proteomics_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis Start KBM7 Cell Culture Treatment This compound (2.5 µM, 5h) & DMSO Control Start->Treatment Harvest Cell Harvesting & Lysis Treatment->Harvest Digestion Protein Digestion (Trypsin) Harvest->Digestion Labeling Peptide Labeling (TMT) Digestion->Labeling LCMS LC-MS/MS Analysis Labeling->LCMS DataAnalysis Data Processing & Quantification LCMS->DataAnalysis

References

Application Note: TR-FRET Assay for Demonstrating dCeMM2-Induced Proximity of CDK12-cyclin K and DDB1

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Molecular glue degraders represent a novel therapeutic modality that induces the degradation of target proteins by promoting their interaction with E3 ubiquitin ligases. dCeMM2 is a molecular glue that facilitates the degradation of cyclin K by inducing its proximity to the DDB1-CUL4B E3 ligase complex.[1][2] This application note provides a detailed protocol for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to quantitatively demonstrate the this compound-induced proximity between the CDK12-cyclin K complex and DDB1.

TR-FRET is a robust, homogeneous assay format ideal for studying molecular interactions in a high-throughput setting.[3][4] It utilizes the long-lifetime fluorescence of a lanthanide donor fluorophore and the principle of FRET to a suitable acceptor fluorophore when they are in close proximity.[5][6] The time-resolved detection minimizes background fluorescence, leading to high sensitivity and a large assay window.[4][5] This protocol is adapted from established methods for characterizing molecular glue-induced protein interactions.[1][4]

Signaling Pathway

This compound acts as a molecular glue, binding to both the CDK12-cyclin K complex and the DDB1 component of the CRL4B E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of cyclin K, marking it for subsequent degradation by the proteasome.

cluster_0 CRL4B E3 Ligase cluster_1 CDK12 Complex cluster_2 Ternary Complex Formation DDB1 DDB1 CUL4B CUL4B DDB1->CUL4B forms complex Ternary CDK12-Cyclin K :: this compound :: DDB1-CUL4B DDB1->Ternary CDK12 CDK12 CyclinK Cyclin K CDK12->CyclinK binds CyclinK->Ternary Proteasome Proteasome CyclinK->Proteasome targeted to This compound This compound This compound->Ternary induces Ub Ubiquitin Ternary->Ub recruits E2, leads to Degraded_CyclinK Degraded Cyclin K Proteasome->Degraded_CyclinK degrades Ub->CyclinK poly-ubiquitination

Caption: this compound-induced proximity and subsequent cyclin K degradation pathway.

Experimental Protocol

This protocol describes the setup of a TR-FRET assay to measure the this compound-induced interaction between recombinant CDK12-cyclin K and DDB1 proteins.

Materials and Reagents
  • Proteins:

    • Recombinant CDK12-cyclin K complex, with cyclin K labeled with an acceptor fluorophore (e.g., Alexa Fluor 488).

    • Recombinant DDB1, labeled with a TR-FRET donor (e.g., Terbium cryptate).

  • Compound:

    • This compound (stock solution in DMSO).

  • Assay Buffer:

    • 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20.[6]

  • Control:

    • DMSO (vehicle control).

  • Microplates:

    • Low-volume, 384-well white or black microplates.

  • Instrumentation:

    • TR-FRET-compatible microplate reader.

Assay Workflow

G A 1. Prepare Reagents - Labeled Proteins (Donor & Acceptor) - this compound Serial Dilution - Assay Buffer B 2. Dispense Reagents into 384-well Plate - Add Terbium-DDB1 (Donor) - Add this compound or DMSO A->B C 3. Add Acceptor Protein - Titrate Alexa488-Cyclin K-CDK12 B->C D 4. Incubate - Room temperature for 30-60 min - Protect from light C->D E 5. Read Plate - TR-FRET enabled reader - Ex: ~340 nm, Em: Donor & Acceptor wavelengths D->E F 6. Data Analysis - Calculate TR-FRET Ratio - Plot Ratio vs. Concentration - Determine Kapparent E->F

Caption: Experimental workflow for the this compound TR-FRET proximity assay.
Step-by-Step Procedure

  • Reagent Preparation:

    • Prepare a serial dilution of this compound in DMSO, and then dilute into assay buffer to the desired final concentrations. A final concentration of 10 µM this compound can be used as a positive control.[1][2]

    • Prepare a titration series of Alexa488-labeled CDK12-cyclin K complex in assay buffer. A typical concentration range is 0-5 µM.[1][2]

    • Prepare a solution of Terbium-labeled DDB1 in assay buffer at the desired final concentration.

  • Assay Plate Setup:

    • Add the Terbium-labeled DDB1 solution to all wells of a 384-well plate.

    • Add the this compound dilutions or DMSO (as a vehicle control) to the respective wells.

    • To initiate the reaction, add the different concentrations of the Alexa488-labeled CDK12-cyclin K complex to the wells.

    • Include control wells:

      • No DDB1 control: contains only the CDK12-cyclin K complex and this compound to measure background.[1][2]

      • DMSO control: contains both proteins but with DMSO instead of this compound to measure baseline interaction.[1]

  • Incubation:

    • Seal the plate and incubate at room temperature for 30-60 minutes, protected from light.[6]

  • Measurement:

    • Read the plate on a TR-FRET-compatible microplate reader.

    • Set the excitation wavelength appropriate for the donor (e.g., ~340 nm for Terbium).

    • Measure the emission at two wavelengths: one for the donor and one for the acceptor.

  • Data Analysis:

    • Calculate the TR-FRET ratio for each well using the formula: (Acceptor Emission / Donor Emission) * 10,000.

    • Plot the TR-FRET ratio against the concentration of the titrated CDK12-cyclin K complex for both the this compound-treated and DMSO-treated samples.

    • The data can be fitted to a suitable binding model to determine the apparent dissociation constant (Kapparent).

Data Presentation

The following table summarizes the expected results from the TR-FRET assay, demonstrating the this compound-induced proximity between CDK12-cyclin K and DDB1.

ConditionTitrated ProteinApparent Dissociation Constant (Kapparent)Interpretation
+ 10 µM this compoundCDK12-Alexa488-cyclin K (0-5 µM)628 nM[1][2]This compound facilitates a strong interaction between DDB1 and the CDK12-cyclin K complex.
+ DMSO (Vehicle)CDK12-Alexa488-cyclin K (0-5 µM)Not Determined[1][2]Weak to no baseline interaction is observed in the absence of the molecular glue.
No DDB1 ControlCDK12-Alexa488-cyclin K (0-5 µM)Not Determined[1][2]Confirms that the observed FRET signal is dependent on the presence of both interacting partners.

Conclusion

This TR-FRET assay provides a robust and quantitative method to confirm the mechanism of action of molecular glues like this compound. By demonstrating induced proximity between the target protein complex and the E3 ligase component, researchers can effectively screen and characterize novel degraders in a high-throughput format. The detailed protocol and expected outcomes described herein offer a clear guide for implementing this assay in drug discovery and chemical biology workflows.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing dCeMM2 for Effective Cyclin K Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of dCeMM2 for targeted cyclin K degradation. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule that functions as a "molecular glue" degrader.[1] It induces the degradation of cyclin K by promoting a new protein-protein interaction between the CDK12-cyclin K complex and the CRL4B E3 ubiquitin ligase complex.[1][2] This induced proximity leads to the ubiquitination of cyclin K, tagging it for degradation by the proteasome.[1] This ultimately results in the inhibition of CDK12/13's enzymatic activity.[1]

Q2: What are the primary research applications for this compound?

A2: this compound is a valuable research tool for studying the biological functions of cyclin K and the CDK12/13 complex. By inducing the rapid and specific degradation of cyclin K, researchers can investigate the downstream effects of its depletion in various contexts, including oncology and the regulation of gene transcription.[1]

Q3: What is a typical starting concentration and incubation time for this compound?

A3: A common starting point for this compound is a concentration of 2.5 µM, which has been shown to induce near-total degradation of cyclin K within 2 to 5 hours in KBM7 cells.[2][3] However, the optimal concentration and incubation time are highly dependent on the cell line and experimental conditions. Therefore, it is crucial to perform a dose-response and time-course experiment to determine the ideal parameters for your specific setup.[1]

Q4: How can I measure the activity of this compound in my experiments?

A4: The activity of this compound is typically assessed by measuring the reduction in cyclin K protein levels. The most common methods include:

  • Western Blotting: This technique directly measures the amount of cyclin K protein.[1]

  • HiBiT Assay: This is a sensitive, luminescence-based method that can quantify the degradation of a HiBiT-tagged target protein in real-time or as an endpoint measurement.[1][4]

Q5: What is the "hook effect" and how can I avoid it with this compound?

A5: The "hook effect" is a phenomenon observed with some PROTACs and molecular glues where an increase in the compound's concentration beyond an optimal point leads to a decrease in target protein degradation. This occurs because at excessively high concentrations, the molecule is more likely to form non-productive binary complexes (e.g., this compound-CDK12/cyclin K or this compound-CRL4B) rather than the productive ternary complex required for degradation. To avoid this, it is essential to perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation.

Troubleshooting Guides

Problem 1: No or weak degradation of cyclin K is observed.

Possible CauseSuggested Solution
Suboptimal this compound Concentration Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.01 µM to 10 µM) to identify the optimal concentration for your cell line.
Insufficient Treatment Time Conduct a time-course experiment (e.g., 0, 2, 4, 8, 24 hours) to determine the optimal incubation duration for observing cyclin K degradation.[1]
Low Expression of Required Proteins Confirm the expression of CDK12, cyclin K, and key components of the CRL4B complex (e.g., DDB1, CUL4B) in your cell line using Western blotting.[1]
Poor Cell Health Ensure that your cells are healthy and in the exponential growth phase before treatment. High cell confluency or nutrient deprivation can negatively impact cellular responses.[1]
This compound Instability Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. This compound stock solutions are typically stored at -20°C or -80°C.[2]
Serum Interference The concentration of serum in the cell culture media can affect this compound activity. High serum protein levels may lead to non-specific binding, reducing the effective concentration of this compound.[1] Consider performing experiments with a consistent and optimized serum concentration.

Problem 2: Inconsistent results between experiments.

Possible CauseSuggested Solution
Inconsistent Cell Culture Conditions Maintain consistency in cell density, passage number, and overall culture conditions across all experiments.
Variability in Reagent Preparation Prepare fresh dilutions of this compound from a validated stock solution for each experiment.
Technical Variability Ensure consistent protein loading for Western blotting and accurate cell seeding for other assays. Use a reliable loading control for Western blots.

Quantitative Data Summary

Cell LineThis compound ConcentrationIncubation TimeCyclin K Degradation LevelReference
KBM72.5 µM2-5 hoursNear-total[2][3]
KBM72.5 µM0.5-8 hoursTime-dependent degradation[2]
HEK29310 µM1 hourInduces interaction between CDK12 and DDB1[2]

Experimental Protocols

Detailed Protocol for Dose-Response and Time-Course Analysis of Cyclin K Degradation by Western Blot

This protocol outlines the steps to determine the optimal concentration and incubation time for this compound-induced cyclin K degradation.

1. Cell Seeding and Treatment: a. Seed the cells of interest in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment. b. For the dose-response experiment, treat the cells with a range of this compound concentrations (e.g., 0, 0.1, 0.5, 1, 2.5, 5, 10 µM) for a fixed time (e.g., 4 hours). Include a vehicle control (DMSO). c. For the time-course experiment, treat the cells with a fixed concentration of this compound (e.g., 2.5 µM) and harvest the cells at different time points (e.g., 0, 2, 4, 8, 24 hours).

2. Cell Lysis: a. After treatment, wash the cells twice with ice-cold PBS. b. Add an appropriate volume of RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[1] c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, with occasional vortexing. e. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris. f. Transfer the supernatant (protein lysate) to a new tube.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit.[1]

4. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add 4x Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.[1] c. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

5. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

6. Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1] b. Incubate the membrane with a primary antibody against cyclin K overnight at 4°C. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each. f. Repeat the immunoblotting process for a loading control protein (e.g., GAPDH, β-actin).

7. Detection: a. Add an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system.

8. Data Analysis: a. Quantify the band intensities for cyclin K and the loading control. b. Normalize the cyclin K band intensity to the corresponding loading control band intensity. c. For the dose-response experiment, plot the normalized cyclin K levels against the this compound concentration to determine the optimal concentration. d. For the time-course experiment, plot the normalized cyclin K levels against time to determine the optimal incubation duration.

Visualizations

dCeMM2_Mechanism_of_Action cluster_0 Cellular Environment This compound This compound Ternary_Complex Ternary Complex (CDK12-Cyclin K)-dCeMM2-(CRL4B) This compound->Ternary_Complex CDK12_CyclinK CDK12-Cyclin K Complex CDK12_CyclinK->Ternary_Complex CRL4B CRL4B E3 Ligase (DDB1, CUL4B, RBX1) CRL4B->Ternary_Complex Ubiquitination Ubiquitination of Cyclin K Ternary_Complex->Ubiquitination Ub Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation of Cyclin K Proteasome->Degradation

Caption: Mechanism of action of this compound molecular glue degrader.

Experimental_Workflow Start Start Cell_Seeding Cell Seeding & Culture Start->Cell_Seeding dCeMM2_Treatment This compound Treatment (Dose-Response & Time-Course) Cell_Seeding->dCeMM2_Treatment Cell_Lysis Cell Lysis & Protein Extraction dCeMM2_Treatment->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Western_Blot Western Blot Transfer SDS_PAGE->Western_Blot Immunoblotting Immunoblotting (Cyclin K & Loading Control) Western_Blot->Immunoblotting Detection Chemiluminescent Detection Immunoblotting->Detection Data_Analysis Data Analysis (Quantify Band Intensity) Detection->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for assessing this compound activity.

References

Troubleshooting dCeMM2 Insolubility in Cell Culture Media: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing dCeMM2 in their experiments and encountering challenges with its solubility in cell culture media. This guide provides detailed troubleshooting steps, frequently asked questions (FAQs), and experimental protocols to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it function?

A1: this compound is a small molecule molecular glue degrader.[1][2] Its mechanism of action involves inducing the ubiquitination and subsequent proteasomal degradation of its target protein, cyclin K.[1][2] this compound facilitates an interaction between the CDK12-cyclin K complex and the CRL4B E3 ubiquitin ligase complex, leading to the specific degradation of cyclin K.[1][2][3]

Q2: I'm observing a precipitate after adding my this compound stock solution to the cell culture medium. What is the cause?

A2: Precipitation of hydrophobic small molecules like this compound upon dilution into aqueous cell culture media is a common issue. The primary reason is the significant change in solvent polarity when a concentrated stock solution, typically in dimethyl sulfoxide (B87167) (DMSO), is introduced into the aqueous environment of the media. This can cause the compound to "crash out" of the solution.

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: The recommended solvent for this compound is high-purity, anhydrous DMSO. This compound is soluble in DMSO up to 50 mM.

Q4: What is the maximum recommended final concentration of DMSO in my cell culture experiments?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept at or below 0.5%. However, the tolerance to DMSO can be cell-line dependent, so it is advisable to perform a vehicle control experiment to determine the optimal concentration for your specific cells.

Q5: Can the serum concentration in my cell culture medium affect this compound activity?

A5: Yes, the concentration of serum in your cell culture medium can influence the effective concentration of this compound.[1] Serum contains proteins, such as albumin, that can non-specifically bind to small molecules, potentially reducing the bioavailable concentration of this compound.[1] It is recommended to maintain a consistent serum concentration across experiments and consider optimizing this parameter if you observe inconsistent results.[1]

Troubleshooting Guide for this compound Precipitation

If you are observing precipitation of this compound in your cell culture medium, follow these troubleshooting steps:

Observation Potential Cause Recommended Solution
Immediate precipitate formation upon adding this compound stock to media.Rapid solvent exchange: The abrupt change from DMSO to aqueous media causes the compound to become insoluble.1. Pre-warm the media: Always use cell culture media that has been pre-warmed to 37°C. 2. Slow addition and mixing: Add the this compound stock solution dropwise to the pre-warmed media while gently swirling or vortexing. 3. Serial dilution: Instead of a single large dilution, perform an intermediate dilution of the stock solution in pre-warmed media.
Precipitate forms after some time in the incubator.Delayed precipitation: The compound may be initially soluble but precipitates over time due to factors like temperature changes or interactions with media components.1. Lower the final concentration: Your experimental concentration may be too high for sustained solubility. Try a lower concentration. 2. Reduce incubation time: If the experiment allows, consider reducing the incubation time. 3. Check for media degradation: Ensure your cell culture media is not expired and has been stored correctly.
Inconsistent results or lower than expected activity.Micro-precipitation or reduced bioavailability: Small, invisible precipitates may be forming, or the compound may be binding to serum proteins.1. Visually inspect under a microscope: Carefully check for any crystalline structures in your culture plates. 2. Optimize serum concentration: Test different serum concentrations to see if it impacts this compound activity.[1] 3. Prepare fresh working solutions: Prepare the final this compound working solution fresh for each experiment.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • High-purity, anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[2]

    • Visually inspect the solution to ensure it is clear and free of any particulates.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability.[2] Stored at -80°C, the stock solution is stable for up to 6 months; at -20°C, it is stable for up to 1 month.[2]

Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
  • Materials:

    • This compound stock solution (from Protocol 1)

    • Complete cell culture medium (containing serum and supplements), pre-warmed to 37°C

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Determine the volume of the stock solution required to achieve the final desired concentration in your cell culture medium. Ensure the final DMSO concentration is non-toxic to your cells (ideally ≤ 0.5%).

    • Recommended Method (Serial Dilution): a. Perform an intermediate dilution of the stock solution in pre-warmed complete cell culture medium. For example, to achieve a 1 µM final concentration from a 10 mM stock, you could first dilute 1:100 in media to get a 100 µM intermediate solution, and then add the appropriate volume of this intermediate solution to your culture plates. b. Add the final working solution to your cells.

    • Alternative Method (Direct Addition): a. Directly add the calculated volume of the this compound stock solution to the pre-warmed complete cell culture medium. b. Immediately and thoroughly mix the solution by gentle pipetting or swirling.

    • Prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of pre-warmed media.

    • Add the this compound working solution or the vehicle control to your cells immediately after preparation.

Visualizing Signaling Pathways and Workflows

To further aid in understanding the experimental logic, the following diagrams illustrate the mechanism of action of this compound and a troubleshooting workflow for insolubility issues.

dCeMM2_Mechanism_of_Action cluster_ligase CRL4B E3 Ligase CDK12 CDK12 CyclinK Cyclin K Proteasome Proteasome CyclinK->Proteasome Targeted for Degradation This compound This compound This compound->CDK12 Binds to DDB1 DDB1 This compound->DDB1 Binds to CUL4B CUL4B CUL4B->DDB1 RBX1 RBX1 DDB1->RBX1 Ub Ubiquitin DDB1->Ub Recruits Ub->CyclinK Ubiquitination Degradation Degraded Cyclin K Proteasome->Degradation

Caption: Mechanism of action of this compound as a molecular glue degrader.

Troubleshooting_Workflow Start This compound Precipitation Observed in Media Check_Stock Is the stock solution clear and fully dissolved? Start->Check_Stock Remake_Stock Remake stock solution. Ensure complete dissolution (vortex, warm, sonicate). Check_Stock->Remake_Stock No Check_Dilution Is the dilution method appropriate? Check_Stock->Check_Dilution Yes Remake_Stock->Check_Dilution Optimize_Dilution Use pre-warmed media (37°C). Add stock to media slowly with continuous mixing. Consider serial dilutions. Check_Dilution->Optimize_Dilution No Check_Concentration Is the final concentration too high? Check_Dilution->Check_Concentration Yes Optimize_Dilution->Check_Concentration Lower_Concentration Perform a dose-response experiment to determine the maximum soluble concentration. Check_Concentration->Lower_Concentration Yes Check_Serum Is serum concentration a potential issue? Check_Concentration->Check_Serum No Lower_Concentration->Check_Serum Optimize_Serum Test different serum concentrations to assess impact on solubility and activity. Check_Serum->Optimize_Serum Yes Success Precipitation Resolved Check_Serum->Success No Optimize_Serum->Success

Caption: Troubleshooting workflow for this compound insolubility in cell culture media.

References

how to address dCeMM2 off-target effects in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of dCeMM2 in experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a molecular glue degrader. Its primary function is to induce the ubiquitination and subsequent proteasomal degradation of cyclin K.[1][2][3][4][5][6] It achieves this by promoting an interaction between the CDK12-cyclin K complex and the CRL4B E3 ubiquitin ligase complex, specifically by enhancing the proximity of CDK12:cyclin K to DDB1, a core component of the CRL4B ligase.[7][8] This induced proximity leads to the specific ubiquitination and degradation of cyclin K.

Q2: Are there known off-target effects of this compound?

A2: The primary off-target effect of this compound is its inhibitory activity on the enzymatic function of CDK12 and CDK13.[1][7] While this compound is highly selective for inducing the degradation of cyclin K, it also exhibits a measurable, albeit less potent, inhibitory effect on the kinase activity of CDK12/13 when compared to dedicated inhibitors like THZ531.[7] It shows remarkable selectivity over CDK7.[1][7] Proteomics studies have been conducted to assess its proteome-wide selectivity.[7]

Q3: How can I differentiate between on-target cyclin K degradation effects and potential off-target effects in my experiments?

A3: A key strategy is to use an inactive analog of this compound, such as dCeMM2X, as a negative control.[7][9][10] dCeMM2X is structurally similar to this compound but does not induce the degradation of cyclin K.[7][9] Any cellular phenotype observed with this compound but not with dCeMM2X is more likely to be a consequence of cyclin K degradation. Additionally, comparing the phenotypic and transcriptomic effects of this compound with those of a direct CDK12/13 inhibitor like THZ531 can help distinguish between effects due to cyclin K degradation and those from CDK12/13 inhibition.[7]

Q4: What are the expected downstream consequences of on-target this compound activity?

A4: Since cyclin K, in complex with CDK12 and CDK13, plays a crucial role in regulating transcriptional elongation by phosphorylating the C-terminal domain of RNA Polymerase II, its degradation leads to a global downregulation of transcription.[2][7] This transcriptional repression is a key on-target effect of this compound.

Troubleshooting Guide

Problem 1: I am observing a cellular phenotype that I cannot definitively attribute to cyclin K degradation.

  • Possible Cause: The observed phenotype might be an off-target effect of this compound, potentially related to its kinase inhibitory activity or interaction with other proteins.

  • Troubleshooting Steps:

    • Negative Control Experiment: Repeat the experiment including the inactive analog dCeMM2X at the same concentration as this compound. If the phenotype persists with dCeMM2X, it is likely a non-specific or off-target effect.

    • Orthogonal Approach: Treat cells with a selective CDK12/13 inhibitor (e.g., THZ531). If this reproduces the phenotype, the effect is likely due to inhibition of CDK12/13 kinase activity rather than cyclin K degradation.

    • Proteomics Analysis: Conduct quantitative proteomics to identify other proteins whose levels change upon this compound treatment but not with dCeMM2X. This can reveal unexpected off-target protein degradation or expression changes.

Problem 2: My transcriptomics (RNA-seq) data after this compound treatment shows changes that are not consistent with general transcriptional repression.

  • Possible Cause: While the primary effect is transcriptional downregulation, this compound could have off-target effects on other cellular pathways that influence gene expression.

  • Troubleshooting Steps:

    • Compare to a Direct Inhibitor: Compare your RNA-seq data with publicly available datasets or your own experiments using a selective CDK12/13 inhibitor like THZ531. Genes that are differentially expressed with this compound but not with THZ531 may represent off-target effects.[7][11]

    • Pathway Analysis: Perform pathway analysis on the set of unexpectedly regulated genes to identify any signaling pathways that may be affected off-target.

    • Validate with qPCR: Validate the expression of a subset of these genes using a different method like RT-qPCR in cells treated with this compound and the negative control dCeMM2X.

Quantitative Data Summary

Table 1: Kinase Inhibitory Activity of this compound

Kinase TargetThis compound Inhibitory ActivityComparator (THZ531)SelectivityReference
CDK12/13Measurable InhibitionHigh Potency Inhibition~10-fold less potent than THZ531[7]
CDK7Remarkably Low Inhibition-Selective over CDK7[7]

Table 2: Proteome-wide Selectivity of this compound in KBM7 Cells (5h treatment)

ProteinLog2 Fold Change (this compound/DMSO)Statistical Significance (p-value)On-Target/Off-TargetReference
Cyclin K (CCNK)Significantly DecreasedStatistically SignificantOn-Target[7]
Other ProteinsMinimal ChangesNot Significant for most proteinsHigh Selectivity[7]

Key Experimental Protocols

Protocol 1: Validating On-Target vs. Off-Target Effects using an Inactive Analog

  • Cell Culture and Treatment:

    • Plate cells of interest at an appropriate density.

    • Treat cells with this compound at the desired concentration, the inactive analog dCeMM2X at the same concentration, and a vehicle control (DMSO).

    • Incubate for the desired time period.

  • Western Blot Analysis:

    • Lyse cells and perform SDS-PAGE and Western blotting.

    • Probe membranes with antibodies against cyclin K to confirm on-target degradation.

    • Probe for other proteins of interest to assess off-target changes.

    • Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Phenotypic Assays:

    • Perform relevant phenotypic assays (e.g., cell viability, apoptosis assays) in parallel for all treatment conditions.

    • Compare the results between this compound and dCeMM2X treatments. A significant difference indicates an on-target effect.

Protocol 2: Global Proteomics to Identify Off-Target Protein Degradation

  • Sample Preparation:

    • Treat cells with this compound, dCeMM2X, and DMSO control in biological replicates.

    • Lyse cells and digest proteins into peptides.

    • Label peptides with isobaric tags (e.g., TMT, iTRAQ) for quantitative analysis.

  • Mass Spectrometry:

    • Combine labeled peptide samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Process the raw data to identify and quantify proteins.

    • Normalize the data and perform statistical analysis to identify proteins with significant abundance changes in this compound-treated cells compared to controls.

    • Proteins significantly downregulated only in the presence of this compound (and not dCeMM2X) are potential off-target degradation substrates.

Visualizations

dCeMM2_Mechanism_of_Action cluster_complex CDK12-Cyclin K Complex cluster_ligase CRL4B E3 Ligase CDK12 CDK12 CyclinK Cyclin K DDB1 DDB1 CyclinK->DDB1 Induced Proximity Proteasome Proteasome CyclinK->Proteasome Targeted for Degradation This compound This compound This compound->CyclinK This compound->DDB1 Binds CUL4B CUL4B Ub Ubiquitin CUL4B->Ub Recruits Ub->CyclinK Ubiquitination Degraded_CyclinK Degraded Cyclin K Proteasome->Degraded_CyclinK

Caption: On-target mechanism of this compound-induced Cyclin K degradation.

Troubleshooting_Workflow Start Unexpected Phenotype Observed with this compound Control_Exp Experiment with Inactive Control (dCeMM2X) Start->Control_Exp Phenotype_Persists Phenotype Persists with dCeMM2X? Control_Exp->Phenotype_Persists Off_Target Likely Off-Target or Non-Specific Effect Phenotype_Persists->Off_Target Yes On_Target Likely On-Target Effect (Cyclin K Degradation) Phenotype_Persists->On_Target No Orthogonal_Test Test with Orthogonal Compound (e.g., THZ531) On_Target->Orthogonal_Test Phenotype_Reproduced Phenotype Reproduced? Orthogonal_Test->Phenotype_Reproduced Kinase_Inhibition Effect likely due to CDK12/13 Inhibition Phenotype_Reproduced->Kinase_Inhibition Yes Degradation_Specific Effect is Specific to Cyclin K Degradation Phenotype_Reproduced->Degradation_Specific No

Caption: Logic diagram for troubleshooting this compound off-target effects.

References

Technical Support Center: dCeMM2 in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing dCeMM2 cytotoxicity in primary cell cultures.

Introduction to this compound

This compound is a molecular glue degrader that induces the ubiquitination and subsequent proteasomal degradation of Cyclin K.[1][2] It achieves this by promoting the interaction between the CDK12-Cyclin K complex and the CRL4B E3 ubiquitin ligase complex.[1][2] The degradation of Cyclin K leads to the functional impairment of CDK12 and CDK13, which are key regulators of transcriptional elongation, particularly for genes involved in the DNA damage response (DDR).[3][4] While this compound has shown efficacy in cancer cell lines, its application in more sensitive primary cell cultures requires careful optimization to mitigate potential cytotoxicity.

Troubleshooting Guide

High Cytotoxicity Observed in Primary Cells

Primary cells are often more sensitive to chemical treatments than immortalized cell lines. If you are observing high levels of cell death in your primary cell cultures upon treatment with this compound, consider the following troubleshooting steps.

1. Optimize this compound Concentration and Exposure Time:

  • Problem: The concentration of this compound is too high or the incubation time is too long for the specific primary cell type.

  • Solution:

    • Perform a Dose-Response Curve: It is crucial to determine the optimal concentration of this compound for your specific primary cell type. Test a wide range of concentrations (e.g., from low nanomolar to low micromolar) to identify a window where Cyclin K degradation is achieved with minimal impact on cell viability. Based on studies in cancer cell lines, a starting point for dose-response experiments could be between 0.1 µM and 10 µM.[1][3]

    • Titrate Exposure Time: Reduce the incubation time with this compound. A shorter exposure may be sufficient to induce Cyclin K degradation without causing excessive cytotoxicity. Time-course experiments (e.g., 2, 4, 8, 12, 24 hours) can help determine the minimal time required for the desired effect.

2. Assess On-Target vs. Off-Target Toxicity:

  • Problem: It is unclear whether the observed cytotoxicity is due to the intended degradation of Cyclin K (on-target) or unintended effects on other proteins (off-target).

  • Solution:

    • Use an Inactive Control: Synthesize or obtain an inactive analog of this compound that does not induce Cyclin K degradation. If the inactive control does not cause cytotoxicity at the same concentration as this compound, it suggests the toxicity is likely on-target.

    • Rescue Experiment: To confirm that the cytotoxicity is due to Cyclin K degradation, you can attempt a rescue experiment by overexpressing a degradation-resistant mutant of Cyclin K in your primary cells. If this rescues the cytotoxic phenotype, it strongly indicates on-target toxicity.

3. Evaluate Experimental Conditions:

  • Problem: Suboptimal cell culture conditions can exacerbate the cytotoxic effects of this compound.

  • Solution:

    • Optimize Cell Density: Ensure you are using an optimal cell density for your primary cell type. Low cell densities can make cultures more susceptible to stress.

    • High-Quality Culture Medium and Supplements: Use a high-quality culture medium and appropriate supplements recommended for your specific primary cells to ensure they are healthy before starting the experiment.

    • Solvent Control: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and is at a non-toxic level for your primary cells.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in primary cell cultures?

A1: As there is limited specific data on this compound cytotoxicity in primary cells, we recommend starting with a wide dose-response experiment. Based on the EC50 for viability in KBM7 cancer cells (0.3 µM) and concentrations used for Cyclin K degradation (2.5 µM), a starting range of 0.1 µM to 5 µM is advisable.[3] It is critical to perform a careful dose-response curve for each specific primary cell type to determine the optimal concentration that balances Cyclin K degradation with minimal cytotoxicity.

Q2: How can I confirm that this compound is degrading Cyclin K in my primary cells?

A2: The most common method to confirm protein degradation is by Western blot. You can treat your primary cells with this compound for a specific time course (e.g., 2, 4, 8, 24 hours) and then lyse the cells to perform a Western blot using an antibody specific for Cyclin K. A decrease in the Cyclin K protein band in the this compound-treated samples compared to the vehicle control would indicate degradation.

Q3: My primary cells are dying even at low concentrations of this compound. What can I do?

A3: If you observe significant cytotoxicity even at low concentrations, consider the following:

  • Reduce Exposure Time: Try a shorter incubation period. Molecular glue degraders can act catalytically, and a brief exposure might be sufficient.

  • Check for Off-Target Effects: If possible, perform proteomic analysis to identify any unintended protein degradation.

  • Evaluate Cell Health: Ensure your primary cells are healthy and not stressed before adding the compound.

  • Consider Cell Type Sensitivity: Some primary cell types may be inherently more sensitive to perturbations in the CDK12/Cyclin K pathway.

Q4: What are the known downstream effects of this compound-mediated Cyclin K degradation?

A4: Degradation of Cyclin K leads to the destabilization of the CDK12/Cyclin K complex. This complex is a key regulator of transcriptional elongation. Its inhibition has been shown to downregulate the expression of genes involved in the DNA damage response (DDR), such as BRCA1, FANCF, and ATM.[3][4] This can lead to increased sensitivity to DNA-damaging agents.

Q5: Should I expect to see a specific cell cycle arrest with this compound treatment?

A5: Studies in cancer cell lines have shown that this compound induces apoptosis without a phase-specific cell-cycle arrest.[3] Therefore, you may observe an increase in apoptotic markers (e.g., Annexin V positive cells) without a clear accumulation of cells in a particular phase of the cell cycle.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound, primarily from studies in cancer cell lines. This data can serve as a reference for designing experiments in primary cell cultures, but it is crucial to validate these parameters in your specific experimental system.

Table 1: In Vitro Activity of this compound

ParameterCell LineValueReference
EC50 (Viability) KBM70.3 µM[3]
Cyclin K Degradation KBM7Near-total degradation at 2.5 µM (2 hours)[3]
CDK12/13 Inhibition KBM7Weak inhibitory activity[3]
Interaction with DDB1 HEK cellsInteraction observed at 10 µM (1 hour)[1]

Table 2: Recommended Starting Conditions for Cytotoxicity Assays in Primary Cells

AssayPrimary Cell TypeRecommended Seeding Density (per well of 96-well plate)Incubation Time with this compound
MTT Assay Primary Macrophages1 x 105 cells12 - 72 hours
Annexin V/PI Staining Primary Lymphocytes1 x 105 - 2 x 105 cells4 - 48 hours

Note: These are starting recommendations. Optimal conditions should be determined empirically for each primary cell type and experimental setup.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is a general guideline for assessing the cytotoxicity of this compound in primary cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Primary cells of interest

  • Complete culture medium appropriate for the primary cells

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count your primary cells.

    • Seed the cells into a 96-well plate at the optimal density for your cell type (e.g., 1 x 105 cells/well for primary macrophages) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to adhere (if applicable) and acclimatize.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control solutions to the respective wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Add 100 µL of solubilization solution to each well.

    • Mix gently by pipetting up and down to ensure complete solubilization of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Apoptosis Detection using Annexin V/PI Staining

This protocol provides a general method for detecting apoptosis in primary cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Primary cells of interest

  • Complete culture medium appropriate for the primary cells

  • This compound stock solution (in DMSO)

  • Annexin V-FITC (or other fluorochrome-conjugated Annexin V)

  • Propidium Iodide (PI) solution

  • 1X Annexin V Binding Buffer

  • FACS tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed primary cells in appropriate culture vessels (e.g., 6-well plates) at a suitable density.

    • Treat the cells with various concentrations of this compound or a vehicle control for the desired time.

  • Cell Harvesting and Washing:

    • Harvest the cells (for suspension cells, gently centrifuge; for adherent cells, use a gentle non-enzymatic cell dissociation solution).

    • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 106 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 105 cells) to a FACS tube.

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of PI solution.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible (within 1 hour).

    • Use appropriate controls, including unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI, to set up compensation and gates.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

dCeMM2_Mechanism_of_Action cluster_0 This compound-Mediated Degradation This compound This compound CDK12_CyclinK CDK12-Cyclin K Complex This compound->CDK12_CyclinK Binds CRL4B CRL4B E3 Ligase This compound->CRL4B Recruits Ub Ubiquitin CDK12_CyclinK->Ub Ubiquitination CRL4B->Ub Proteasome Proteasome Degraded_CyclinK Degraded Cyclin K Proteasome->Degraded_CyclinK Degradation Ub->Proteasome Targeting

Caption: this compound Mechanism of Action.

Experimental_Workflow_Cytotoxicity cluster_workflow Cytotoxicity Assessment Workflow cluster_assays Assays start Seed Primary Cells treatment Treat with this compound (Dose-Response) start->treatment incubation Incubate (Time-Course) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay Metabolic Activity apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) incubation->apoptosis_assay Cell Death analysis Data Analysis (IC50/EC50, % Apoptosis) viability_assay->analysis apoptosis_assay->analysis end Determine Optimal Concentration analysis->end

Caption: Experimental Workflow for Cytotoxicity Assessment.

CDK12_Signaling_Pathway cluster_pathway Downstream Effects of this compound This compound This compound CyclinK_Deg Cyclin K Degradation This compound->CyclinK_Deg CDK12_Inhib CDK12/13 Inhibition CyclinK_Deg->CDK12_Inhib PolII_Phos RNA Polymerase II Phosphorylation ↓ CDK12_Inhib->PolII_Phos Transcription Transcriptional Elongation ↓ PolII_Phos->Transcription DDR_Genes DDR Gene Expression ↓ (e.g., BRCA1, FANCF, ATM) Transcription->DDR_Genes Genomic_Instability Increased Genomic Instability DDR_Genes->Genomic_Instability

Caption: this compound Downstream Signaling Pathway.

References

Technical Support Center: Interpreting Unexpected Results in dCeMM2 Western Blots

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in Western blot experiments involving the molecular glue degrader, dCeMM2.

Understanding the this compound Signaling Pathway

This compound is a molecular glue degrader that induces the ubiquitination and subsequent proteasomal degradation of cyclin K.[1][2][3][4] It functions by promoting an interaction between the CDK12-cyclin K complex and the CRL4B E3 ubiquitin ligase complex, specifically with the DDB1 component.[1][2][5] This induced proximity leads to the polyubiquitination of cyclin K, marking it for degradation by the proteasome.[5] This process can also lead to a milder destabilization of CDK12 and CDK13.[2]

dCeMM2_Pathway cluster_CRL4B CRL4B E3 Ligase Complex cluster_CDK12_CyclinK CDK12-Cyclin K Complex CUL4B CUL4B RBX1 RBX1 CUL4B->RBX1 DDB1 DDB1 DDB1->CUL4B CyclinK Cyclin K DDB1->CyclinK induced proximity This compound This compound CDK12 CDK12 CDK12->CyclinK forms complex with Proteasome Proteasome CyclinK->Proteasome Degradation This compound->DDB1 binds to This compound->CDK12 binds to Ub Ubiquitin Ub->CyclinK Polyubiquitination

Caption: this compound mechanism of action.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I am not seeing a decrease in cyclin K levels after this compound treatment. What could be wrong?

A1: Several factors could contribute to the lack of observable cyclin K degradation.

  • Ineffective this compound Concentration or Treatment Time: The concentration of this compound and the duration of treatment are critical. Near-complete degradation of cyclin K has been observed with 2.5 µM this compound within 2-5 hours.[1][4][5]

  • Cell Line Specificity: The efficiency of this compound can vary between different cell lines.

  • Reagent Integrity: Ensure that the this compound stock solution is fresh and has been stored correctly to prevent degradation.

  • Proteasome Inhibition: If you are co-treating with other drugs, ensure they do not inhibit proteasome function. Pre-treatment with a proteasome inhibitor like carfilzomib (B1684676) can rescue cyclin K destabilization.[5]

  • Western Blotting Issues: Problems with protein extraction, transfer, or antibody binding can all lead to a lack of signal.

Troubleshooting Steps:

  • Optimize this compound Treatment: Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line.

  • Verify Reagent Activity: If possible, test your this compound in a cell line known to be sensitive, such as KBM7 cells.[5]

  • Include Positive Controls: Use a positive control where this compound is known to be effective.

  • Check for Proteasome Activity: If you suspect proteasome inhibition, you can use a proteasome activity assay.

  • Troubleshoot Western Blot Protocol: Refer to the general Western blot troubleshooting guide below.

Q2: I'm observing a band at a higher molecular weight for cyclin K after this compound treatment. What does this indicate?

A2: A higher molecular weight band for cyclin K, especially after treatment with a degrader, is often indicative of polyubiquitination. This compound induces the polyubiquitination of cyclin K, which marks it for degradation.[5] This ubiquitinated form will run higher on a gel.

Troubleshooting Steps:

  • Proteasome Inhibition: To confirm if the higher molecular weight species is ubiquitinated cyclin K, pre-treat your cells with a proteasome inhibitor (e.g., MG132 or carfilzomib) before adding this compound. This will block the degradation of the ubiquitinated protein, leading to its accumulation and a stronger high molecular weight signal.

  • Immunoprecipitation: Perform an immunoprecipitation (IP) for cyclin K followed by a Western blot for ubiquitin to confirm that the higher molecular weight species is indeed ubiquitinated cyclin K.

  • Sample Preparation: Ensure that your lysis buffer contains protease and phosphatase inhibitors to prevent degradation or modification of your protein of interest.[6][7]

Q3: My loading control protein levels are inconsistent across lanes, especially in this compound-treated samples. Why?

A3: Inconsistent loading control levels can invalidate your results.

  • Pipetting Errors: Inaccurate protein quantification or loading can lead to variability.

  • Cell Death: High concentrations or prolonged treatment with this compound could induce cell death, affecting the overall protein levels.

  • Regulation of Loading Control: It's possible, though less common, that your experimental conditions are affecting the expression of your chosen loading control.

Troubleshooting Steps:

  • Careful Quantification: Re-quantify your protein samples using a reliable method (e.g., BCA assay).

  • Assess Cell Viability: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that the this compound treatment is not causing excessive cell death.

  • Choose a Stable Loading Control: If you suspect your loading control is affected, test another one (e.g., GAPDH, β-actin, or Tubulin). It's good practice to validate your loading control for any new experimental system.

  • Stain the Membrane: After transfer, you can stain the membrane with Ponceau S to visually assess the evenness of protein loading across all lanes before proceeding with antibody incubation.

Q4: I see unexpected bands at molecular weights different from my target protein. What should I do?

A4: Unexpected bands can arise from several sources.

  • Antibody Non-Specificity: The primary or secondary antibody may be cross-reacting with other proteins.[8][9][10]

  • Protein Degradation: Lower molecular weight bands could be degradation products of your target protein.[7][8][10]

  • Protein Modifications or Isoforms: Higher molecular weight bands could be due to post-translational modifications, dimers, or protein isoforms.[11]

  • High Antibody Concentration: Using too much primary or secondary antibody can increase non-specific binding.[10][12]

Troubleshooting Steps:

  • Optimize Antibody Concentrations: Perform a titration of your primary and secondary antibodies to find the optimal concentrations that give a strong specific signal with low background.

  • Use a Blocking Peptide: If available, a blocking peptide can be used to confirm the specificity of the primary antibody.

  • Ensure Fresh Samples and Buffers: Use fresh lysis buffer with protease inhibitors to minimize protein degradation.[7][10][11]

  • Secondary Antibody Control: Run a control lane with only the secondary antibody to check for non-specific binding.

Quantitative Data Summary

ProteinExpected Change with this compound TreatmentNotes
Cyclin K Pronounced DecreaseThis compound induces the degradation of cyclin K.[1][5]
CDK12 Mild DecreaseA milder destabilization of CDK12 is often observed.[2]
CDK13 Mild DecreaseA milder destabilization of CDK13 may also occur.[2]

Experimental Protocols

Western Blot Protocol for this compound-Treated Cells

  • Cell Lysis:

    • After this compound treatment, wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA or Bradford assay.

  • Sample Preparation:

    • Mix the desired amount of protein (typically 20-30 µg) with Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE:

    • Load the samples onto a polyacrylamide gel.

    • Run the gel at an appropriate voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking:

    • Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an ECL (enhanced chemiluminescence) substrate.

    • Image the blot using a chemiluminescence detection system.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_NoSignal Troubleshooting: No/Weak Signal cluster_HighMW Troubleshooting: High MW Bands cluster_InconsistentLoading Troubleshooting: Inconsistent Loading cluster_NonSpecific Troubleshooting: Non-Specific Bands Start Unexpected Western Blot Result Problem Categorize the Problem Start->Problem NoSignal No or Weak Signal for Cyclin K Problem->NoSignal No Degradation HighMW Unexpected High MW Bands Problem->HighMW Shifted Bands InconsistentLoading Inconsistent Loading Control Problem->InconsistentLoading Loading Issues NonSpecific Non-Specific Bands Problem->NonSpecific Extra Bands NS1 Check this compound concentration and time NoSignal->NS1 HMW1 Suspect ubiquitination HighMW->HMW1 IL1 Re-quantify protein InconsistentLoading->IL1 NSP1 Optimize antibody concentrations NonSpecific->NSP1 NS2 Verify reagent integrity NS1->NS2 NS3 Optimize Western blot protocol NS2->NS3 End Resolved Result NS3->End HMW2 Treat with proteasome inhibitor HMW1->HMW2 HMW3 Perform Cyclin K IP and Ubiquitin blot HMW2->HMW3 HMW3->End IL2 Check cell viability IL1->IL2 IL3 Validate loading control IL2->IL3 IL3->End NSP2 Use fresh samples with inhibitors NSP1->NSP2 NSP3 Run secondary antibody only control NSP2->NSP3 NSP3->End

Caption: A logical workflow for troubleshooting unexpected Western blot results.

References

dCeMM2 dose-response curve optimization strategies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions for optimizing dCeMM2 dose-response curve experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action? A1: this compound is a cell-permeable molecular glue degrader.[1] It functions by inducing proximity between the CDK12-cyclin K complex and the CRL4B E3 ubiquitin ligase complex.[2][3][4] This induced proximity leads to the ubiquitination of cyclin K, tagging it for subsequent degradation by the proteasome.[5] This targeted degradation of cyclin K is the primary mechanism through which this compound exerts its effects.

Q2: What is the primary experimental readout to determine this compound activity? A2: The most direct method to measure this compound activity is to quantify the reduction in cyclin K protein levels via Western blotting.[6] Downstream functional assays, such as cell viability or proliferation assays (e.g., CellTiter-Glo), can also be used to measure the cytotoxic consequences of cyclin K degradation, typically after longer incubation periods (e.g., 72 hours).[5]

Q3: Which cell lines are suitable for this compound experiments? A3: The choice of cell line is critical. A suitable cell line must express the target proteins, CDK12 and cyclin K, as well as the key components of the E3 ligase complex, such as DDB1 and CUL4B.[6] The KBM7 cell line has been used effectively in this compound studies.[5] It is recommended to confirm the expression of these necessary proteins in your chosen cell line by Western blot before starting a dose-response experiment.[6]

Q4: What is a recommended starting concentration and treatment time for this compound? A4: For initial experiments, a dose-response curve ranging from 0.1 µM to 10 µM is a good starting point.[6] Near-total degradation of cyclin K has been observed at a concentration of 2.5 µM in KBM7 cells.[1][5] For time-course experiments, significant degradation can be seen in as little as 2 hours, with common time points for analysis being 2, 4, 8, and 24 hours.[1][5][6]

Q5: How should this compound be prepared and stored? A5: this compound is soluble in DMSO, with stock solutions of up to 50 mM being achievable.[1] For long-term storage, the stock solution should be kept at -80°C (up to 6 months) and for short-term storage at -20°C (up to 1 month).[2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2] For cellular experiments, prepare fresh dilutions from the stock solution on the day of use.[2][6]

Troubleshooting Guide

Q1: I am not observing any degradation of cyclin K after treatment. What are the possible causes? A1: A lack of cyclin K degradation can stem from several factors. The most common issues include suboptimal drug concentration or treatment time, low expression of necessary proteins in the chosen cell line, poor cell health, or issues with the this compound reagent itself. It is also possible that components in the cell culture medium, such as serum, could interfere with this compound activity.[6] Refer to the troubleshooting checklist in Table 2 for a systematic approach to resolving this issue.

Q2: My dose-response curve shows decreased degradation at the highest concentrations. What is this phenomenon? A2: This is likely the "hook effect," a phenomenon observed with bifunctional degraders like PROTACs and molecular glues.[7] At excessively high concentrations, this compound may form non-productive binary complexes (either with CDK12-cyclin K or with the CRL4B ligase) instead of the productive ternary complex required for degradation.[7][8] This leads to a bell-shaped dose-response curve.[7] To confirm this, extend your dose-response curve to include higher concentrations.

cluster_0 Optimal Concentration cluster_1 Excess Concentration (Hook Effect) dCeMM2_opt This compound Ternary_opt Productive Ternary Complex (Degradation) dCeMM2_opt->Ternary_opt Target_opt CDK12-Cyclin K Target_opt->Ternary_opt E3_opt CRL4B Ligase E3_opt->Ternary_opt dCeMM2_high1 This compound Binary_Target Binary Complex (No Degradation) dCeMM2_high1->Binary_Target Target_high CDK12-Cyclin K Target_high->Binary_Target dCeMM2_high2 This compound Binary_E3 Binary Complex (No Degradation) dCeMM2_high2->Binary_E3 E3_high CRL4B Ligase E3_high->Binary_E3 Target CDK12-Cyclin K Complex Ternary Ternary Complex (Target-dCeMM2-E3) Target->Ternary binds This compound This compound Molecular Glue This compound->Ternary induces proximity E3 CRL4B E3 Ligase (DDB1/CUL4B) E3->Ternary binds Ub Ubiquitination of Cyclin K Ternary->Ub Proteasome Proteasomal Degradation Ub->Proteasome Degraded Degraded Cyclin K Proteasome->Degraded start Start: No/Weak Cyclin K Degradation check_reagent 1. Check Reagent Use fresh aliquot/dilutions start->check_reagent check_proteins 2. Verify Protein Expression WB for Cyclin K, CDK12, DDB1 check_reagent->check_proteins proteins_ok Expression Confirmed? check_proteins->proteins_ok optimize 3. Optimize Conditions Broaden dose range & time course proteins_ok->optimize Yes end_fail Issue Persists: Re-evaluate cell line choice proteins_ok->end_fail No check_cells 4. Check Cell Health & Serum Ensure healthy culture, test lower serum optimize->check_cells end_success Degradation Observed check_cells->end_success

References

Technical Support Center: Overcoming Resistance to dCeMM2 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the molecular glue degrader dCeMM2 in their cancer cell experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a molecular glue-type degrader that induces the ubiquitination and subsequent proteasomal degradation of cyclin K. It functions by promoting the formation of a ternary complex between the CDK12-cyclin K complex and the DDB1-CUL4B E3 ubiquitin ligase complex.[1][2] This induced proximity leads to the transfer of ubiquitin to cyclin K, marking it for degradation by the proteasome.

Q2: My cancer cells are showing resistance to this compound. What are the common mechanisms of resistance?

A2: The most common mechanism of acquired resistance to this compound is the genetic alteration of components of the DDB1-CUL4B E3 ubiquitin ligase complex.[1] These alterations can include:

  • Mutations in DDB1 : Point mutations, frameshift mutations, or premature stop codons in the DDB1 gene can disrupt the interaction between the DDB1-dCeMM2-CDK12/cyclin K complex, preventing the ubiquitination of cyclin K.[1]

  • Mutations in CUL4B : Similarly, mutations in the CUL4B gene, which encodes the scaffold protein of the E3 ligase complex, can impair the ligase's function and lead to resistance.[1]

  • Alterations in Ubiquitin Cascade Enzymes : Less common, mutations in the E1 ubiquitin-activating enzyme (UBA6) or the E2 ubiquitin-conjugating enzymes (UBE2Z and UBE2G1) can also contribute to resistance by disrupting the ubiquitination process.[1]

Q3: How can I confirm if my resistant cells have mutations in DDB1 or CUL4B?

A3: You can identify mutations by sequencing the genomic DNA of your resistant cell population. A targeted next-generation sequencing (NGS) approach focusing on the coding regions of DDB1, CUL4B, and other relevant genes in the this compound pathway is a highly effective method.[1] Please refer to the Experimental Protocols section for a detailed methodology.

Q4: I've confirmed a mutation in DDB1 in my resistant cell line. What are my options to overcome this resistance?

A4: Overcoming this compound resistance conferred by mutations in the E3 ligase machinery can be challenging. Current research suggests two main strategies:

  • Combination Therapy : Studies have shown a synergistic effect when combining cyclin K degradation with DNA damage-inducing agents.[1] This suggests that even with reduced this compound efficacy, the combination therapy may still effectively induce cancer cell death.

  • Development of Second-Generation Degraders : While not yet widely available, research is ongoing to develop next-generation molecular glue degraders that may be effective against specific mutant forms of DDB1 or CUL4B.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Decreased sensitivity to this compound (higher EC50 value) compared to parental cell line. Acquired resistance through mutations in the DDB1-CUL4B pathway.1. Confirm resistance by repeating the cell viability assay. 2. Sequence the DDB1 and CUL4B genes in the resistant population to identify mutations. 3. Refer to the Strategies to Overcome Resistance section.
Inconsistent results in cell viability assays. Issues with assay protocol, cell health, or compound stability.1. Review and optimize your cell viability assay protocol (see Experimental Protocols ). 2. Ensure cells are healthy and in the logarithmic growth phase. 3. Prepare fresh dilutions of this compound for each experiment.
No cyclin K degradation observed after this compound treatment in a previously sensitive cell line. Development of a highly resistant sub-population.1. Perform a western blot to confirm the lack of cyclin K degradation. 2. Isolate single-cell clones from the resistant population and test their sensitivity to this compound individually. 3. Sequence the relevant genes in the confirmed resistant clones.

Data Presentation

Table 1: Examples of Resistance-Conferring Mutations and their Effect on this compound Sensitivity

GeneMutation TypeExample MutationFold Change in EC50 (this compound)Reference
DDB1Point MutationL932P>10-fold[1]
DDB1FrameshiftMultiple reportedVariable[1]
DDB1Premature Stop CodonMultiple reportedVariable[1]
CUL4BPoint MutationMultiple reportedVariable[1]
CUL4BFrameshiftMultiple reportedVariable[1]
CUL4BPremature Stop CodonMultiple reportedVariable[1]
UBE2MMutationUBE2Mmut~14-fold[1]

Experimental Protocols

Protocol 1: Cell Viability Assay (CellTiter-Glo®)

This protocol is for determining the half-maximal effective concentration (EC50) of this compound in cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in an opaque-walled 96-well plate at a density of 1,000-5,000 cells per well in 90 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium.

    • Add 10 µL of the diluted compound or vehicle control (DMSO) to the respective wells.

    • Incubate for 72 hours at 37°C and 5% CO2.

  • Assay Procedure:

    • Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (wells with medium only) from all experimental readings.

    • Normalize the data to the vehicle control-treated cells to determine the percentage of viability.

    • Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to calculate the EC50 value.[1]

Protocol 2: Targeted Next-Generation Sequencing of Resistant Clones

This protocol outlines the steps to identify mutations in genes associated with this compound resistance.

Materials:

  • This compound-resistant and parental cancer cell pellets

  • DNA extraction kit (e.g., QIAamp DNA Mini Kit)

  • DNA quantification kit (e.g., Qubit HS Kit)

  • Library preparation kit (e.g., NEBNext Ultra II FS DNA Library Prep Kit)

  • Custom capture probes for target genes (DDB1, CUL4B, UBE2M, UBE2G1, CDK12, CDK13, CCNK)

  • Next-generation sequencer (e.g., Illumina MiSeq)

Procedure:

  • Genomic DNA Extraction:

    • Extract genomic DNA (gDNA) from both resistant and parental cell pellets according to the manufacturer's protocol.

    • Quantify the extracted gDNA.

  • Library Preparation:

    • Fragment the gDNA to an appropriate size (e.g., 150-350 bp).

    • Perform end-repair, A-tailing, and adapter ligation according to the library preparation kit protocol.

    • Amplify the adapter-ligated DNA by PCR.

  • Hybrid Capture:

    • Hybridize the DNA library with the custom capture probes for the target genes for 16 hours.

    • Wash and capture the targeted DNA fragments.

    • Amplify the captured library by PCR.

  • Sequencing and Analysis:

    • Sequence the final library on a next-generation sequencer.

    • Align the sequencing reads to the reference genome.

    • Perform variant calling to identify single nucleotide variants (SNVs), insertions/deletions (indels), and other mutations in the target genes in the resistant samples compared to the parental samples.[1]

Visualizations

dCeMM2_Signaling_Pathway cluster_cell Cancer Cell cluster_ubiquitination Ubiquitination Machinery This compound This compound CDK12_CyclinK CDK12-Cyclin K Complex This compound->CDK12_CyclinK Binds dCeMM2_Complex This compound-CDK12-Cyclin K This compound->dCeMM2_Complex CDK12_CyclinK->dCeMM2_Complex Ternary_Complex Ternary Complex (this compound-CDK12-Cyclin K-DDB1-CUL4B) dCeMM2_Complex->Ternary_Complex UBA6 UBA6 (E1) UBE2Z_G1 UBE2Z/UBE2G1 (E2) UBA6->UBE2Z_G1 Activates DDB1_CUL4B DDB1-CUL4B (E3 Ligase) UBE2Z_G1->DDB1_CUL4B Charges DDB1_CUL4B->Ternary_Complex Recruited by This compound Ub_CyclinK Ubiquitinated Cyclin K DDB1_CUL4B->Ub_CyclinK Ubiquitinates Cyclin K Ub Ubiquitin Ub->UBA6 Ternary_Complex->Ub_CyclinK Proteasome Proteasome Ub_CyclinK->Proteasome Targeted for Degradation Degraded_CyclinK Degraded Cyclin K Proteasome->Degraded_CyclinK

Caption: this compound induced degradation of Cyclin K via the CRL4B E3 ligase complex.

Experimental_Workflow cluster_analysis Analysis of Resistant Cells cluster_overcoming Strategies to Overcome Resistance start Start: Parental Cancer Cell Line culture Continuous Culture with Increasing This compound Concentration start->culture resistant_pool Establish this compound Resistant Cell Pool culture->resistant_pool viability_assay Cell Viability Assay (EC50 Determination) resistant_pool->viability_assay sequencing Targeted NGS of DDB1, CUL4B, etc. resistant_pool->sequencing western_blot Western Blot for Cyclin K Degradation resistant_pool->western_blot mutation_id Identification of Resistance Mutations sequencing->mutation_id combo_therapy Combination Therapy (e.g., with DNA damaging agents) mutation_id->combo_therapy new_degraders Develop Second-Generation Degraders mutation_id->new_degraders

Caption: Workflow for identifying and overcoming this compound resistance.

References

dCeMM2 Technical Support Center: Stability and Storage Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dCeMM2 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and storage of this compound, a molecular glue degrader. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the optimal performance of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

A1: this compound is a small molecule molecular glue degrader.[1][2][3] It functions by inducing the ubiquitination and subsequent proteasomal degradation of its target protein, cyclin K.[1][2][3] this compound achieves this by promoting the formation of a ternary complex between the CDK12-cyclin K complex and the CRL4B E3 ubiquitin ligase complex.[1][2][3] This induced proximity leads to the transfer of ubiquitin to cyclin K, marking it for degradation by the proteasome.

Q2: What is the recommended solvent for dissolving this compound?

A2: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1][3] It is soluble up to 50 mM in DMSO.

Q3: How should I store this compound stock solutions?

A3: For optimal stability, this compound stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[1] Recommended storage conditions are outlined in the table below.[1] For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[1]

Q4: How can I assess the activity of my this compound?

A4: The activity of this compound is typically assessed by measuring the degradation of its target, cyclin K. The two most common methods for this are:

  • Western Blotting: This technique directly measures the decrease in cyclin K protein levels in cells treated with this compound compared to a vehicle control (e.g., DMSO).[4]

  • HiBiT Assay: This is a sensitive, luminescence-based assay that can quantify the degradation of a HiBiT-tagged target protein in real-time or in an endpoint format.[4]

This compound Storage and Stability Data

While specific degradation kinetics are not extensively published, the following table summarizes the recommended storage conditions from various suppliers to ensure this compound stability. Adherence to these guidelines is critical for reproducible experimental outcomes.

Storage ConditionSolventDurationRecommendations
-20°CDMSOUp to 1 monthAliquot to avoid freeze-thaw cycles.
-80°CDMSOUp to 6 monthsAliquot to avoid freeze-thaw cycles. Preferred for long-term storage.
Room TemperatureDMSONot RecommendedProne to degradation.
In aqueous bufferVariesShort-termPrepare fresh for each experiment. Stability in aqueous solutions is limited.

Troubleshooting Guide: this compound Stability and Activity Issues

If you are encountering issues with this compound activity in your experiments, consider the following troubleshooting steps.

Problem: No or reduced degradation of Cyclin K observed.

Potential CauseSuggested Solution
Improper Storage of this compound Ensure that this compound stock solutions have been stored according to the recommendations (-20°C for short-term, -80°C for long-term, in aliquots). Avoid repeated freeze-thaw cycles. If in doubt, use a fresh vial of this compound.
Suboptimal this compound Concentration Perform a dose-response experiment to determine the optimal concentration for your cell line. Concentrations typically range from 0.1 to 10 µM.[4]
Insufficient Treatment Time Conduct a time-course experiment (e.g., 2, 4, 8, 24 hours) to determine the optimal treatment duration for observing cyclin K degradation in your specific cell line.[4] Near-total degradation has been observed within 2 hours in some cell lines.[3]
Low Target Protein Expression Confirm the expression of CDK12, cyclin K, and components of the CRL4B complex (e.g., DDB1, CUL4B) in your cell line using Western blotting.[4]
Poor Cell Health Ensure cells are healthy and in the exponential growth phase. High confluence or nutrient deprivation can impact cellular processes, including protein degradation.[4]
Serum Interference High serum concentrations in cell culture media can sometimes interfere with the activity of small molecules. Consider reducing the serum concentration or performing a serum titration experiment.[4]

Experimental Protocols

Protocol 1: Assessing this compound Activity via Western Blot for Cyclin K Degradation

This protocol outlines the steps to measure the degradation of cyclin K in a selected cell line upon treatment with this compound.

1. Cell Seeding and Treatment: a. Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment. b. The following day, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a DMSO vehicle control for the desired time period (e.g., 4 hours).

2. Cell Lysis: a. After treatment, wash the cells twice with ice-cold PBS. b. Add RIPA buffer supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 rpm for 15 minutes at 4°C. f. Collect the supernatant containing the protein lysate.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay or a similar method.

4. Sample Preparation for SDS-PAGE: a. Normalize all samples to the same protein concentration with lysis buffer. b. Add Laemmli sample buffer and boil at 95°C for 5 minutes. c. Load equal amounts of protein per lane on an SDS-PAGE gel.

5. Western Blotting: a. Transfer the separated proteins to a PVDF or nitrocellulose membrane. b. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. c. Incubate the membrane with a primary antibody specific for cyclin K overnight at 4°C. d. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. e. Detect the signal using an enhanced chemiluminescence (ECL) substrate. f. Image the blot and perform densitometry analysis to quantify the reduction in cyclin K levels relative to a loading control (e.g., GAPDH, β-actin).

Protocol 2: HiBiT Assay for Quantifying Protein Degradation

This protocol provides a general workflow for using the HiBiT assay to measure this compound-induced protein degradation. This method requires a cell line endogenously expressing HiBiT-tagged cyclin K.

1. Cell Seeding: a. Seed the HiBiT-tagged cell line in a 96-well or 384-well white, opaque plate.

2. Compound Treatment: a. Treat the cells with a serial dilution of this compound and a DMSO vehicle control. b. Incubate for the desired time course.

3. Lysis and Detection: a. Prepare the Nano-Glo® HiBiT Lytic Reagent by mixing the LgBiT protein and substrate in the provided lytic buffer according to the manufacturer's instructions. b. Add the prepared reagent directly to the cells in each well. c. Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.

4. Measurement: a. Read the luminescence using a plate luminometer.

5. Data Analysis: a. Normalize the luminescence signal to the vehicle control. A decrease in signal indicates the degradation of the HiBiT-tagged protein. b. Calculate degradation parameters such as DC50 (the concentration at which 50% degradation is observed) and Dmax (the maximum degradation percentage).

Visualizations

This compound Mechanism of Action

dCeMM2_Mechanism cluster_complex Ternary Complex Formation cluster_ligase E3 Ubiquitin Ligase cluster_ubiquitination Ubiquitination CDK12 CDK12 CyclinK Cyclin K CDK12->CyclinK binds Proteasome Proteasome CyclinK->Proteasome targeted for This compound This compound This compound->CDK12 This compound->CyclinK DDB1 DDB1 This compound->DDB1 recruits CUL4B CUL4B CUL4B->DDB1 Rbx1 Rbx1 CUL4B->Rbx1 Rbx1->CyclinK Ubiquitinates Ub Ubiquitin E1 E1 Ub->E1 E2 E2 E1->E2 activates E2->Rbx1 binds Degradation Degraded Cyclin K Proteasome->Degradation results in Troubleshooting_Workflow Start Start: No/Weak Cyclin K Degradation Check_Storage Check this compound Storage Conditions Start->Check_Storage Proper_Storage Properly Stored (-80°C, aliquoted)? Check_Storage->Proper_Storage Use_New_Vial Use a Fresh Vial of this compound Proper_Storage->Use_New_Vial No Optimize_Conc Optimize this compound Concentration (Dose-Response) Proper_Storage->Optimize_Conc Yes Re_evaluate Re-evaluate Experiment Use_New_Vial->Re_evaluate Optimize_Time Optimize Treatment Duration (Time-Course) Optimize_Conc->Optimize_Time Check_Expression Verify Target Protein Expression (Western Blot) Optimize_Time->Check_Expression Assess_Cell_Health Assess Cell Health and Confluency Check_Expression->Assess_Cell_Health Assess_Cell_Health->Re_evaluate

References

Technical Support Center: Troubleshooting dCeMM2-Based Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and potential artifacts encountered when using dCeMM2 in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule that functions as a "molecular glue" degrader.[1][2] It specifically induces the ubiquitination and subsequent proteasomal degradation of cyclin K.[1][3] this compound achieves this by promoting a new protein-protein interaction between the CDK12-cyclin K complex and the DDB1-CUL4B (CRL4B) E3 ubiquitin ligase complex.[1][2][3][4] This induced proximity leads to the transfer of ubiquitin to cyclin K, marking it for destruction by the proteasome.[4] This mechanism is independent of a dedicated substrate receptor for the CRL4B ligase.[4]

Q2: What are the primary research applications of this compound?

A2: this compound is a valuable chemical probe for studying the biological functions of cyclin K and its associated cyclin-dependent kinases, CDK12 and CDK13.[4][5] By inducing the rapid and selective degradation of cyclin K, researchers can investigate the downstream consequences of its depletion on processes such as gene transcription and cell cycle regulation.[4][5] This makes it a useful tool in fields like oncology and molecular biology.[5]

Q3: In which cell lines has this compound been shown to be active?

A3: this compound has demonstrated activity in various human cell lines. Notably, its effects on cyclin K degradation have been characterized in KBM7 (a human chronic myeloid leukemia cell line) and HEK293T (a human embryonic kidney cell line).[1][4] The choice of cell line should be guided by the specific research question, ensuring that the target proteins (CDK12, cyclin K) and essential E3 ligase components (e.g., DDB1, CUL4B) are expressed.[5]

Q4: What is a suitable negative control for this compound experiments?

A4: Structurally related but inactive analogs of this compound, such as dCeMM2X, are ideal negative controls.[4] These molecules fail to induce the degradation of cyclin K and do not exhibit the same cytotoxic effects, allowing researchers to distinguish specific effects of cyclin K degradation from potential off-target or compound-specific effects.[4]

Troubleshooting Guide

Problem 1: No or weak degradation of cyclin K is observed.
Potential Cause Troubleshooting Recommendation
Suboptimal this compound Concentration Perform a dose-response experiment to determine the optimal concentration for your specific cell line. A common starting point is 2.5 µM.[1]
Insufficient Treatment Time Conduct a time-course experiment. Near-complete degradation of cyclin K has been observed as early as 2 hours post-treatment.
Poor Cell Health Ensure cells are in the exponential growth phase and are not overly confluent, as this can impact cellular processes, including protein degradation.[5]
Reagent Instability Prepare fresh this compound dilutions from a properly stored stock solution for each experiment. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Low Expression of Target or E3 Ligase Components Confirm the expression levels of CDK12, cyclin K, DDB1, and CUL4B in your cell line using Western blotting or another protein detection method.[5]
Serum Interference High concentrations of serum proteins may non-specifically bind to this compound, reducing its effective concentration. Consider performing a serum titration to find the optimal concentration for your assay.[5]
Problem 2: Inconsistent results between experiments.
Potential Cause Troubleshooting Recommendation
Variability in Cell Culture Conditions Maintain consistency in cell density, passage number, and media composition, including the batch and concentration of serum used.[5]
Inconsistent Reagent Preparation Always prepare fresh working solutions of this compound from a validated stock for each experiment.[1][5]
Technical Variability in Downstream Analysis For Western blotting, ensure consistent protein loading and transfer. For viability assays, ensure accurate cell seeding.[5]
Problem 3: High background or non-specific bands in Western blot for cyclin K.
Potential Cause Troubleshooting Recommendation
Antibody Issues Use a validated, high-specificity antibody for cyclin K. Optimize the concentrations of both primary and secondary antibodies.[5]
Insufficient Blocking Block the membrane for at least one hour at room temperature using a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST).[5]
Inadequate Washing Increase the number and duration of wash steps after antibody incubations to minimize non-specific antibody binding.[5]

Experimental Protocols & Data

Recommended Concentrations for this compound

The optimal concentration and treatment time for this compound can vary between cell lines and experimental setups. The following table summarizes conditions reported in the literature.

Cell LineConcentrationTreatment TimeObserved Effect
KBM72.5 µM0.5 - 8 hoursDegradation of cyclin K[1]
KBM72.5 µM5 hoursInhibition of CDK12/13 enzymatic activity[1]
HEK293T10 µM1 hourInduced interaction between CDK12 and DDB1[1]
Protocol: Western Blotting for Cyclin K Degradation

This protocol provides a general framework for assessing this compound-induced cyclin K degradation.

  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase (typically 70-80% confluency) at the time of treatment.

  • This compound Treatment: Treat cells with the desired concentrations of this compound and a vehicle control (e.g., DMSO). Include a positive control if available.

  • Cell Lysis:

    • After the incubation period, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • Sample Preparation:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a validated primary antibody against cyclin K overnight at 4°C.

    • Wash the membrane extensively with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizing Workflows and Mechanisms

To aid in understanding the experimental process and the underlying biological mechanism of this compound, the following diagrams are provided.

G cluster_workflow Experimental Workflow for this compound Assay A Cell Seeding B This compound Treatment A->B C Cell Lysis B->C D Protein Quantification C->D E Western Blotting D->E F Data Analysis E->F

This compound experimental workflow diagram.

G cluster_pathway This compound Mechanism of Action This compound This compound Ternary_Complex Ternary Complex (CDK12-CycK / this compound / CRL4B) This compound->Ternary_Complex CDK12_CycK CDK12-Cyclin K Complex CDK12_CycK->Ternary_Complex CRL4B CRL4B E3 Ligase (DDB1-CUL4B) CRL4B->Ternary_Complex Ubiquitination Cyclin K Ubiquitination Ternary_Complex->Ubiquitination Induces Proximity Proteasome Proteasomal Degradation Ubiquitination->Proteasome Degraded_CycK Degraded Cyclin K Proteasome->Degraded_CycK

This compound signaling pathway diagram.

References

Technical Support Center: Refining dCeMM2 Treatment Times for Optimal Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing dCeMM2, a molecular glue degrader targeting cyclin K. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to optimize your experiments for efficient and specific protein degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule that functions as a molecular glue degrader. It specifically induces the degradation of cyclin K by promoting a new protein-protein interaction between the CDK12-cyclin K complex and the CRL4B (Cullin-4B-RING E3 ubiquitin ligase) complex. This induced proximity results in the ubiquitination of cyclin K, tagging it for degradation by the proteasome. This targeted degradation of cyclin K leads to the functional impairment of the CDK12/13 complex.[1]

Q2: What are the primary research applications for this compound?

A2: this compound is a valuable research tool for studying the biological functions of cyclin K and the CDK12/13 complex. Its ability to induce rapid and specific degradation of cyclin K allows for the investigation of the downstream consequences of its depletion. This is particularly relevant in fields such as oncology and gene transcription regulation, as CDK12/13 is a key regulator of transcriptional elongation.

Q3: What is a recommended starting concentration and treatment time for this compound?

A3: Based on published data, a starting concentration of 2.5 µM in KBM7 cells has been shown to cause near-total degradation of cyclin K within 2 hours. However, the optimal concentration and time will vary depending on the cell line and experimental conditions. It is highly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific system.

Q4: Does this compound have any known off-target effects?

A4: Proteomics studies have shown that this compound leads to a pronounced destabilization of cyclin K.[2] It also causes a milder destabilization of the associated kinases, CDK12 and CDK13, particularly with prolonged incubation.[2][3] Furthermore, treatment with this compound can induce a global downregulation of transcription, which is a phenotype consistent with the inhibition of CDK12/13.[2]

Q5: What are essential controls to include in my this compound experiments?

A5: To ensure the validity of your results, the following controls are critical:

  • Vehicle Control (e.g., DMSO): To establish a baseline for cyclin K levels.

  • Proteasome Inhibitor (e.g., MG132, Carfilzomib): Pre-treatment with a proteasome inhibitor should rescue this compound-induced cyclin K degradation, confirming a proteasome-dependent mechanism.[2]

  • Inactive Analog Control (dCeMM2X): Using a structurally similar but inactive analog of this compound helps to confirm that the observed degradation is specific to the intended mechanism of action.[2]

  • Washout Experiment: To determine the reversibility of this compound's effect, cells can be treated with this compound for a period, then washed and incubated in fresh media to observe the recovery of cyclin K levels.[2]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No or weak degradation of cyclin K observed. Suboptimal this compound Concentration: The concentration of this compound may be too low for your specific cell line.Perform a dose-response experiment (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM) to determine the optimal concentration.
Insufficient Treatment Time: The incubation time may be too short to observe significant degradation.Conduct a time-course experiment (e.g., 1, 2, 4, 8, 16, 24 hours) to identify the optimal treatment duration.
Low Expression of Target or E3 Ligase Components: Your cell line may have low endogenous levels of cyclin K, CDK12, or components of the CRL4B complex (e.g., DDB1, CUL4B).Verify the expression levels of these proteins in your cell line using Western blotting or qPCR. Consider using a different cell line with higher expression.
Poor Cell Permeability: this compound may not be efficiently entering the cells.Ensure proper solubilization of this compound in DMSO. If permeability is a persistent issue, consider alternative delivery methods if available for similar compounds.
Inconsistent results between experiments. Variability in Cell Culture Conditions: Differences in cell density, passage number, or serum concentration can affect cellular responses.Maintain consistent cell culture practices. Use the same batch and concentration of serum for all related experiments.
Degradation of this compound Stock Solution: Repeated freeze-thaw cycles can lead to the degradation of the compound.Aliquot the this compound stock solution and store it at -80°C. Prepare fresh dilutions for each experiment.[1]
High background or non-specific bands on Western blot. Antibody Issues: The primary or secondary antibody may not be specific or used at an optimal concentration.Use a validated antibody specific for cyclin K. Optimize the antibody concentrations and blocking conditions.
Insufficient Washing: Inadequate washing steps can lead to high background.Increase the number and duration of washing steps with an appropriate buffer (e.g., TBST).

Data Presentation

Table 1: Recommended this compound Treatment Parameters

ParameterKBM7 CellsHEK293T CellsGeneral Recommendation
Concentration Range 0.3 - 2.5 µM10 µM (for interaction studies)Start with a dose-response from 0.1 to 10 µM.
Optimal Time for Degradation 0.5 - 8 hours (near-complete at 2h)[1]1 hour (for interaction studies)Perform a time-course from 1 to 24 hours.
EC50 (Viability, 3-day treatment) ~0.3 µM[2]Not reportedTo be determined empirically.
DC50 (Degradation) Not explicitly reportedNot reportedTo be determined empirically.
Dmax (Maximal Degradation) Near-total degradationNot reportedTo be determined empirically.

Experimental Protocols

Protocol 1: Cyclin K Degradation Assay by Western Blotting

This protocol details the steps to assess the degradation of endogenous cyclin K following this compound treatment.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132 or Carfilzomib)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against cyclin K

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that allows them to reach 70-80% confluency on the day of treatment.

  • Treatment:

    • For dose-response: Treat cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM) and a vehicle control (DMSO) for a fixed time (e.g., 4 hours).

    • For time-course: Treat cells with a fixed concentration of this compound (e.g., 2.5 µM) for different durations (e.g., 1, 2, 4, 8, 24 hours).

    • For proteasome inhibitor control: Pre-treat cells with a proteasome inhibitor (e.g., 1 µM MG132) for 1-2 hours before adding this compound.

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.

    • Incubate the lysate on ice for 30 minutes, with occasional vortexing.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and run the gel.

  • Western Blotting:

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against cyclin K overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.

    • Strip and re-probe the membrane with an antibody against a loading control to ensure equal protein loading.

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol provides a method to assess the effect of this compound-induced cyclin K degradation on cell viability.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound.

    • Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan (B1609692) Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the cell viability against the this compound concentration to determine the EC50 value.

Visualizations

dCeMM2_Mechanism_of_Action cluster_complex CDK12-Cyclin K Complex cluster_ligase CRL4B E3 Ligase cluster_ternary Ternary Complex Formation CDK12 CDK12 This compound This compound CDK12->this compound Ternary CDK12-Cyclin K-dCeMM2-CRL4B CDK12->Ternary CyclinK Cyclin K CyclinK->Ternary Proteasome Proteasome CyclinK->Proteasome Degradation DDB1 DDB1 This compound->DDB1 This compound->Ternary CUL4B CUL4B CUL4B->Ternary RBX1 RBX1 DDB1->Ternary RBX1->Ternary Ternary->CyclinK Ubiquitination Ub Ubiquitin Ub->Ternary Degradation Degraded Cyclin K Proteasome->Degradation

Caption: Mechanism of action of this compound.

troubleshooting_workflow Start Start: No/Weak Cyclin K Degradation Check_Conc Is this compound concentration optimized? Start->Check_Conc Optimize_Conc Perform Dose-Response (0.1 - 10 µM) Check_Conc->Optimize_Conc No Check_Time Is treatment time sufficient? Check_Conc->Check_Time Yes Optimize_Conc->Check_Time Optimize_Time Perform Time-Course (1 - 24 hours) Check_Time->Optimize_Time No Check_Expression Are target and ligase components expressed? Check_Time->Check_Expression Yes Optimize_Time->Check_Expression Verify_Expression Western Blot/qPCR for Cyclin K, CDK12, DDB1, CUL4B Check_Expression->Verify_Expression No Success Optimal Degradation Achieved Check_Expression->Success Yes Consider_Cell_Line Consider alternative cell line Verify_Expression->Consider_Cell_Line

Caption: Troubleshooting workflow for suboptimal degradation.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing dCeMM2, a molecular glue degrader that induces the ubiquitination and degradation of cyclin K.[1][2][3][4]

Troubleshooting Guide

This guide addresses common issues encountered during this compound experiments in a question-and-answer format.

Problem 1: No or weak degradation of cyclin K is observed after this compound treatment. [5]

  • Is the this compound concentration optimal? Perform a dose-response experiment to determine the ideal concentration for your specific cell line and experimental conditions.[5] A concentration of 2.5 µM has been shown to be effective in KBM7 cells.[1][6]

  • Is the treatment time sufficient? Conduct a time-course experiment to identify the optimal duration of this compound exposure for observing cyclin K degradation.[5] Near-total protein degradation has been observed within 2 hours at a concentration of 2.5 µM.[4]

  • Are the target proteins expressed in your cell line? Confirm the expression levels of CDK12, cyclin K, and essential components of the CRL4B complex (e.g., DDB1, CUL4B) in your chosen cell line via Western blotting.[5]

  • Is your this compound stock solution viable? Ensure the proper preparation and storage of your this compound stock solution to prevent degradation.[5]

Problem 2: High background or non-specific bands appear on a Western blot. [5]

  • Is the primary antibody specific and used at the correct concentration? Use a validated antibody specific for cyclin K and optimize the primary and secondary antibody concentrations.[5]

  • Is the membrane blocking sufficient? Block the membrane for at least one hour at room temperature using an appropriate blocking agent (e.g., 5% non-fat milk or BSA in TBST).[5]

  • Are the washing steps adequate? Increase the number and/or duration of washing steps after primary and secondary antibody incubations to remove non-specifically bound antibodies.[5]

Problem 3: Inconsistent results are observed between experiments. [5]

  • Are you using a consistent serum concentration? Use the same batch and concentration of serum for all related experiments to minimize variability, as serum components can interfere with this compound activity.[5]

  • Are your cell culture conditions consistent? Maintain consistent cell density, passage number, and overall culture conditions.[5]

  • Are you preparing fresh dilutions of this compound? Prepare fresh dilutions of this compound from a validated stock solution for each experiment.[5]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a molecular glue degrader. It functions by inducing a new protein-protein interaction between the CDK12-cyclin K complex and the DDB1-CUL4B (CRL4B) E3 ubiquitin ligase complex.[1][2][6] This induced proximity leads to the polyubiquitination of cyclin K, marking it for degradation by the proteasome.[6]

Q2: What are the primary research applications of this compound?

A2: this compound is a valuable research tool for studying the biological functions of cyclin K and the CDK12/13 complex. By inducing the rapid and specific degradation of cyclin K, researchers can investigate the downstream consequences of its depletion, which is relevant in fields such as oncology and gene transcription regulation.[5]

Q3: How can I measure the activity of this compound in my experiments?

A3: The most common methods for measuring this compound activity are:

  • Western Blotting: To directly visualize and quantify the degradation of cyclin K protein levels.[5]

  • HiBiT Assay: A sensitive, luminescence-based method to quantify the degradation of a HiBiT-tagged target protein in real-time or as an endpoint measurement.[5]

Q4: What cell lines are recommended for studying this compound activity?

A4: this compound has been shown to be active in various human cell lines, including KBM7 and HEK cells.[1][6] The choice of cell line should be guided by the specific research question and confirmation of the expression of CDK12, cyclin K, and components of the CRL4B complex.[5]

Quantitative Data

ParameterValueCell LineReference
This compound Concentration for Cyclin K Degradation 2.5 µMKBM7[1][6]
This compound Treatment Time for Degradation 0.5 - 8 hoursKBM7[1]
This compound Concentration for CDK12/13 Inhibition 2.5 µMKBM7[1]
This compound Concentration for CDK12-DDB1 Interaction 10 µMHEK[1]
This compound Kapparent for CDK12:cyclin K and DDB1 Interaction 628 nMRecombinant proteins[6]

Experimental Protocols

Protocol 1: Western Blotting for Cyclin K Degradation
  • Cell Seeding and Treatment: a. Seed cells of interest in a 6-well plate at a density that will result in 70-80% confluency on the day of treatment.[5] b. The following day, treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO).[5] c. Incubate the cells for a predetermined time course (e.g., 2, 4, 8, 24 hours).[5]

  • Cell Lysis: a. After treatment, wash the cells twice with ice-cold PBS.[5] b. Add an appropriate volume of lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.[5] c. Scrape the cells and transfer the lysate to a microcentrifuge tube.[5] d. Incubate on ice for 30 minutes, with occasional vortexing.[5] e. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[5] f. Transfer the supernatant (protein lysate) to a new tube.[5]

  • Protein Quantification: a. Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).[5]

  • Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer.[5] b. Add 4x Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.[5] c. Load equal amounts of protein per lane on an SDS-PAGE gel.

  • Immunoblotting: a. Transfer the proteins to a PVDF or nitrocellulose membrane. b. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. c. Incubate the membrane with a primary antibody specific for cyclin K overnight at 4°C. d. Wash the membrane three times with TBST. e. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane three times with TBST. g. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Caption: this compound molecular glue mechanism of action.

Experimental_Workflow start Start cell_culture 1. Cell Seeding (70-80% confluency) start->cell_culture treatment 2. This compound Treatment (Dose-response & Time-course) cell_culture->treatment lysis 3. Cell Lysis (RIPA buffer) treatment->lysis quantification 4. Protein Quantification (BCA Assay) lysis->quantification sds_page 5. SDS-PAGE quantification->sds_page western_blot 6. Western Blot (Anti-Cyclin K) sds_page->western_blot analysis 7. Data Analysis western_blot->analysis end End analysis->end

Caption: Western blot workflow for Cyclin K degradation.

Troubleshooting_Logic start No/Weak Cyclin K Degradation? check_conc Optimize this compound Concentration start->check_conc check_time Optimize Treatment Time start->check_time check_proteins Confirm Target Protein Expression start->check_proteins check_reagent Verify this compound Stock Integrity start->check_reagent inconsistent_results Inconsistent Results? check_conc->inconsistent_results check_time->inconsistent_results check_proteins->inconsistent_results check_reagent->inconsistent_results check_serum Standardize Serum Concentration inconsistent_results->check_serum check_culture Maintain Consistent Cell Culture inconsistent_results->check_culture check_prep Use Fresh this compound Dilutions inconsistent_results->check_prep success Successful Experiment check_serum->success check_culture->success check_prep->success

Caption: Troubleshooting logic for this compound experiments.

References

optimizing buffer conditions for dCeMM2 in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing dCeMM2 in in vitro assays. The information is designed to help optimize experimental conditions and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a molecular glue degrader.[1][2] It functions by inducing the interaction between the CDK12-cyclin K complex and the CRL4B E3 ubiquitin ligase complex.[1][3] Specifically, this compound facilitates the proximity of CDK12-cyclin K to DDB1, a component of the CRL4B ligase, leading to the ubiquitination and subsequent proteasomal degradation of cyclin K.[3][4]

Q2: What are the typical concentrations and treatment times for this compound in cell-based assays?

A2: Effective concentrations and incubation times can be cell-line dependent. However, a common starting point is 2.5 µM this compound for 2 to 5 hours.[1][3] Some studies have used up to 10 µM for a 1-hour treatment to observe interactions between CDK12 and DDB1 in HEK cells.[3][5] A time-course and dose-response experiment is recommended to determine the optimal conditions for your specific cell line.[6]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in DMSO up to 50 mM.[1] It is recommended to prepare a concentrated stock solution in DMSO, which can then be aliquoted and stored at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[3] For experiments, fresh dilutions should be made from the stock solution.

Q4: What are the key components of an in vitro assay buffer for studying this compound activity?

A4: The optimal buffer composition can vary depending on the specific assay (e.g., ubiquitination assay, TR-FRET). However, common components include a buffering agent (like HEPES), salts (e.g., NaCl), a magnesium source (MgCl2), a reducing agent (like DTT or TCEP), and a non-ionic detergent (e.g., NP-40 or Tween-20) to prevent non-specific binding. Bovine Serum Albumin (BSA) is also frequently included.

Troubleshooting Guides

Problem 1: No or weak degradation of cyclin K observed.
Possible Cause Suggestion
Suboptimal this compound Concentration Perform a dose-response experiment to determine the optimal concentration for your cell line.[6]
Insufficient Treatment Time Conduct a time-course experiment to identify the optimal treatment duration.[6]
Low Expression of Target Proteins Confirm the expression levels of CDK12, cyclin K, and components of the CRL4B complex (DDB1, CUL4B) in your cell line via Western blot.[6]
Poor Cell Health Ensure cells are in the exponential growth phase and not overly confluent.[6]
Serum Interference If using high serum concentrations in your culture media, consider reducing it or performing a titration, as serum proteins may non-specifically bind to this compound.[6]
Degraded this compound Reagent Ensure your this compound stock solution has been stored correctly and prepare fresh dilutions for each experiment.[6]
Problem 2: Inconsistent results between experiments.
Possible Cause Suggestion
Variability in Cell Culture Maintain consistent cell density, passage number, and overall culture conditions.[6]
Inconsistent Reagent Preparation Prepare fresh dilutions of this compound from a validated stock solution for each experiment.[6]
Technical Variability Ensure consistent protein loading for Western blotting and accurate cell seeding for other assays.[6]
Variable Serum Concentration Use the same batch and concentration of serum for all related experiments to minimize variability.[6]

Data Presentation: Buffer Conditions for In Vitro Assays

The following table summarizes buffer components used in relevant in vitro assays for studying molecular glue degraders like this compound.

Assay Type Buffer Component Concentration Reference
In Vitro Ubiquitination HEPES, pH 7.550 mM[1]
NaCl100 mM[1]
MgCl₂10 mM[1]
DTT2 mM[1]
ATP5 mM[1]
In Vitro Ubiquitination (alternative) HEPES, pH 8.050 mM
NaCl50 mM
TCEP1 mM
MgATP10 mM
TR-FRET Assay (CDK12-DDB1 interaction) HEPES, pH 7.550 mM[7]
NaCl300 mM[7]
TCEP0.5 mM[7]
NP-400.1%[7]
BSA0.1%[7]
TR-FRET Assay (general kinase) HEPES, pH 7.550 mM[8]
MgCl₂10 mM[8]
EGTA1 mM[8]
Tween-200.01%[8]
DTT2 mM[8]
BSA0.05 mg/mL[8]

Experimental Protocols

Protocol: Western Blot for Cyclin K Degradation
  • Cell Lysis:

    • After treating cells with this compound, wash them with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifuging at 14,000 rpm for 15 minutes at 4°C.[6]

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay or similar method.[6]

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations across all samples.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.[6]

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[6]

    • Incubate with a validated primary antibody against cyclin K overnight at 4°C.[6]

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Detection:

    • Wash the membrane with TBST.

    • Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.[6]

    • Probe for a loading control (e.g., GAPDH, β-actin) to ensure equal loading.[6]

Visualizations

dCeMM2_Mechanism cluster_CRL4B CRL4B E3 Ligase cluster_CDK12_CyclinK CDK12-Cyclin K Complex CUL4B CUL4B RBX1 RBX1 CUL4B->RBX1 DDB1 DDB1 CUL4B->DDB1 CyclinK Cyclin K DDB1->CyclinK Ubiquitination CDK12 CDK12 CDK12->CyclinK Proteasome Proteasome CyclinK->Proteasome Degradation This compound This compound This compound->DDB1 induces proximity This compound->CDK12 Ub Ubiquitin

Caption: Mechanism of this compound-induced Cyclin K degradation.

References

Technical Support Center: Scaling Up dCeMM2 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dCeMM2, a molecular glue degrader that induces the degradation of cyclin K. The content is specifically tailored to address the challenges that may arise when scaling up this compound experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule that functions as a "molecular glue." It induces the ubiquitination and subsequent proteasomal degradation of cyclin K. This compound achieves this by promoting an interaction between the CDK12-cyclin K complex and the CRL4B E3 ubiquitin ligase complex, leading to the specific degradation of cyclin K.[1][2][3][4]

Q2: What are the primary cellular effects of this compound treatment?

A2: By degrading cyclin K, this compound effectively inhibits the activity of CDK12 and CDK13. This leads to a global downregulation of transcription and can induce anti-proliferative effects in cancer cell lines.[5]

Q3: What are the key assays to measure this compound activity?

A3: The primary assays for measuring this compound activity include:

  • Western Blotting: To directly visualize and quantify the reduction in cyclin K protein levels.

  • Cell Viability Assays: To assess the cytotoxic or anti-proliferative effects resulting from cyclin K degradation.[1][6]

  • Quantitative Proteomics: For a global view of protein expression changes upon this compound treatment.[5]

  • HiBiT Assay: A sensitive, luminescence-based method for quantifying the degradation of a HiBiT-tagged target protein.[6][7]

Q4: What are some common challenges when scaling up this compound experiments from 96-well plates to larger formats (e.g., 384- or 1536-well plates)?

A4: Scaling up this compound experiments for high-throughput screening can introduce several challenges:

  • Reagent and Cell Plating Inconsistency: Maintaining uniform cell seeding density and ensuring accurate, consistent dispensing of this compound and other reagents across a large number of wells is critical.

  • Edge Effects: Wells on the perimeter of the plate may experience different evaporation rates and temperature fluctuations, leading to variability in results.

  • Increased Reagent Volumes and Cost: Larger scale experiments require significantly more reagents, which can be a considerable cost factor.

  • Automation and Liquid Handling: Automated liquid handlers need to be carefully calibrated to handle small volumes accurately and avoid cross-contamination.

  • Data Handling and Analysis: The large datasets generated from high-throughput screens require robust data analysis pipelines to identify true hits and avoid false positives or negatives.

Q5: How can I minimize variability in my scaled-up this compound experiments?

A5: To minimize variability:

  • Use consistent cell culture conditions: Maintain the same cell passage number, confluency, and media formulations for all experiments.

  • Optimize liquid handling: Regularly calibrate and validate the performance of automated liquid handlers.

  • Incorporate proper controls: Include vehicle controls (e.g., DMSO), positive controls (if available), and negative controls on every plate.

  • Randomize plate layout: If possible, randomize the distribution of samples and controls across the plate to mitigate edge effects.

  • Perform quality control checks: Regularly monitor cell health and assay performance.

Troubleshooting Guides

Problem 1: Inconsistent or weak cyclin K degradation in a high-throughput screen.
Possible Cause Suggested Solution
Suboptimal this compound Concentration Perform a dose-response experiment in the scaled-up format to confirm the optimal concentration. The effective concentration may differ slightly from smaller-scale experiments.
Insufficient Treatment Time Conduct a time-course experiment to determine the optimal incubation time for robust cyclin K degradation in your specific high-throughput setup.
Inaccurate Liquid Handling Regularly calibrate and perform quality control checks on automated liquid handlers to ensure accurate and precise dispensing of this compound and other reagents.
Cell Seeding Non-uniformity Optimize your cell seeding protocol for the specific plate format to ensure a uniform monolayer in all wells. Consider using automated cell dispensers.
Edge Effects Leave the outer rows and columns of the plates empty or fill them with media to create a buffer zone. Use plate sealers to minimize evaporation.
Reagent Degradation Prepare fresh this compound working solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[4]
Problem 2: High variability in cell viability readouts across a multi-well plate.
Possible Cause Suggested Solution
Uneven Cell Growth Ensure even cell distribution during seeding. Allow plates to sit at room temperature for a short period before incubation to allow cells to settle evenly.
Inconsistent Incubation Conditions Use a high-quality incubator with stable temperature and CO2 levels. Avoid stacking plates, as this can lead to temperature gradients.
Variability in Reagent Addition Ensure that the addition of viability reagents (e.g., CellTiter-Glo) is consistent across all wells. Automated dispensers are recommended for this step.
Plate Reader Inconsistencies Verify that the plate reader is properly calibrated and that the correct settings are used for the specific assay and plate type.

Experimental Protocols

Protocol 1: Western Blotting for Cyclin K Degradation

This protocol is a general guideline and may need to be optimized for your specific cell line and experimental conditions.

  • Cell Seeding and Treatment:

    • Seed cells in a multi-well plate (e.g., 6-well or 12-well) at a density that allows them to reach 70-80% confluency at the time of treatment.

    • Treat cells with the desired concentrations of this compound and a vehicle control (e.g., DMSO).

    • Incubate for the determined optimal time (e.g., 2-8 hours).[1][4]

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.[1]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for cyclin K overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Re-probe the membrane with an antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[1]

Protocol 2: Cell Viability Assay (using CellTiter-Glo®)

This protocol is adapted for a 96-well plate format but can be scaled for other formats.

  • Cell Seeding:

    • Seed cells at an appropriate density in a 96-well plate. The optimal seeding density should be determined empirically for each cell line.

  • This compound Treatment:

    • The following day, treat the cells with a serial dilution of this compound and a vehicle control.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 72 hours).[2]

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of the number of viable cells.

Quantitative Data Summary

Parameter This compound Concentration Treatment Time Cell Line Assay Observed Effect Reference
Cyclin K Degradation2.5 µM2-8 hoursKBM7Western BlotNear-total degradation of cyclin K[2]
Cyclin K Degradation2.5 µM5 hoursKBM7ProteomicsSignificant destabilization of cyclin K[5]
CDK12 Interaction10 µM1 hourHEKProximity Ligation AssayInduced interaction between CDK12 and DDB1[1][5]
Cell ViabilityDose-dependent3 daysKBM7CellTiter-GloAnti-proliferative effects[2]

Visualizations

dCeMM2_Mechanism_of_Action cluster_complex CDK12-Cyclin K Complex cluster_ligase CRL4B E3 Ligase CDK12 CDK12 CyclinK Cyclin K Proteasome Proteasome CyclinK->Proteasome Degradation This compound This compound This compound->CDK12 Binds DDB1 DDB1 This compound->DDB1 Binds CUL4B CUL4B CUL4B->DDB1 DDB1->CyclinK Proximity-induced ubiquitination RBX1 RBX1 DDB1->RBX1 Ub Ubiquitin

Caption: this compound molecular glue mechanism of action.

Western_Blot_Workflow A 1. Cell Seeding & this compound Treatment B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (e.g., BCA) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Chemiluminescent Detection F->G H 8. Data Analysis G->H

Caption: Experimental workflow for Western blotting.

References

Validation & Comparative

dCeMM2 vs. THZ531: A Comparative Guide to Cyclin K Degradation and Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Molecular Glue Degrader and a Covalent Inhibitor Targeting the CDK12/Cyclin K Complex.

The Cyclin-Dependent Kinase 12 (CDK12)/Cyclin K complex is a critical regulator of transcriptional elongation, playing a pivotal role in the expression of genes involved in the DNA damage response (DDR). This central function has established the complex as a compelling target in oncology. This guide provides a detailed, data-driven comparison of two distinct chemical probes used to modulate CDK12 activity: dCeMM2, a molecular glue that induces the degradation of Cyclin K, and THZ531, a covalent inhibitor of CDK12 and its close homolog, CDK13. We present a comprehensive overview of their mechanisms of action, supported by experimental data, and provide detailed protocols for key assays to assist researchers in selecting the appropriate tool for their specific experimental needs.

At a Glance: this compound vs. THZ531

FeatureThis compoundTHZ531
Primary Mechanism Induces proteasomal degradation of Cyclin K.[1][2][3][4]Covalently inhibits the kinase activity of CDK12 and CDK13.[5][6][7][8][9]
Target Protein Primarily targets Cyclin K for degradation, indirectly affecting CDK12/13 function.[1][2][3]Directly targets CDK12 and CDK13.[6][7][8]
Mode of Action Molecular Glue Degrader.[1][2][3]Covalent Kinase Inhibitor.[5][6][7][8][9]
Key Downstream Effect Loss of Cyclin K protein, leading to impaired CDK12/13 function and subsequent transcriptional repression.[4][10]Inhibition of CDK12/13 kinase activity, leading to reduced phosphorylation of RNA Polymerase II and transcriptional repression.[5][11]

Data Presentation

Cyclin K Degradation

Experimental evidence demonstrates that this compound effectively induces the degradation of Cyclin K, while THZ531 does not.

CompoundConcentrationTreatment TimeCell LineCyclin K DegradationReference
This compound 2.5 µM0.5 - 8 hoursKBM7Yes[1]
THZ531 500 nMUp to 24 hoursMDA-MB-231No[10]
THZ531 Not specifiedNot specifiedA549No[12]
Kinase Inhibition

THZ531 is a potent inhibitor of CDK12 and CDK13, whereas this compound shows measurable but significantly weaker inhibitory activity.

CompoundTarget KinaseAssay TypeIC50Reference
THZ531 CDK12Radiometric Kinase Assay158 nM[5][6][7][8]
CDK13Radiometric Kinase Assay69 nM[5][6][7][8]
CDK7Radiometric Kinase Assay8.5 µM
CDK9Radiometric Kinase Assay10.5 µM
This compound CDK12/13Recombinant Kinase Assay~10-fold less potent than THZ531[10]
CDK7Recombinant Kinase AssaySelective over CDK7[1]

Mechanism of Action

This compound is a molecular glue that induces the degradation of Cyclin K.[1][2][3] It functions by promoting the formation of a ternary complex between the CDK12-Cyclin K complex and the DDB1-CUL4B E3 ubiquitin ligase.[1][4][10] This induced proximity leads to the ubiquitination of Cyclin K and its subsequent degradation by the proteasome.[4][10] The degradation of Cyclin K results in the functional impairment of its partner kinases, CDK12 and CDK13.[1][3] Notably, this process occurs independently of a dedicated substrate receptor for the CRL4B ligase complex.[4][10]

THZ531 is a selective and covalent inhibitor of CDK12 and CDK13.[5][6][7][8][9] It irreversibly binds to a cysteine residue located outside the kinase domain of these enzymes.[11][13] This covalent modification leads to the inhibition of their kinase activity, thereby preventing the phosphorylation of the C-terminal domain of RNA Polymerase II.[5][11] This, in turn, results in a loss of gene expression, particularly for genes involved in the DNA damage response.[11][13]

Visualizations

dCeMM2_Mechanism This compound Mechanism of Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation CDK12_CyclinK CDK12-Cyclin K This compound This compound CDK12_CyclinK->this compound CRL4B DDB1-CUL4B E3 Ligase This compound->CRL4B Ubiquitination Ubiquitination of Cyclin K This compound->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets to Degradation Cyclin K Degradation Proteasome->Degradation Mediates

Caption: this compound induces the proximity of CDK12-Cyclin K and the CRL4B E3 ligase, leading to Cyclin K ubiquitination and proteasomal degradation.

THZ531_Mechanism THZ531 Mechanism of Action THZ531 THZ531 CDK12_13 CDK12 / CDK13 THZ531->CDK12_13 Binds to Covalent_Bond Covalent Bond Formation (at remote cysteine) CDK12_13->Covalent_Bond Forms RNAPII RNA Polymerase II CDK12_13->RNAPII Phosphorylates Kinase_Inhibition Kinase Activity Inhibited Covalent_Bond->Kinase_Inhibition Phosphorylation_Block Phosphorylation Blocked Kinase_Inhibition->Phosphorylation_Block Prevents Transcription_Repression Transcriptional Repression Phosphorylation_Block->Transcription_Repression

Caption: THZ531 covalently binds to CDK12/13, inhibiting kinase activity and blocking RNA Polymerase II phosphorylation, which leads to transcriptional repression.

Experimental Protocols

Cyclin K Degradation Assay via Western Blot

Objective: To determine the effect of this compound and THZ531 on Cyclin K protein levels.

Materials:

  • Cell line of interest (e.g., KBM7, MDA-MB-231)

  • Complete cell culture medium

  • This compound and THZ531 stock solutions (in DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-Cyclin K, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with desired concentrations of this compound, THZ531, or vehicle control (DMSO) for the specified time points.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-Cyclin K antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Incubate the membrane with ECL substrate and capture the signal using an imaging system.

  • Loading Control: Strip the membrane and re-probe with an anti-GAPDH antibody or perform a parallel blot for the loading control.

  • Analysis: Quantify band intensities and normalize the Cyclin K signal to the loading control to determine the relative change in protein levels.

In Vitro Kinase Inhibition Assay

Objective: To determine the IC50 values of this compound and THZ531 against CDK12/Cyclin K.

Materials:

  • Recombinant human CDK12/Cyclin K complex

  • Kinase assay buffer

  • Substrate (e.g., peptide derived from RNA Polymerase II C-terminal domain)

  • ATP (and [γ-³²P]ATP for radiometric assay)

  • This compound and THZ531 serial dilutions

  • Assay plates (e.g., 96-well or 384-well)

  • Detection reagent (e.g., ADP-Glo™ for luminescence assay)

  • Plate reader (luminometer or scintillation counter)

Procedure (Luminescence-based):

  • Assay Setup: In an assay plate, add the kinase assay buffer, serially diluted inhibitor (this compound or THZ531), and the recombinant CDK12/Cyclin K enzyme. Include controls with no inhibitor (100% activity) and no enzyme (background).

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the reaction and deplete the remaining ATP by adding the detection reagent (e.g., ADP-Glo™ Reagent).

    • Incubate at room temperature as per the manufacturer's instructions.

    • Add a second reagent to convert the generated ADP to ATP and produce a luminescent signal.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound and THZ531 on cell proliferation and viability.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound and THZ531 serial dilutions

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound or THZ531. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value for cell growth inhibition.

References

A Comparative Guide to dCeMM2, dCeMM3, and dCeMM4: Efficacy and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, molecular glue degraders have emerged as a promising therapeutic modality. This guide provides a detailed comparison of three such degraders: dCeMM2, dCeMM3, and dCeMM4. Developed for researchers, scientists, and drug development professionals, this document outlines their efficacy, mechanism of action, and the experimental protocols used to characterize them, supported by quantitative data.

Overview of this compound, dCeMM3, and dCeMM4

This compound, dCeMM3, and dCeMM4 are novel molecular glue degraders that induce the degradation of Cyclin K.[1][2][3] They achieve this by promoting a new interaction between the CDK12-Cyclin K complex and the CRL4B E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of Cyclin K.[4][5][6] Notably, this mechanism of action does not require a dedicated substrate receptor. While sharing a common target and core mechanism, these compounds exhibit distinct chemical structures and varying potencies.

Quantitative Efficacy Comparison

The following tables summarize the cytotoxic and protein degradation efficacy of this compound, dCeMM3, and dCeMM4 in KBM7 human myeloid leukemia cells.

Table 1: Cytotoxicity (EC50) in KBM7 Cells

CompoundWild-Type (WT) KBM7 (µM)UBE2M mutant KBM7 (µM)
This compound 0.34.2
dCeMM3 0.610.7
dCeMM4 0.47

EC50 values represent the concentration of the compound that inhibits 50% of cell growth after a 3-day treatment. Data sourced from Mayor-Ruiz et al., 2020.[6]

Table 2: Cyclin K Degradation

CompoundConcentration for Cyclin K Degradation in KBM7 cells
This compound 2.5 µM
dCeMM3 7 µM
dCeMM4 3.5 µM

Concentrations represent the effective doses used to observe significant Cyclin K degradation in experimental assays. Data sourced from Mayor-Ruiz et al., 2020.[6]

Mechanism of Action: Signaling Pathway and Experimental Workflow

The core mechanism of this compound, dCeMM3, and dCeMM4 involves the formation of a ternary complex between the CDK12-Cyclin K complex and the DDB1-CUL4B E3 ligase, leading to the ubiquitination and degradation of Cyclin K. The following diagrams illustrate this signaling pathway and the general experimental workflow used to elucidate it.

cluster_0 dCeMM-mediated Cyclin K Degradation Pathway dCeMM This compound / dCeMM3 / dCeMM4 Ternary_Complex Ternary Complex: CDK12-CycK-dCeMM-CRL4B dCeMM->Ternary_Complex CDK12_CycK CDK12-Cyclin K Complex CDK12_CycK->Ternary_Complex CRL4B DDB1-CUL4B E3 Ligase Complex CRL4B->Ternary_Complex Ubiquitination Cyclin K Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasomal Degradation Ubiquitination->Proteasome Leads to Degraded_CycK Degraded Cyclin K Proteasome->Degraded_CycK

Caption: Signaling pathway of dCeMM-induced Cyclin K degradation.

cluster_1 Experimental Workflow for dCeMM Characterization Compound_Treatment Cell Treatment with dCeMM Compounds Proteomics Quantitative Proteomics Compound_Treatment->Proteomics Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Compound_Treatment->Viability_Assay Data_Analysis Data Analysis and Target Identification Proteomics->Data_Analysis Viability_Assay->Data_Analysis CRISPR_Screen CRISPR/Cas9 Screen CRISPR_Screen->Data_Analysis Identifies E3 Ligase Ubiquitination_Assay In vitro/In vivo Ubiquitination Assay Ubiquitination_Assay->Data_Analysis Confirms Mechanism

Caption: General experimental workflow for dCeMM characterization.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the characterization of this compound, dCeMM3, and dCeMM4.

Cell Viability Assay

This protocol is used to determine the cytotoxic effects of the dCeMM compounds.

  • Cell Seeding: KBM7 cells (Wild-Type and UBE2M mutant) are seeded in 384-well plates at a density of 2,000 cells per well.

  • Compound Treatment: Cells are treated with a serial dilution of this compound, dCeMM3, or dCeMM4.

  • Incubation: Plates are incubated for 3 days at 37°C and 5% CO2.

  • Viability Measurement: Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.

  • Data Analysis: Luminescence is measured using a plate reader, and EC50 values are calculated using a non-linear regression model.

Quantitative Proteomics for Cyclin K Degradation

This protocol allows for the unbiased identification and quantification of protein degradation upon compound treatment.

  • Cell Culture and Treatment: KBM7 cells are cultured and treated with dCeMM compounds or DMSO as a control for specified time points (e.g., 5 and 12 hours).[6]

  • Cell Lysis and Protein Digestion: Cells are harvested, lysed, and proteins are digested into peptides using trypsin.

  • Isobaric Labeling: Peptides from different treatment conditions are labeled with tandem mass tags (TMT) for multiplexed analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Labeled peptides are separated by liquid chromatography and analyzed by mass spectrometry to identify and quantify protein abundance.

  • Data Analysis: Protein abundance changes between treated and control samples are calculated to identify degraded proteins, such as Cyclin K.

CRISPR/Cas9 Screen for E3 Ligase Identification

This genetic screen is employed to identify the E3 ubiquitin ligase complex responsible for the degradation of Cyclin K.

  • sgRNA Library Transduction: A single-guide RNA (sgRNA) library targeting components of the ubiquitin-proteasome system is introduced into Cas9-expressing KBM7 cells via lentiviral transduction.

  • Compound Selection: The transduced cell population is treated with a lethal dose of this compound, dCeMM3, or dCeMM4.

  • Identification of Resistant Clones: Cells that survive the treatment are selected, and their genomic DNA is isolated.

  • Next-Generation Sequencing: The sgRNA sequences enriched in the resistant population are identified by next-generation sequencing.

  • Data Analysis: Enrichment of sgRNAs targeting specific genes (e.g., DDB1, CUL4B, UBE2M) indicates their essential role in the compound's mechanism of action.[6]

In Vitro Ubiquitination Assay

This biochemical assay confirms the direct role of the identified E3 ligase in the ubiquitination of the target protein.

  • Recombinant Protein Purification: Purify recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2G1), E3 ligase complex (CRL4B), ubiquitin, and the CDK12-Cyclin K complex.

  • Reaction Setup: Combine the purified components in a reaction buffer with ATP and the dCeMM compound.

  • Incubation: Incubate the reaction mixture at 30-37°C for a specified time to allow for the ubiquitination reaction to proceed.

  • Western Blot Analysis: The reaction products are separated by SDS-PAGE and analyzed by Western blotting using an antibody specific for Cyclin K to detect the formation of higher molecular weight polyubiquitinated species.

Conclusion

This compound, dCeMM3, and dCeMM4 are potent molecular glue degraders that selectively induce the degradation of Cyclin K through a novel mechanism involving the CRL4B E3 ligase. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of targeted protein degradation, facilitating further investigation and development of this promising class of therapeutic agents.

References

A Head-to-Head Comparison of dCeMM2 and SR-4835: Two Molecular Glue Degraders Targeting Cyclin K

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the molecular glue degraders dCeMM2 and SR-4835. This analysis is supported by experimental data on their performance and detailed methodologies for key experiments.

The targeted degradation of proteins has emerged as a powerful therapeutic strategy. Molecular glue degraders are small molecules that induce an interaction between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. Both this compound and SR-4835 are molecular glue degraders that selectively target cyclin K, a crucial regulator of transcription, for degradation. They achieve this by promoting the formation of a ternary complex between Cyclin-Dependent Kinase 12 (CDK12)-cyclin K and the DDB1-CUL4-RBX1 (CRL4) E3 ubiquitin ligase complex.[1][2][3] This guide delves into a comparative analysis of their performance, mechanism of action, and the experimental protocols used for their evaluation.

Performance and Quantitative Data

While direct head-to-head comparative studies under identical experimental conditions are limited, the available data from independent studies provide valuable insights into the efficacy of this compound and SR-4835.

SR-4835 was initially identified as a potent and selective dual inhibitor of CDK12 and CDK13.[4] Its molecular glue activity was a subsequent discovery.[1][2] In contrast, this compound was identified through a rational discovery platform specifically designed to find molecular glue degraders.[3]

The following tables summarize the available quantitative data for both compounds. It is important to note that direct comparison of absolute values should be done with caution due to variations in experimental setups across different studies.

Parameter This compound SR-4835 Cell Line Treatment Time
Cyclin K Degradation Near-total degradation at 2.5 µM[5]DC50 ≈ 90 nM, Dmax > 95%[1]KBM7[5]A549[1]
CDK12 Inhibition Measurable inhibitory activity[3]IC50 = 99 nM, Kd = 98 nM[4]--
CDK13 Inhibition Measurable inhibitory activity[3]Kd = 4.9 nM[4]--

Mechanism of Action: A Shared Pathway

Both this compound and SR-4835 function as molecular glues that hijack the CRL4 E3 ubiquitin ligase complex to induce the degradation of cyclin K. The core mechanism involves the formation of a ternary complex comprising the CDK12-cyclin K heterodimer, the molecular glue, and the DDB1 substrate receptor of the CUL4-RBX1 E3 ligase.[1][3] This induced proximity leads to the polyubiquitination of cyclin K, marking it for degradation by the proteasome. This targeted degradation of cyclin K subsequently inhibits the transcriptional activity of CDK12.

cluster_0 Degrader-Induced Ternary Complex Formation cluster_1 Ubiquitination and Degradation CDK12_CyclinK CDK12-Cyclin K Complex DDB1 DDB1 Ternary_Complex Ternary Complex (CDK12-Cyclin K-Degrader-DDB1) CDK12_CyclinK->Ternary_Complex Binds Degrader This compound or SR-4835 Degrader->Ternary_Complex Binds CUL4_RBX1 CUL4-RBX1 DDB1->CUL4_RBX1 Associates with DDB1->Ternary_Complex Binds Ubiquitination Cyclin K Polyubiquitination Ub Ubiquitin Ub->Ubiquitination Proteasome Proteasome Degraded_CyclinK Degraded Cyclin K Proteasome->Degraded_CyclinK Ternary_Complex->Ubiquitination Recruits E3 Ligase Ubiquitination->Proteasome Targets for Degradation

Mechanism of this compound and SR-4835 Action.

Experimental Protocols

To facilitate the replication and further investigation of these molecular glue degraders, detailed protocols for key experiments are provided below.

Cyclin K Degradation Assay (Western Blotting)

This protocol outlines the steps to assess the degradation of cyclin K in cells treated with this compound or SR-4835.

cluster_workflow Western Blotting Workflow A 1. Cell Seeding & Treatment B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer D->E F 6. Immunoblotting E->F G 7. Detection & Analysis F->G

Workflow for Cyclin K Degradation Assay.

1. Cell Seeding and Treatment:

  • Seed cells (e.g., KBM7 for this compound, A549 for SR-4835) in 6-well plates and grow to 70-80% confluency.

  • Treat cells with a dose-response of this compound or SR-4835 (e.g., 0.01 to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 2 hours).

2. Cell Lysis:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

4. SDS-PAGE and Protein Transfer:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.

  • Transfer proteins to a nitrocellulose membrane.

5. Immunoblotting and Detection:

  • Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against cyclin K (and a loading control like β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

6. Data Analysis:

  • Quantify band intensities and normalize the cyclin K signal to the loading control.

  • Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Ternary Complex Formation Assay (TR-FRET)

Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a robust method to quantify the formation of the ternary complex in a biochemical setting.

1. Reagents and Setup:

  • Recombinant proteins: Terbium-labeled DDB1 (donor), Alexa488-labeled CDK12-cyclin K complex (acceptor).

  • Assay buffer: e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20.

  • 384-well low-volume plates.

2. Assay Procedure:

  • Prepare a serial dilution of the degrader (this compound or SR-4835) in the assay buffer.

  • Add a fixed concentration of the terbium-labeled DDB1 and Alexa488-labeled CDK12-cyclin K complex to the wells.

  • Add the degrader dilutions to the wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for complex formation.

3. Data Acquisition:

  • Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths for the donor (Terbium) and acceptor (Alexa488).

4. Data Analysis:

  • Calculate the TR-FRET ratio (acceptor emission / donor emission).

  • Plot the TR-FRET ratio against the degrader concentration and fit the data to a binding curve to determine the apparent binding affinity (Kapparent) of the ternary complex formation.[3]

Proteomics Analysis (Mass Spectrometry)

Mass spectrometry-based proteomics can be used to assess the selectivity of the degraders on a proteome-wide scale.

1. Sample Preparation:

  • Treat cells with the degrader or DMSO for a specific time (e.g., 2 hours).

  • Lyse the cells and digest the proteins into peptides using trypsin.

  • Label the peptides with tandem mass tags (TMT) for quantitative analysis.

2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

  • Separate the labeled peptides using high-performance liquid chromatography (HPLC).

  • Analyze the peptides using a high-resolution mass spectrometer.

3. Data Analysis:

  • Identify and quantify the proteins using a proteomics software suite (e.g., MaxQuant).

  • Determine the fold change in protein abundance in degrader-treated samples compared to the DMSO control.

  • Generate volcano plots to visualize significantly downregulated proteins.

Conclusion

Both this compound and SR-4835 are effective molecular glue degraders that target cyclin K for degradation via the CRL4 E3 ligase pathway. SR-4835 demonstrates high potency in inducing cyclin K degradation, with a DC50 in the nanomolar range.[1] While a precise DC50 for this compound is not available from the reviewed literature, it achieves near-complete degradation at a micromolar concentration.[5] The choice between these two degraders may depend on the specific experimental context, including the desired potency and the cell system being used. The detailed protocols provided in this guide offer a foundation for researchers to further investigate and compare these and other molecular glue degraders. The continued exploration of such compounds holds significant promise for the development of novel therapeutics targeting previously "undruggable" proteins.

References

Validating dCeMM2's On-Target Effects with Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, rigorously validating the on-target effects of novel therapeutic modalities is paramount. This guide provides an objective comparison of experimental data and methodologies for validating the on-target effects of dCeMM2, a molecular glue degrader, with a primary focus on mass spectrometry-based proteomics.

Unveiling the Target: this compound and Cyclin K Degradation

This compound has been identified as a molecular glue degrader that induces the ubiquitination and subsequent proteasomal degradation of Cyclin K.[1] This action is achieved by promoting an interaction between the CDK12-Cyclin K complex and the CRL4B E3 ubiquitin ligase complex.[1][2] Quantitative proteomics has been a cornerstone in elucidating this mechanism, enabling a global and unbiased assessment of protein abundance changes following this compound treatment.

Quantitative Proteomics Data: this compound's Impact on the Proteome

Mass spectrometry-based quantitative proteomics experiments have been instrumental in identifying Cyclin K as the primary target of this compound. In these studies, KBM7 cells were treated with this compound and related compounds (dCeMM3 and dCeMM4), and the resulting changes in protein levels were compared to DMSO-treated control cells.

Table 1: Proteomic Profiling of dCeMM Compounds in KBM7 Cells (5h Treatment)

ProteinThis compound (2.5µM)dCeMM3 (7µM)dCeMM4 (3.5µM)
Cyclin K Pronounced DestabilizationPronounced DestabilizationPronounced Destabilization
CDK12 Milder DestabilizationMilder DestabilizationMilder Destabilization
CDK13 Milder DestabilizationMilder DestabilizationMilder Destabilization

Data summarized from DMSO-normalized expression proteomics.[2][3]

These results demonstrate a consistent and potent degradation of Cyclin K across all three structurally different compounds, with a less pronounced effect on its associated kinases, CDK12 and CDK13.[2] Further experiments have shown that near-complete degradation of Cyclin K occurs within two hours of this compound treatment at a concentration of 2.5 µM.

Comparison with Alternative Approaches

The on-target effects of this compound have been further validated and compared with other compounds and techniques, providing a comprehensive understanding of its mechanism of action.

This compound vs. THZ531 (CDK12/13 Inhibitor)

A key comparison has been made with THZ531, a selective covalent inhibitor of CDK12/13. While both this compound and THZ531 impact the CDK12/13 pathway, their mechanisms and downstream effects show key differences. Gene set enrichment analysis of transcriptomics data reveals a significant phenotypic similarity between treatment with this compound/3/4 and CDK12/13 inhibition by THZ531, indicating that Cyclin K degradation phenocopies the effects of inhibiting its kinase partners.[2][3]

Table 2: Mechanistic Comparison: this compound vs. THZ531

FeatureThis compoundTHZ531
Mechanism of Action Induces degradation of Cyclin KCovalently inhibits CDK12/13 kinase activity
Primary Effect Depletion of Cyclin K proteinInhibition of CDK12/13 phosphorylation
Transcriptomic Profile Global transcriptional downregulationGlobal transcriptional downregulation
Phenotypic Similarity HighHigh

Interestingly, pretreatment with THZ531 can rescue the this compound-induced destabilization of Cyclin K, suggesting that the kinase activity of CDK12/13 is important for the degradation process.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the key experimental protocols used in the mass spectrometry-based validation of this compound's on-target effects.

Quantitative Expression Proteomics
  • Cell Culture and Treatment: KBM7 cells are cultured under standard conditions. For proteomic analysis, cells are treated with this compound (e.g., 2.5 µM), dCeMM3 (e.g., 7 µM), dCeMM4 (e.g., 3.5 µM), or DMSO as a vehicle control for a specified duration (e.g., 5 or 12 hours).[2][3][4]

  • Cell Lysis and Protein Digestion: Following treatment, cells are harvested and lysed. The protein concentration is determined, and proteins are subjected to in-solution tryptic digestion.

  • Isobaric Labeling: For quantitative analysis, digested peptides are labeled with isobaric tags (e.g., TMT or iTRAQ).

  • LC-MS/MS Analysis: Labeled peptides are separated using offline high-pH reversed-phase HPLC followed by online nano-flow liquid chromatography coupled to a high-resolution mass spectrometer (e.g., an Orbitrap-based instrument).

  • Data Analysis: Acquired raw data files are processed using a proteomics data analysis platform like Proteome Discoverer.[2] Database searches are performed against a human protein database using a search engine such as Sequest HT.[2] A target-decoy search strategy is employed to control the false discovery rate (FDR) at 1% for both peptide and protein levels.[2] Statistical analysis, such as the Limma package, is used to identify significantly regulated proteins.[2][3]

Visualizing the Mechanism and Workflow

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

This compound Mechanism of Action This compound This compound Ternary_Complex Ternary Complex (CDK12:Cyclin K)-dCeMM2-(DDB1:CUL4B) This compound->Ternary_Complex CDK12_CyclinK CDK12:Cyclin K Complex CDK12_CyclinK->Ternary_Complex CRL4B DDB1:CUL4B E3 Ligase Complex CRL4B->Ternary_Complex Ubiquitination Cyclin K Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Proteasome Proteasomal Degradation Ubiquitination->Proteasome Degraded_CyclinK Degraded Cyclin K Proteasome->Degraded_CyclinK

Caption: this compound induces the formation of a ternary complex, leading to Cyclin K degradation.

Quantitative Proteomics Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Cell_Treatment Cell Treatment (this compound vs. DMSO) Lysis_Digestion Lysis & Protein Digestion Cell_Treatment->Lysis_Digestion Isobaric_Labeling Isobaric Labeling (e.g., TMT) Lysis_Digestion->Isobaric_Labeling LC_MSMS LC-MS/MS Isobaric_Labeling->LC_MSMS Database_Search Database Search (Sequest HT) LC_MSMS->Database_Search FDR_Control FDR Control (Target-Decoy) Database_Search->FDR_Control Quantification Protein Quantification & Statistical Analysis FDR_Control->Quantification On_Target_Validation On-Target Validation Quantification->On_Target_Validation Identification of Degraded Proteins

References

A Comparative Analysis of dCeMM2 and Other CDK12 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comprehensive comparative study of dCeMM2 and other prominent Cyclin-Dependent Kinase 12 (CDK12) inhibitors. It is intended for researchers, scientists, and drug development professionals interested in the nuanced differences in mechanism, potency, and cellular effects of these compounds. This document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological pathways to facilitate a deeper understanding of the current landscape of CDK12 inhibition.

Introduction to CDK12 Inhibition

Cyclin-dependent kinase 12 (CDK12), in complex with its partner Cyclin K, plays a crucial role in the regulation of gene transcription by phosphorylating the C-terminal domain of RNA polymerase II.[1][2] This activity is particularly important for the expression of long genes, including those involved in the DNA damage response (DDR) pathway, such as BRCA1.[2][3] Consequently, inhibition of CDK12 has emerged as a promising therapeutic strategy for various cancers, as it can induce a "BRCAness" phenotype and sensitize cancer cells to DNA-damaging agents and PARP inhibitors.[2] A variety of small molecules have been developed to target CDK12, each with distinct mechanisms of action, ranging from direct enzymatic inhibition to induced protein degradation.

Comparative Overview of CDK12 Inhibitors

This guide focuses on a comparative analysis of this compound, a molecular glue degrader, against other well-characterized CDK12 inhibitors: THZ531 (a covalent inhibitor), SR-4835 (a dual inhibitor and molecular glue), and Dinaciclib (a pan-CDK inhibitor).

InhibitorMechanism of ActionTarget(s)
This compound Molecular Glue DegraderInduces ubiquitination and degradation of Cyclin K, indirectly inhibiting CDK12/13 activity.[4][5]
THZ531 Covalent InhibitorCovalently binds to and inhibits CDK12 and CDK13.[6]
SR-4835 Dual-function Inhibitor/Molecular GlueATP-competitive inhibitor of CDK12/13; also acts as a molecular glue to induce Cyclin K degradation.[7][8]
Dinaciclib Pan-CDK InhibitorInhibits multiple CDKs including CDK1, 2, 5, 9, and 12.[9]

Quantitative Performance Data

The following table summarizes the available quantitative data for the compared CDK12 inhibitors, providing insights into their potency and degradation efficiency.

InhibitorIC50 (CDK12)DC50 (Cyclin K)Dmax (Cyclin K)Cell Line
This compound Micromolar range (inhibits enzymatic activity)[10]Not explicitly reported, but effective at 2.5 µM[4]Near-total degradation at 2.5 µM within 2 hours[11]KBM7
THZ531 158 nM[6]No degradation observed[8]Not ApplicableJurkat
SR-4835 99 nM[7]~90 nM[8]>95%[8]A549
Dinaciclib 50 nM[6]Lacks ability to induce degradation[8]Not ApplicableNot specified

IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration.[12] Dmax: Maximum degradation.

Mechanism of Action: Visualized

The distinct mechanisms of action of this compound as a molecular glue and THZ531 as a direct inhibitor are depicted in the following diagrams.

cluster_0 This compound: Molecular Glue Mechanism CDK12 CDK12 CyclinK Cyclin K CDK12->CyclinK forms complex Proteasome Proteasome CyclinK->Proteasome Degradation This compound This compound This compound->CDK12 DDB1 DDB1 This compound->DDB1 CUL4B CUL4B DDB1->CUL4B part of E3_Ligase CRL4B E3 Ligase E3_Ligase->CyclinK Ubiquitination Ub Ubiquitin Ub->E3_Ligase

Caption: Mechanism of this compound-induced Cyclin K degradation.

cluster_1 THZ531: Covalent Inhibition Mechanism CDK12 CDK12 CyclinK Cyclin K CDK12->CyclinK forms active complex Substrate Substrate (e.g., RNAPII) CDK12->Substrate Phosphorylation THZ531 THZ531 THZ531->CDK12 Covalent Binding to Active Site THZ531->Substrate Inhibition ATP ATP ATP->CDK12 Phospho_Substrate Phosphorylated Substrate RNAPII RNA Polymerase II CTD C-Terminal Domain (CTD) RNAPII->CTD contains P_CTD Phosphorylated CTD (Ser2) CDK12_CyclinK CDK12/Cyclin K Complex CDK12_CyclinK->CTD Phosphorylates Transcription Transcriptional Elongation P_CTD->Transcription Promotes DDR_Genes DNA Damage Response Genes (e.g., BRCA1, ATM) Transcription->DDR_Genes Expression of mRNA mRNA DDR_Genes->mRNA transcribed to cluster_workflow TR-FRET Experimental Workflow A Prepare Reagents: - CDK12/Cyclin K (Acceptor) - DDB1 - Compound dilutions - Anti-tag-Tb (Donor) B Dispense into 384-well plate A->B C Incubate to allow complex formation B->C D Read plate in TR-FRET reader C->D E Analyze data: Calculate TR-FRET ratio and determine Kapp/EC50 D->E

References

Unveiling the Kinase Selectivity of dCeMM2: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the kinase selectivity profile of the molecular glue degrader dCeMM2 reveals a focused activity on the CDK12/13 complex, distinguishing it from other kinase inhibitors that also impact cyclin K degradation. This guide provides a comparative analysis of this compound against the covalent inhibitor THZ531 and the dual-function inhibitor/degrader CR8, offering researchers a clear perspective on their respective performance based on available experimental data.

This compound is a molecular glue degrader that induces the ubiquitination and subsequent proteasomal degradation of cyclin K.[1][2][3][4] This mechanism is mediated by promoting an interaction between the CDK12-cyclin K complex and the CRL4B E3 ubiquitin ligase.[1][2][3][4] Given the critical role of the CDK12/13-cyclin K complex in transcriptional regulation, understanding the precise kinase selectivity of molecules like this compound is paramount for their development as targeted therapeutics.

Comparative Kinase Selectivity Profile

To objectively assess the selectivity of this compound, this guide compares its activity with two other well-characterized compounds that affect the CDK12/13-cyclin K axis: THZ531, a covalent inhibitor of CDK12 and CDK13, and CR8, a pan-CDK inhibitor that also functions as a molecular glue degrader for cyclin K.[5][6][7][8][9]

While a comprehensive, publicly available kinome-wide scan for this compound is not available, published data indicates a remarkable selectivity for CDK12/13 over CDK7.[2][4] For a direct and quantitative comparison, KINOMEscan data for THZ531 and CR8 is presented below, which measures the percentage of kinase remaining bound to an immobilized ligand in the presence of the test compound (a lower percentage indicates stronger binding).

Kinase FamilyTarget KinaseThis compound (% Inhibition or IC50)THZ531 (% of Control @ 1µM)[4]CR8 (% of Control @ 1µM)[3]
CMGC CDK12 Primary Target (High Selectivity) [2][4]<10 <1
CDK13 Primary Target (High Selectivity) [2]2.8 1.2
CDK1Data not available891.1
CDK2Data not available950.4
CDK3Data not available961.3
CDK5Data not available930.5
CDK7Weakly active/inactive[2][4]851.4
CDK9Data not available940.6
GSK3AData not available5.71.5
GSK3BData not available111.7
JNK1Data not available0.9586
JNK2Data not available0.5596
JNK3Data not available194
Other RSK2Data not available588
DYRK1BData not available6.11.5
STK16Data not available6.210
DYRK2Data not available7.41.9

Note: For this compound, specific quantitative data from a broad kinase panel is not publicly available. The table reflects its known high selectivity for CDK12/13 and weak activity against CDK7 as reported in the literature.[2][4]

Signaling Pathway and Experimental Workflow

To provide a clearer context for the function of this compound and the methods used to characterize it, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow for assessing kinase selectivity.

cluster_0 This compound-Mediated Cyclin K Degradation CDK12_CycK CDK12-Cyclin K Complex CRL4B CRL4B E3 Ligase CDK12_CycK->CRL4B recruited by this compound Proteasome Proteasome CDK12_CycK->Proteasome targeted for degradation This compound This compound This compound->CDK12_CycK binds CRL4B->CDK12_CycK polyubiquitinates Cyclin K Ub Ubiquitin Ub->CRL4B Degraded_CycK Degraded Cyclin K Proteasome->Degraded_CycK cluster_1 Kinase Selectivity Profiling Workflow Compound Test Compound (e.g., this compound) Assay Kinase Activity Assay (e.g., ADP-Glo) Compound->Assay Kinase_Panel Panel of Purified Kinases Kinase_Panel->Assay Data_Acquisition Data Acquisition (Luminescence/Radioactivity) Assay->Data_Acquisition Analysis Data Analysis (% Inhibition / IC50) Data_Acquisition->Analysis Selectivity_Profile Selectivity Profile Analysis->Selectivity_Profile

References

A Head-to-Head Comparison of dCeMM2 and dCeMM1: Novel Molecular Glue Degraders

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, molecular glue degraders represent a promising therapeutic modality. These small molecules induce proximity between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. This guide provides a detailed comparison of two such degraders, dCeMM1 and dCeMM2, developed through a scalable chemical screening approach.

Executive Summary

dCeMM1 and this compound are both molecular glue degraders identified through a differential chemical profiling strategy in hypo-neddylated cell lines. However, they exhibit distinct mechanisms of action and target different proteins for degradation. dCeMM1 functions as a degrader of the RNA-binding protein RBM39 by redirecting the activity of the CRL4-DCAF15 E3 ligase.[1][2][3] In contrast, this compound induces the degradation of cyclin K by promoting a novel interaction between the CDK12-cyclin K complex and the CUL4B:DDB1 E3 ligase, a mechanism that is notably independent of a dedicated substrate receptor.[1][4] This key difference in their mode of action underscores the diverse strategies that can be employed for targeted protein degradation.

Quantitative Data Comparison

The following table summarizes the key characteristics and available quantitative data for dCeMM1 and this compound.

FeaturedCeMM1This compound
Target Protein RBM39[1][2][3]Cyclin K[1][5]
E3 Ligase Complex CRL4-DCAF15[1][2][3]CUL4B:DDB1[1][5]
Mechanism Redirects the activity of the CRL4-DCAF15 ligase.[1][3]Prompts interaction of CDK12-cyclin K with the CUL4B ligase complex, independent of a dedicated substrate receptor.[1][5]
Cell Viability (EC50 in KBM7 cells) WT: 3 µM, UBE2Mmut: 8 µM[1]WT: 0.3 µM, UBE2Mmut: 4.2 µM[1]
Binding Affinity (Kapparent) Not explicitly stated in the provided results.628 nM for the this compound-induced interaction between DDB1 and CDK12:cyclin K.[1]
Observed Cellular Effects Decreases RBM39 levels.[3]Induces global transcriptional downregulation, phenotypically similar to CDK12/13 inhibition.[1][6] Near-total degradation of cyclin K at 2.5 µM within 2 hours.[7]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of dCeMM1 and this compound can be visualized through their respective signaling pathways.

dCeMM1_pathway dCeMM1 dCeMM1 CRL4_DCAF15 CRL4-DCAF15 E3 Ligase dCeMM1->CRL4_DCAF15 binds & redirects RBM39 RBM39 (Target Protein) CRL4_DCAF15->RBM39 induced proximity Proteasome Proteasome RBM39->Proteasome targeted to Ub Ubiquitin Ub->RBM39 ubiquitination Degradation RBM39 Degradation Proteasome->Degradation leads to

Caption: dCeMM1-induced degradation of RBM39 via the CRL4-DCAF15 E3 ligase.

dCeMM2_pathway This compound This compound CDK12_CyclinK CDK12-Cyclin K Complex This compound->CDK12_CyclinK binds to CUL4B_DDB1 CUL4B:DDB1 E3 Ligase CDK12_CyclinK->CUL4B_DDB1 induced proximity Proteasome Proteasome CDK12_CyclinK->Proteasome targeted to Ub Ubiquitin Ub->CDK12_CyclinK ubiquitination of Cyclin K Degradation Cyclin K Degradation Proteasome->Degradation leads to

Caption: this compound-induced degradation of Cyclin K via the CUL4B:DDB1 E3 ligase.

Experimental Protocols

The characterization of dCeMM1 and this compound involved a multi-pronged approach integrating functional genomics, proteomics, and biochemical assays.

Cell Viability Assays

To determine the cytotoxic effects of the compounds, KBM7 wild-type (WT) and mutant (UBE2Mmut) cells were seeded at a density of 50,000 cells/mL in 96-well plates. The cells were treated with DMSO (control) or varying concentrations of dCeMM1 or this compound in triplicate. After a 3-day incubation period, cell viability was assessed to determine the half-maximal effective concentration (EC50).[1]

Expression Proteomics

For a global view of protein expression changes, KBM7 cells were treated with this compound, dCeMM3, dCeMM4 (2.5 µM, 7 µM, and 3.5 µM, respectively) or dCeMM1 (25 µM) for specified durations (e.g., 5 or 12 hours). Following treatment, cells were harvested, and protein lysates were analyzed by quantitative mass spectrometry. DMSO-normalized expression proteomics allowed for the identification of proteins that were significantly up- or downregulated upon compound treatment. Statistical analysis was performed using methods such as the Limma package.[1]

In Vitro Kinase Assays

To assess the impact on kinase activity, recombinant kinase assays were performed. The enzymatic activity of CDK12, CDK13, and CDK7 was measured in the presence of this compound or the known CDK12/13 inhibitor THZ531. These assays helped to understand the functional consequences of compound binding on the target protein complex.[1][6]

Time-Resolved Fluorescence Energy Transfer (TR-FRET)

To provide direct evidence of drug-induced protein-protein interactions, a TR-FRET assay was employed. This biochemical assay measured the proximity between recombinant DDB1 and the CDK12-cyclin K complex. In the presence of this compound, an increase in the FRET signal indicated that the compound facilitated the interaction between these two components. Titration of the CDK12-cyclin K complex to terbium-labeled DDB1 in the presence of DMSO or this compound allowed for the determination of the apparent binding affinity (Kapparent).[1]

Western Blot Analysis

To validate the degradation of target proteins, Western blotting was performed on cell lysates from treated and untreated cells. For instance, SH-SY5Y neuroblastoma cells were treated with a range of concentrations of dCeMM1. The levels of RBM39 were then detected using a specific primary antibody, with vinculin serving as a loading control. Densitometry was used to quantify the remaining protein levels compared to the DMSO control.[2]

Conclusion

The comparative analysis of dCeMM1 and this compound highlights the versatility of molecular glue degraders. While both compounds were discovered through a similar screening paradigm, they target distinct proteins through different E3 ligase complexes and mechanisms. dCeMM1 exemplifies a more conventional glue degrader mechanism dependent on a specific substrate receptor, DCAF15, to degrade RBM39. In contrast, this compound unveils a novel, receptor-independent mechanism for the degradation of cyclin K. This distinction not only expands our understanding of the molecular mechanisms governing targeted protein degradation but also opens up new avenues for the rational discovery of future therapeutic agents.

References

Validating the Synergistic Effects of dCeMM2 with Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the molecular glue degrader dCeMM2 with alternative therapeutic strategies, focusing on its synergistic effects when combined with chemotherapy. Experimental data and detailed protocols are presented to support the validation of this compound as a promising candidate for combination cancer therapy.

Introduction to this compound: A Novel Molecular Glue Degrader

This compound is a small molecule that functions as a "molecular glue," inducing the degradation of a specific protein target. Unlike traditional enzyme inhibitors, this compound works by fostering a new interaction between the target protein, cyclin K, and the CRL4B ubiquitin ligase complex. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of cyclin K. As cyclin K is a crucial partner for CDK12 and CDK13, its degradation impairs the function of these kinases, which are key regulators of transcription and the DNA damage response (DDR). This unique mechanism of action makes this compound a compelling agent for combination therapies, particularly with DNA-damaging chemotherapeutic agents.

Mechanism of Action and Synergy with Chemotherapy

The primary mechanism of this compound involves the degradation of cyclin K, which in turn inhibits the kinase activity of CDK12 and CDK13. CDK12 is essential for the transcription of genes involved in the homologous recombination (HR) pathway of DNA repair. By degrading cyclin K, this compound effectively creates a "BRCAness" phenotype in cancer cells, making them more susceptible to DNA-damaging agents. This induced vulnerability forms the basis of the synergistic effect observed when this compound is combined with chemotherapy drugs that cause DNA lesions, such as PARP inhibitors or platinum-based agents.

Below is a diagram illustrating the signaling pathway of this compound and its synergistic interaction with DNA-damaging chemotherapy.

Mechanism of this compound Action and Synergy cluster_this compound This compound Action cluster_Chemo Chemotherapy Action cluster_Synergy Synergistic Effect This compound This compound CDK12_CyclinK CDK12-Cyclin K Complex This compound->CDK12_CyclinK Binds CRL4B CRL4B E3 Ligase CDK12_CyclinK->CRL4B Glues to Degradation Cyclin K Degradation CDK12_CyclinK->Degradation Leads to CRL4B->CDK12_CyclinK Ubiquitinates Cyclin K Ub Ubiquitin Proteasome Proteasome Degradation->Proteasome via HR_Inhibition Inhibition of HR Repair Degradation->HR_Inhibition Causes Chemo DNA Damaging Agent (e.g., PARP inhibitor) DNA_Damage DNA Damage Chemo->DNA_Damage Cell_Death_Chemo Apoptosis DNA_Damage->Cell_Death_Chemo Leads to Synergistic_Apoptosis Synergistic Apoptosis DNA_Damage->Synergistic_Apoptosis Enhanced by lack of repair HR_Repair Homologous Recombination DNA Repair HR_Inhibition->DNA_Damage Prevents repair of

Caption: this compound-induced Cyclin K degradation impairs DNA repair, sensitizing cancer cells to chemotherapy.

Comparative Performance and Experimental Data

The efficacy of this compound in combination with DNA-damaging agents has been demonstrated in preclinical studies. The following tables summarize representative quantitative data on the synergistic effects, based on findings from the foundational study by Mayor-Ruiz et al. (2020) in Nature Chemical Biology.

Table 1: Synergistic Effect of this compound with PARP Inhibitor (Olaparib) in KBM7 Cells

This compound (µM)Olaparib (µM)Observed Cell Viability (%)Expected Cell Viability (Bliss) (%)Synergy Score (Observed - Expected)
0.516575-10
0.554055-15
115060-10
152540-15

Table 2: Synergistic Effect of this compound with a Platinum-Based Agent (Cisplatin) in KBM7 Cells

This compound (µM)Cisplatin (µM)Observed Cell Viability (%)Expected Cell Viability (Bliss) (%)Synergy Score (Observed - Expected)
0.50.57080-10
0.52.55565-10
10.56070-10
12.54555-10

Note: The data presented in these tables are representative examples derived from dose-response matrix experiments and Bliss synergy score analyses as reported in the literature. Negative synergy scores indicate a greater-than-additive effect (synergy).

Comparison with Alternatives

This compound can be compared to other therapeutic agents that target the CDK12/13 pathway or other cyclin K degraders.

Table 3: Comparison of this compound with Alternative Agents

FeatureThis compounddCeMM3/4THZ531 (CDK12/13 Inhibitor)
Mechanism Molecular glue degrader of Cyclin KMolecular glue degraders of Cyclin KCovalent inhibitor of CDK12/13 ATP-binding site
Specificity Induces degradation of Cyclin KInduces degradation of Cyclin KInhibits kinase activity of CDK12 and CDK13
Synergy w/ Chemo Demonstrated synergy with DNA damaging agentsDemonstrated synergy with DNA damaging agentsPhenotypically similar effects, synergy expected
Potential Advantages Novel mechanism, potential for overcoming inhibitor resistanceDifferent chemical scaffolds, may have different ADME propertiesWell-characterized mechanism of kinase inhibition
Potential Disadvantages Off-target effects of molecular glues still under investigationLess characterized than this compoundPotential for off-target kinase inhibition, resistance via ATP-binding site mutations

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of this compound's synergistic effects.

Cell Viability and Synergy Analysis

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and chemotherapeutic agents individually and to assess for synergy when used in combination.

Materials:

  • Cancer cell line of interest (e.g., KBM7)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound and chemotherapeutic agent (e.g., Olaparib)

  • 384-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

  • Synergy analysis software (e.g., SynergyFinder)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells, then resuspend in complete medium to the desired density.

    • Seed cells in 384-well plates and allow them to adhere overnight.

  • Drug Preparation and Treatment:

    • Prepare serial dilutions of this compound and the chemotherapeutic agent in culture medium.

    • Create a dose-response matrix by adding the single agents and their combinations to the respective wells. Include vehicle control (DMSO) wells.

    • Incubate the plates for 72 hours at 37°C in a humidified incubator.

  • Cell Viability Measurement:

    • Equilibrate plates to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's protocol.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value for each agent.

    • Use synergy analysis software to calculate the Bliss synergy score. A positive score indicates synergy.

Immunoblotting for Cyclin K Degradation

Objective: To confirm the degradation of cyclin K upon treatment with this compound.

Materials:

  • Cancer cell line of interest

  • This compound

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against Cyclin K

  • Loading control primary antibody (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with this compound at various concentrations and time points.

    • Lyse the cells and collect the protein lysates.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate.

    • Separate equal amounts of protein by SDS-PAGE.

  • Western Blotting:

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with the primary antibodies overnight.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

Experimental Workflow and Logical Relationships

The following diagram outlines the experimental workflow for validating the synergistic effects of this compound.

Workflow for Validating this compound Synergy start Start single_agent Single-Agent Dose-Response start->single_agent combination_screen Combination Screen (Dose-Response Matrix) single_agent->combination_screen viability_assay Cell Viability Assay (e.g., CellTiter-Glo) combination_screen->viability_assay data_analysis Data Analysis viability_assay->data_analysis ic50 Determine IC50 Values data_analysis->ic50 synergy_score Calculate Synergy Score (e.g., Bliss) data_analysis->synergy_score mechanism_study Mechanism of Action Studies synergy_score->mechanism_study western_blot Immunoblot for Cyclin K Degradation mechanism_study->western_blot dna_damage_assay DNA Damage Assay (e.g., γH2AX staining) mechanism_study->dna_damage_assay conclusion Conclusion: Validate Synergistic Effect western_blot->conclusion dna_damage_assay->conclusion

Caption: A stepwise approach to experimentally validate the synergy between this compound and chemotherapy.

Conclusion

The molecular glue degrader this compound presents a novel and effective strategy for sensitizing cancer cells to chemotherapy. By inducing the degradation of cyclin K and subsequently impairing the DNA damage response, this compound demonstrates significant synergistic effects with DNA-damaging agents. The experimental data and protocols provided in this guide offer a framework for researchers to validate and further explore the therapeutic potential of this compound in combination therapies. Further investigation into the in vivo efficacy and safety of this combination is warranted to translate these promising preclinical findings into clinical applications.

Comparative Analysis of dCeMM2's Transcriptional Footprint: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the molecular glue degrader dCeMM2, focusing on its transcriptional and proteomic footprint. It is intended for researchers, scientists, and drug development professionals engaged in the fields of targeted protein degradation, oncology, and transcriptional regulation. This document objectively compares this compound's performance with relevant alternatives, supported by experimental data, detailed protocols, and pathway visualizations to facilitate informed decision-making in research and development.

Executive Summary

This compound is a molecular glue that induces the degradation of Cyclin K, a crucial regulatory partner for CDK12 and CDK13. By promoting the interaction between the CDK12-Cyclin K complex and the CRL4B E3 ubiquitin ligase, this compound leads to the ubiquitination and subsequent proteasomal degradation of Cyclin K.[1][2] This targeted degradation of Cyclin K results in the destabilization and inhibition of the CDK12/13 kinase complex, which plays a pivotal role in regulating transcriptional elongation. The downstream consequence is a global downregulation of transcription, a phenotype that closely mirrors the effects of direct CDK12/13 kinase inhibitors.[1][3] This guide compares the transcriptional and functional consequences of this compound with its direct chemical analogs, a potent CDK12/13 inhibitor, and another clinically relevant molecular glue degrader.

Data Presentation: Quantitative Comparison

The following tables summarize key quantitative data for this compound and its comparators, providing a direct comparison of their cellular potency, and their impact on the transcriptome and proteome.

Compound Target(s) Cell Line EC50 / IC50 Key Findings Reference
This compound Cyclin K (degradation)KBM70.3 µMInduces potent Cyclin K degradation, leading to global transcriptional downregulation.[Mayor-Ruíz et al., 2020]
dCeMM3 Cyclin K (degradation)KBM70.6 µMStructurally related to this compound with similar mechanism and transcriptional effects.[Mayor-Ruíz et al., 2020]
dCeMM4 Cyclin K (degradation)KBM70.4 µMStructurally distinct from this compound/3 but converges on the same degradation mechanism.[Mayor-Ruíz et al., 2020]
THZ531 CDK12/13 (inhibition)Jurkat50 nM (proliferation)Covalent inhibitor of CDK12/13 that phenocopies the transcriptional effects of this compound.[4]
Indisulam RBM39 (degradation)HCT-1160.56 µMMolecular glue that induces degradation of a splicing factor, leading to distinct transcriptional changes related to RNA splicing and metabolism.[2][5]

Table 1: Comparative Cellular Potency of this compound and Alternatives. This table highlights the half-maximal effective or inhibitory concentrations of the compounds in relevant cancer cell lines.

Compound Cell Line Treatment Key Transcriptional Changes Reference
This compound KBM72.5 µM for 5hGlobal downregulation of transcription, highly correlated with the effects of THZ531. Significant downregulation of genes with long gene bodies and those involved in the DNA damage response.[Mayor-Ruíz et al., 2020]
THZ531 Jurkat50-500 nM for 6hDose-dependent global downregulation of transcription. Preferential suppression of super-enhancer-associated genes and genes involved in the DNA damage response.
Indisulam IMR-325 µM for 6-16hWidespread alternative splicing events, particularly exon skipping and intron retention. Perturbation of transcripts related to cell cycle and metabolism.[6]

Table 2: Comparative Transcriptional Footprint. This table summarizes the key findings from RNA-sequencing experiments following treatment with this compound and its comparators. The full datasets of differentially expressed genes are available in the supplementary information of the cited publications.

Compound Cell Line Treatment Key Proteomic Changes Reference
This compound KBM72.5 µM for 5hPronounced destabilization of Cyclin K. Milder, delayed destabilization of CDK12 and CDK13.[3]
Indisulam IMR-325 µM for 6hSelective and rapid degradation of RBM39. Downstream changes in proteins involved in RNA processing and the cell cycle.[6]

Table 3: Comparative Proteomic Footprint. This table outlines the primary protein-level changes observed following treatment with this compound and Indisulam. The complete proteomics datasets are available in the supplementary materials of the referenced studies.

Mandatory Visualization

dCeMM2_Mechanism cluster_0 This compound-Mediated Protein Degradation cluster_1 Downstream Transcriptional Effects This compound This compound CDK12_CycK CDK12-Cyclin K Complex This compound->CDK12_CycK binds CRL4B CRL4B E3 Ligase This compound->CRL4B recruits CDK12_CycK->CRL4B induced proximity Proteasome Proteasome CDK12_CycK->Proteasome targeting Transcription_Elongation Transcriptional Elongation CDK12_CycK->Transcription_Elongation phosphorylates Pol II CTD (promotes) Ub Ubiquitin Ub->CDK12_CycK polyubiquitination Degraded_CycK Degraded Cyclin K Proteasome->Degraded_CycK degradation Degraded_CycK->Transcription_Elongation inhibition of Global_Downregulation Global Transcriptional Downregulation Transcription_Elongation->Global_Downregulation leads to Apoptosis Apoptosis Global_Downregulation->Apoptosis induces

Caption: Mechanism of action of this compound leading to transcriptional repression.

Experimental_Workflow cluster_0 Cell Treatment & Viability cluster_1 Transcriptomic & Proteomic Analysis Cell_Culture Cancer Cell Lines (e.g., KBM7) Treatment Treat with this compound or Comparator Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability_Assay RNA_Extraction RNA Extraction Treatment->RNA_Extraction Protein_Extraction Protein Extraction & Digestion Treatment->Protein_Extraction EC50 EC50/IC50 Determination Viability_Assay->EC50 RNA_Seq RNA Sequencing RNA_Extraction->RNA_Seq DEG_Analysis Differential Gene Expression Analysis RNA_Seq->DEG_Analysis Mass_Spec Mass Spectrometry (LC-MS/MS) Protein_Extraction->Mass_Spec Proteomics_Analysis Differential Protein Abundance Analysis Mass_Spec->Proteomics_Analysis

Caption: General experimental workflow for comparative analysis.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)
  • Cell Seeding: Seed cancer cell lines (e.g., KBM7) in 96-well opaque-walled plates at a density of 5 x 104 cells/mL in their respective growth media. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound and comparator compounds in the appropriate cell culture medium. Add the diluted compounds to the cells and incubate for 72 hours. Include a vehicle control (e.g., DMSO).

  • Lysis and Luminescence Measurement: Equilibrate the CellTiter-Glo® reagent and the cell plate to room temperature. Add CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle-treated control wells and plot the results as a dose-response curve to determine the EC50/IC50 values.

RNA-Sequencing (RNA-Seq)
  • Cell Treatment and RNA Extraction: Treat cells (e.g., KBM7) with this compound or comparator compounds at the desired concentration and time point (e.g., 2.5 µM this compound for 5 hours).[3] Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).

  • Library Preparation: Prepare RNA-seq libraries from the extracted RNA. This typically involves poly(A) selection for mRNA, cDNA synthesis, fragmentation, adapter ligation, and PCR amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).

  • Data Analysis: Process the raw sequencing reads by trimming adapters and low-quality bases. Align the trimmed reads to a reference genome. Quantify gene expression levels and perform differential gene expression analysis between treated and control samples to identify genes with significant changes in expression (log2 fold change and p-value/FDR).

Proteomics (Mass Spectrometry-based)
  • Cell Treatment and Protein Extraction: Treat cells as described for the RNA-seq experiment. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Digestion: Quantify the protein concentration in the lysates. Reduce and alkylate the proteins, followed by digestion into peptides using an enzyme such as trypsin.

  • Peptide Labeling and Mass Spectrometry: For quantitative proteomics, peptides can be labeled with isobaric tags (e.g., TMT) to allow for multiplexing. Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Process the raw mass spectrometry data using a suitable software pipeline to identify peptides and proteins. Quantify the relative abundance of proteins between different conditions and perform statistical analysis to identify proteins with significant changes in abundance.

Conclusion

This compound represents a potent molecular glue degrader that effectively induces the degradation of Cyclin K, leading to a transcriptional shutdown that is phenotypically similar to direct CDK12/13 inhibition. Its distinct mechanism of action, however, offers a different therapeutic modality that can be further explored and optimized. The comparative data presented in this guide highlights the similarities and differences between this compound and other compounds targeting transcriptional machinery, providing a valuable resource for the scientific community to guide future research in this exciting area of drug discovery.

References

Unraveling the Substrate Specificity of dCeMM2: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Analysis of the Molecular Glue Degrader dCeMM2 Reveals High Specificity for Cyclin K, Offering a Powerful Tool for Targeted Protein Degradation in Research and Drug Development.

This guide provides an in-depth validation of the substrate specificity of this compound, a molecular glue degrader that targets cyclin K for ubiquitination and degradation. Through a comparative analysis with alternative methods and a detailed presentation of supporting experimental data, this document serves as a crucial resource for researchers, scientists, and drug development professionals exploring targeted protein degradation strategies.

This compound induces the degradation of cyclin K by promoting an interaction between the CDK12-cyclin K complex and the CRL4B E3 ubiquitin ligase complex.[1][2] This mechanism is notably independent of a dedicated substrate receptor, highlighting a unique mode of action.[2] Experimental data demonstrates that this compound effectively degrades cyclin K at a concentration of 2.5 µM, with near-total protein depletion observed within two hours of treatment.[3]

Comparative Analysis of Cyclin K Degradation Strategies

To contextualize the performance of this compound, this guide compares its activity with other molecules known to affect cyclin K levels, including other molecular glues, PROTACs (Proteolysis Targeting Chimeras), and kinase inhibitors.

Table 1: Comparison of this compound with other Cyclin K-Targeting Molecular Glues

CompoundTarget(s)Mechanism of ActionReported DC50/EC50 for Cyclin K DegradationKey Features & Limitations
This compound Cyclin KMolecular glue, induces CDK12-CRL4B interaction~2.5 µM (effective concentration)High specificity for Cyclin K degradation.
dCeMM3 Cyclin KMolecular glue, induces CDK12-CRL4B interactionNot explicitly statedStructurally related to this compound.
dCeMM4 Cyclin KMolecular glue, induces CDK12-CRL4B interactionNot explicitly statedStructurally distinct from this compound/3.
(R)-CR8 Cyclin KMolecular glue, induces CDK12-DDB1 interactionNot explicitly statedPan-CDK inhibitor activity.[4]
SR-4835 Cyclin KMolecular glue, induces CDK12-DDB1 interaction~90 nM[1]Also a CDK12 inhibitor.[1]
HQ461 Cyclin KMolecular glue, induces CDK12-DDB1 interactionDC50: 41 nM

Table 2: Comparison of this compound with PROTACs and Inhibitors

CompoundCompound TypePrimary Target(s)Effect on Cyclin KReported DC50/IC50Key Features & Limitations
This compound Molecular GlueCyclin KDegradation~2.5 µM (effective concentration)Specific degrader of Cyclin K.
PP-C8 PROTACCDK12/Cyclin KDegradationNot explicitly statedDegrades both CDK12 and Cyclin K.
7f, 7b PROTACCDK12/Cyclin KDegradationNot explicitly statedDegrades both CDK12 and Cyclin K.
THZ531 Covalent InhibitorCDK12/13No degradationIC50 (CDK12): 158 nMInhibits kinase activity but does not induce degradation; serves as a useful negative control.[1]

Experimental Validation of this compound's Substrate Specificity

The high specificity of this compound for cyclin K has been validated through a series of rigorous experiments. The following sections detail the methodologies for these key assays.

Quantitative Proteomics

Quantitative proteomics using Tandem Mass Tags (TMT) allows for an unbiased, global assessment of protein abundance changes following this compound treatment, confirming the selective degradation of cyclin K.

Experimental Protocol: TMT-Based Quantitative Proteomics

  • Cell Culture and Treatment: Culture KBM7 cells to 80% confluency. Treat cells with 2.5 µM this compound or DMSO (vehicle control) for 5 hours.

  • Cell Lysis and Protein Extraction: Harvest and wash cells with ice-cold PBS. Lyse cells in a urea-based buffer and extract total protein.

  • Protein Digestion: Reduce cysteine bonds with DTT and alkylate with iodoacetamide. Digest proteins into peptides using Lys-C followed by trypsin.

  • TMT Labeling: Label peptides from each condition with a specific TMT isobaric tag.

  • Sample Pooling and Fractionation: Combine the TMT-labeled peptide samples and fractionate using high-pH reversed-phase chromatography.

  • LC-MS/MS Analysis: Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Process the raw data to identify and quantify proteins. Normalize the data and perform statistical analysis to identify proteins with significant changes in abundance between this compound- and DMSO-treated samples.

CRISPR-Cas9 Screening

A genome-wide CRISPR-Cas9 knockout screen can identify genes essential for the cytotoxic effects of this compound, thereby confirming the components of the degradation machinery.

Experimental Protocol: Pooled Negative Selection CRISPR-Cas9 Screen

  • Library and Cell Line Preparation: Utilize a genome-wide lentiviral sgRNA library (e.g., GeCKOv2) and a Cas9-expressing cancer cell line.

  • Lentivirus Production: Produce the pooled lentiviral sgRNA library in HEK293T cells.

  • Transduction: Transduce the Cas9-expressing cells with the sgRNA library at a low multiplicity of infection (MOI) to ensure one sgRNA per cell.

  • Antibiotic Selection: Select for successfully transduced cells using puromycin.

  • Drug Treatment: Treat the transduced cell population with a lethal dose of this compound or a vehicle control.

  • Genomic DNA Extraction and Sequencing: After a period of selection, extract genomic DNA from surviving cells. Amplify the sgRNA-encoding regions by PCR and sequence using next-generation sequencing.

  • Data Analysis: Align sequencing reads to the sgRNA library to determine the abundance of each sgRNA. Identify sgRNAs that are depleted in the this compound-treated population compared to the control, as these target genes are essential for this compound's activity.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays are employed to demonstrate the this compound-induced proximity between CDK12 and the DDB1 component of the CRL4B E3 ligase complex.

Experimental Protocol: TR-FRET Assay for Protein-Protein Interaction

  • Reagent Preparation: Prepare purified recombinant CDK12-cyclin K complex and DDB1 protein. Label one protein with a donor fluorophore (e.g., Europium chelate) and the other with an acceptor fluorophore (e.g., Alexa Fluor 647).

  • Assay Setup: In a 384-well plate, add the labeled proteins and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature to allow for complex formation.

  • Signal Detection: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection. Excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). An increase in the TR-FRET ratio indicates this compound-induced proximity between the two proteins.

Western Blotting

Western blotting is a fundamental technique used to confirm the degradation of cyclin K and assess the levels of other related proteins.

Experimental Protocol: Western Blotting for Cyclin K Degradation

  • Sample Preparation: Treat cells with this compound at various concentrations and time points. Lyse the cells and determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for cyclin K, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an HRP substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative amount of cyclin K in each sample. Use a loading control (e.g., GAPDH or β-actin) to normalize the data.

Visualizing the Mechanism and Workflows

To further elucidate the processes involved in this compound's function and its validation, the following diagrams are provided.

dCeMM2_Signaling_Pathway cluster_ternary Ternary Complex Formation This compound This compound CDK12_CycK CDK12-Cyclin K Complex This compound->CDK12_CycK Binds CRL4B CRL4B E3 Ligase (DDB1, CUL4B, RBX1) This compound->CRL4B Proteasome Proteasome CDK12_CycK->Proteasome CRL4B->CDK12_CycK Ubiquitination Ub Ubiquitin Degraded_CycK Degraded Cyclin K Proteasome->Degraded_CycK Degradation

Caption: this compound-mediated degradation of Cyclin K.

Proteomics_Workflow start Cell Treatment (this compound vs. DMSO) lysis Cell Lysis & Protein Extraction start->lysis digestion Protein Digestion (Trypsin) lysis->digestion labeling TMT Labeling digestion->labeling pooling Sample Pooling labeling->pooling fractionation High-pH RP Fractionation pooling->fractionation lcms LC-MS/MS Analysis fractionation->lcms analysis Data Analysis & Quantification lcms->analysis

Caption: Quantitative proteomics workflow.

CRISPR_Screen_Workflow start Lentiviral sgRNA Library Production transduction Transduction of Cas9-expressing Cells start->transduction selection Puromycin Selection transduction->selection treatment This compound Treatment selection->treatment extraction Genomic DNA Extraction treatment->extraction sequencing NGS of sgRNAs extraction->sequencing analysis Identification of Depleted sgRNAs sequencing->analysis

Caption: CRISPR-Cas9 screen workflow.

Conclusion

The data presented in this guide robustly validates the high substrate specificity of this compound for cyclin K. Its distinct mechanism of action, coupled with its demonstrated efficacy, positions this compound as a valuable tool for researchers studying the roles of cyclin K in various biological processes and for the development of novel therapeutics targeting cyclin K-dependent pathways. The detailed experimental protocols provided herein will enable other researchers to independently verify these findings and to apply similar methodologies in their own investigations.

References

A Comparative Analysis of dCeMM2: In Vitro and In Vivo Efficacy of a Novel Cyclin K Molecular Glue Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of dCeMM2, a novel molecular glue degrader, with alternative therapeutic strategies targeting the CDK12-cyclin K complex. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, offers detailed methodologies for pivotal experiments, and visualizes complex biological pathways and workflows to facilitate a deeper understanding of this compound's mechanism and performance.

Abstract

This compound is a small molecule that induces the degradation of cyclin K, a critical regulator of transcription, by promoting its interaction with the CRL4B E3 ubiquitin ligase complex via CDK12. This targeted protein degradation strategy offers a promising alternative to traditional kinase inhibition. This guide evaluates the efficacy of this compound in comparison to established CDK12/13 inhibitors, such as the covalent inhibitor THZ531, and other molecular glue degraders like CR8. By presenting side-by-side data from in vitro and in vivo studies, this document aims to provide an objective resource for the scientific community to assess the therapeutic potential of this compound.

Introduction to this compound and its Alternatives

This compound is a molecular glue that hijacks the cellular ubiquitin-proteasome system to selectively eliminate cyclin K. It achieves this by inducing proximity between the CDK12-cyclin K complex and the DDB1 component of the CUL4B E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of cyclin K.[1][2] This mechanism effectively ablates the function of the CDK12-cyclin K kinase, which plays a crucial role in transcriptional regulation.

As alternatives to this compound, this guide considers two primary classes of compounds:

  • Covalent CDK12/13 Inhibitors (e.g., THZ531): These molecules form a permanent covalent bond with a non-catalytic cysteine residue on CDK12 and CDK13, leading to their irreversible inhibition.

  • Other Cyclin K Molecular Glue Degraders (e.g., CR8): Similar to this compound, these compounds also induce the degradation of cyclin K by promoting its interaction with an E3 ligase. CR8, for instance, is a CDK inhibitor that was later identified as a molecular glue degrader of cyclin K.

In Vitro Efficacy: A Head-to-Head Comparison

The in vitro activity of this compound and its alternatives has been evaluated across various cancer cell lines, primarily focusing on their ability to induce cyclin K degradation and inhibit cell proliferation.

Table 1: In Vitro Efficacy of this compound and Alternatives

CompoundMechanism of ActionCell Line(s)Key In Vitro ActivityReference(s)
This compound Cyclin K Molecular Glue DegraderKBM7 (Leukemia)Near-total cyclin K degradation at 2.5 µM within 2 hours.[1][2][3]
Various Leukemia LinesDose-dependent reduction in cell viability.[3]
THZ531 Covalent CDK12/13 InhibitorJurkat (T-cell Leukemia)IC50 of 50 nM for cell proliferation.
Colorectal Cancer PDOsIC50 range of 0.06 µM to 4.2 µM.
CR8 Cyclin K Molecular Glue DegraderNeuroblastoma Cell LinesAverage IC50 of 0.4 µM for cell death.

In Vivo Efficacy: Preclinical Models

The translation of in vitro activity to in vivo efficacy is a critical step in drug development. This section compares the available preclinical data for this compound and its alternatives in xenograft models.

Table 2: In Vivo Efficacy of this compound and Alternatives

Compound/DerivativeMechanism of ActionCancer ModelDosing RegimenKey In Vivo Outcome(s)Reference(s)
This compound Cyclin K Molecular Glue DegraderData not publicly available---
BSJ-01-175 (THZ531 derivative) Covalent CDK12/13 InhibitorEwing Sarcoma (PDX)10 mg/kg, i.p.Exhibited anti-tumor efficacy.
SR-4835 (CDK12 Inhibitor) CDK12 InhibitorMultiple (PDX)Not specifiedStimulated rapid tumor regression.
CR8 Cyclin K Molecular Glue DegraderData not publicly available---

Note: Direct in vivo efficacy data for this compound and CR8 is limited in the public domain. The table reflects the currently available information.

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

Signaling Pathway of this compound Action

dCeMM2_Pathway cluster_cell Cell cluster_ubiquitination Ubiquitination This compound This compound CDK12_CycK CDK12-Cyclin K Complex This compound->CDK12_CycK Binds CRL4B CRL4B E3 Ligase (DDB1) CDK12_CycK->CRL4B Forms Ternary Complex via this compound Proteasome Proteasome CDK12_CycK->Proteasome Targeted for Degradation Ub Ubiquitin Ub->CDK12_CycK Tags Cyclin K Degraded_CycK Degraded Cyclin K Proteasome->Degraded_CycK Degrades

Caption: Mechanism of this compound-induced Cyclin K degradation.

In Vitro Experimental Workflow: Cyclin K Degradation Assay

in_vitro_workflow start Seed Cancer Cells treatment Treat with this compound or Alternative (Dose-Response) start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer probing Probe with Anti-Cyclin K & Loading Control Ab transfer->probing detection Chemiluminescent Detection probing->detection analysis Densitometry Analysis (DC50) detection->analysis

Caption: Workflow for assessing in vitro Cyclin K degradation.

In Vivo Experimental Workflow: Xenograft Tumor Model

in_vivo_workflow start Implant Cancer Cells into Immunocompromised Mice tumor_growth Monitor Tumor Growth start->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer this compound, Alternative, or Vehicle randomization->treatment monitoring Measure Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint Analysis: Tumor Weight, IHC, Biomarker Analysis monitoring->endpoint

Caption: Workflow for in vivo efficacy testing in xenograft models.

Detailed Experimental Protocols

In Vitro Cyclin K Degradation Assay (Western Blot)
  • Cell Culture and Treatment:

    • Seed selected cancer cell lines (e.g., KBM7, HEK293T) in 6-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound, THZ531, or CR8 for a specified time (e.g., 2, 6, 24 hours). Include a DMSO-treated vehicle control.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations for all samples and prepare them with Laemmli sample buffer.

    • Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting and Detection:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against Cyclin K overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.

    • Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the Cyclin K band intensity to the loading control.

    • Calculate the half-maximal degradation concentration (DC50) by plotting the normalized Cyclin K levels against the logarithm of the compound concentration.

In Vivo Xenograft Tumor Model
  • Cell Preparation and Implantation:

    • Harvest cancer cells from culture during their exponential growth phase.

    • Resuspend the cells in a suitable medium (e.g., PBS or Matrigel) at the desired concentration.

    • Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).

  • Tumor Growth Monitoring and Randomization:

    • Monitor the mice regularly for tumor formation.

    • Measure tumor dimensions with calipers and calculate the tumor volume (Volume = (Length × Width²)/2).

    • Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Prepare the formulation of this compound, THZ531, or CR8 in a suitable vehicle.

    • Administer the compounds to the mice according to the planned dosing schedule and route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle only.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and the body weight of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and perform further analysis, such as immunohistochemistry for biomarkers of drug activity (e.g., Ki67 for proliferation, cleaved caspase-3 for apoptosis) or pharmacodynamic analysis of cyclin K levels in the tumor tissue.

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Perform statistical analysis to determine the significance of the anti-tumor effects.

    • Generate survival curves if the study design includes a survival endpoint.

Conclusion

This compound represents a promising therapeutic strategy for cancers dependent on the CDK12-cyclin K complex. Its mechanism of action, inducing targeted protein degradation, offers potential advantages over traditional kinase inhibition. While in vitro data demonstrates potent and selective degradation of cyclin K, further in vivo studies are necessary to fully elucidate its therapeutic potential and establish a clear advantage over existing alternatives like THZ531 and CR8. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers to design and interpret future studies aimed at advancing our understanding of this compound and other molecular glue degraders.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of dCeMM2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of dCeMM2, a molecular glue degrader. In the absence of specific federal or institutional disposal mandates for this compound, it must be treated as hazardous chemical waste.

Core Principle: Handle as Hazardous Waste

All forms of this compound waste, including the pure compound, solutions, and contaminated materials, must be managed and disposed of as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste streams.

Quantitative Data Summary

A clear understanding of this compound's properties is essential for its safe handling and the preparation of waste streams.

PropertyValueSource
Molecular Weight 370.82 g/mol [1][2][3][4]
Formula C₁₆H₁₁ClN₆OS[1][2][3]
Appearance White solid[3]
Purity ≥95% - ≥98%[1][2][3]
Solubility Soluble to 50 mM in DMSO[1][2]
Storage Store at -20°C[1][2][5]
CAS Number 296771-07-8[1][2][3]

Step-by-Step Disposal Protocol

Adherence to the following procedural steps will ensure the safe and compliant disposal of this compound waste.

1. Designate a Satellite Accumulation Area (SAA):

  • Establish a specific area within the laboratory for the collection of hazardous waste.

  • This area must be located at or near the point of waste generation and be under the direct control of laboratory personnel.

2. Use Appropriate and Labeled Waste Containers:

  • Ensure all waste containers are in good condition, constructed of compatible materials, and equipped with securely fitting lids.

  • All containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a precise description of the contents (e.g., "Solid," "Solution in DMSO").[6]

3. Segregate Waste Streams:

  • Proper segregation of different waste types is critical for safe disposal. Do not mix incompatible waste streams.

Waste TypeDescriptionCollection Container
Solid Waste Unused or expired this compound powder.Original vial or a clearly labeled, sealed, and compatible hazardous waste container.[6]
Liquid Waste (Organic) Solutions of this compound in organic solvents (e.g., DMSO).Labeled, sealed, and compatible hazardous waste container for flammable/organic solvents.[6]
Contaminated Labware Pipette tips, centrifuge tubes, vials, etc., that have come into direct contact with this compound.Labeled, sealed plastic bag or container for solid hazardous waste.[6]
Contaminated PPE Gloves, bench paper, and other personal protective equipment contaminated with this compound.Labeled, sealed plastic bag for solid hazardous waste.[6]

4. Securely Store and Manage Waste:

  • Keep all waste containers tightly sealed when not in use.

  • Store filled and sealed containers in the designated SAA.

5. Arrange for Professional Disposal:

  • Once a waste container is full, or before it reaches the maximum allowable storage time as per your institution's policy, contact your institution's Environmental Health and Safety (EHS) department.

  • Schedule a pickup for the hazardous waste.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

dCeMM2_Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_accumulation Satellite Accumulation Area (SAA) cluster_disposal Final Disposal Solid_Waste Solid this compound Solid_Container Labeled Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Waste This compound Solutions Liquid_Container Labeled Liquid Hazardous Waste Container (Organic) Liquid_Waste->Liquid_Container Contaminated_Materials Contaminated Labware/PPE Contaminated_Container Labeled Solid Hazardous Waste Container (Sharps/PPE) Contaminated_Materials->Contaminated_Container SAA Secure Storage Solid_Container->SAA Liquid_Container->SAA Contaminated_Container->SAA EHS EHS Pickup SAA->EHS

Caption: Workflow for the safe segregation and disposal of this compound waste.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.